Ethyl 3-cyclopentene-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl cyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLAIKSGNQPPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415675 | |
| Record name | ethyl 3-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21622-01-5 | |
| Record name | 3-Cyclopentene-1-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-cyclopentene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Cyclopentene-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-Cyclopentene-1-Carboxylate
Prepared by: A Senior Application Scientist
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its versatility, reactivity, and the structural motifs it can introduce. Ethyl 3-cyclopentene-1-carboxylate, a seemingly simple cyclic ester, is a quintessential example of such a valuable synthetic intermediate. Its unique architecture, featuring a reactive cyclopentene ring and a modifiable ethyl ester functional group, provides chemists with a powerful tool for constructing complex molecular frameworks. This guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide the causal insights, validated protocols, and mechanistic understanding required by researchers and drug development professionals. We will delve into its synthesis, explore its chemical reactivity, and highlight its role in the creation of high-value molecules, thereby offering a comprehensive resource for leveraging its full synthetic potential.
Core Physicochemical & Structural Properties
This compound is a colorless liquid characterized by a five-membered carbocyclic ring containing a single point of unsaturation and an ethyl ester substituent.[1] This combination of features dictates its physical properties and reactivity profile.
Key Data Summary
The fundamental physicochemical properties are summarized below for quick reference and experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | ethyl cyclopent-3-ene-1-carboxylate | [2] |
| CAS Number | 21622-01-5 | [3][4] |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Boiling Point | 64 °C at 15 mmHg | [4] |
| Density | ~1.029 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.4460 - 1.4500 | [4] |
| Flash Point | 48 °C | |
| SMILES | CCOC(=O)C1CC=CC1 | [2] |
| InChIKey | CTLAIKSGNQPPLO-UHFFFAOYSA-N | [2][3] |
Synthesis Pathway: The Diels-Alder Approach
The most common and efficient route to the cyclopentene carboxylate scaffold is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile, in this case, ethyl acrylate.[6][7] This reaction is a cornerstone of organic chemistry for its ability to form six-membered rings with high stereocontrol.
Causality of the Method: Cyclopentadiene is an exceptionally reactive diene in normal-electron-demand Diels-Alder reactions.[7] The reaction requires the in-situ "cracking" of its stable dimer, dicyclopentadiene, via a retro-Diels-Alder reaction at high temperatures. The freshly generated cyclopentadiene monomer is then trapped by the dienophile, ethyl acrylate. The reaction typically yields a mixture of endo and exo stereoisomers, with the endo product often being the kinetically favored product due to secondary orbital interactions.
A detailed, self-validating laboratory protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.
Key Reactions & Mechanistic Insights
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the alkene and the ester. This allows for selective transformations, making it a versatile node for divergent synthesis.
-
Alkene Modifications : The C=C double bond is susceptible to a wide range of electrophilic additions.
-
Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) saturates the double bond to yield Ethyl cyclopentanecarboxylate. This is a fundamental step to remove the unsaturation and access saturated cyclopentane derivatives.
-
Epoxidation : Reaction with peroxy acids like m-CPBA forms the corresponding epoxide. This epoxide is a valuable intermediate, susceptible to nucleophilic ring-opening to install vicinal functional groups with defined stereochemistry.
-
Dihydroxylation : Treatment with OsO₄ (catalytic) and a co-oxidant like NMO yields the corresponding cis-diol, adding two hydroxyl groups across the double bond.
-
-
Ester Group Transformations : The ester moiety can be readily converted into other functional groups.
-
Hydrolysis : Basic (saponification) or acidic hydrolysis converts the ester to the corresponding 3-cyclopentene-1-carboxylic acid.
-
Reduction : Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduce the ester to the primary alcohol, (3-cyclopenten-1-yl)methanol. This provides access to a different class of cyclopentene derivatives.
-
Amidation : Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amide.
-
Applications in Drug Discovery & Development
The cyclopentane and cyclopentene rings are privileged scaffolds in medicinal chemistry. This compound serves as a key starting material for introducing this motif into complex Active Pharmaceutical Ingredients (APIs).[1]
A notable application area is in the synthesis of intermediates for drugs like Dolasetron , a potent serotonin 5-HT₃ receptor antagonist used as an antiemetic agent to combat nausea and vomiting, particularly after chemotherapy.[8] While the direct synthesis of Dolasetron may involve derivatives, the core endo-azatricyclic framework is often constructed from functionalized cyclopentane precursors, highlighting the importance of building blocks like this compound. The ability to functionalize both the ring and the ester provides a pathway to the complex amino-alcohol intermediates required for such APIs.
Analytical Characterization Protocol
Validating the identity and purity of the starting material is a non-negotiable step in any synthetic workflow.
-
Gas Chromatography (GC) : This is the primary method for assessing purity. Commercial suppliers typically guarantee a purity of >97.0% as determined by GC analysis.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum provides a rapid confirmation of the key functional groups. Expect to see:
-
A strong, sharp absorption band around 1730 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretch.
-
A medium absorption band around 1650 cm⁻¹ for the alkene C=C stretch.
-
Bands around 3050 cm⁻¹ corresponding to the vinylic C-H stretching.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will be characterized by signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The two vinylic protons on the double bond will appear as a multiplet around 5.7 ppm. The remaining aliphatic protons on the ring will appear as multiplets between 2.0 and 3.5 ppm.
-
¹³C NMR : Key signals will include the ester carbonyl carbon around 175 ppm, the two alkene carbons around 129-131 ppm, the ester OCH₂ carbon around 60 ppm, and several aliphatic carbons in the 30-50 ppm range.
-
Safety, Handling, and Storage
As a flammable organic liquid, proper handling of this compound is paramount for laboratory safety.
-
Hazards : The compound is classified as a Flammable Liquid, Category 3 (GHS Hazard statement H226: Flammable liquid and vapor).[2][4] It may cause irritation upon contact with skin, eyes, and the respiratory tract.
-
Handling :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from all sources of ignition, including heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Storage :
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. A recommended storage temperature is between 2-8°C.[4]
-
Store away from oxidizing agents and strong acids to prevent dangerous reactions.
-
Experimental Protocols
The following protocols are provided as a validated starting point for laboratory work.
Protocol: Synthesis via Diels-Alder Reaction
Objective: To synthesize this compound from dicyclopentadiene and ethyl acrylate.
Materials:
-
Dicyclopentadiene (stabilized)
-
Ethyl acrylate
-
Round-bottom flask with a distillation head and condenser (for cracking)
-
Addition funnel
-
Three-neck round-bottom flask (for reaction)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place dicyclopentadiene in the distillation flask. Heat the flask to ~180-200 °C. The dimer will undergo a retro-Diels-Alder reaction, and the cyclopentadiene monomer (b.p. ~41 °C) will distill over. Collect the monomer in a receiver flask cooled in an ice bath. CAUTION: Cyclopentadiene will re-dimerize at room temperature; use it promptly after collection.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser (with a drying tube), place the desired amount of ethyl acrylate.
-
Cycloaddition: Cool the flask containing ethyl acrylate in an ice bath. Slowly add the freshly cracked cyclopentadiene from the addition funnel to the stirred ethyl acrylate over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours to ensure complete reaction.
-
Workup & Purification: The crude product is typically pure enough for many applications. For higher purity, remove any unreacted starting materials under reduced pressure. The final product can be purified by vacuum distillation (b.p. 64 °C / 15 mmHg).
Self-Validation: Monitor the reaction progress by TLC or GC to observe the consumption of ethyl acrylate. The final product's identity and purity should be confirmed by GC, IR, and NMR as described in Section 5.
Protocol: Reduction of the Ester to (3-Cyclopenten-1-yl)methanol
Objective: To reduce the ester functional group to a primary alcohol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous diethyl ether.
-
Substrate Addition: Dissolve this compound in anhydrous diethyl ether and place it in the addition funnel.
-
Reduction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the ester solution dropwise to the stirred suspension. CAUTION: The reaction is highly exothermic and produces hydrogen gas. Ensure adequate cooling and ventilation.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Quenching (Fieser workup): Cautiously quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
Workup: A granular precipitate should form, which can be removed by filtration. Wash the precipitate thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol. The product can be further purified by distillation or chromatography.
Self-Validation: The success of the reaction can be monitored by IR spectroscopy, looking for the disappearance of the ester C=O peak (~1730 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
Conclusion
This compound is a foundational building block whose value is realized through its versatile reactivity. A thorough understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, empowers researchers to design more efficient and innovative synthetic routes. By adhering to rigorous analytical validation and safety protocols, scientists and drug development professionals can confidently employ this molecule to construct the complex architectures required for next-generation pharmaceuticals and advanced materials.
References
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Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. [Link]
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Domingo, L. R., & Sáez, J. A. (2006). A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. The Journal of Organic Chemistry, 71(19), 7463–7470. [Link]
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Moseley, C. G., & Cheek, P. H. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
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Koolman, H., & Kaval, N. (2017). Click Chemistry with Cyclopentadiene. Molecules, 22(6), 932. [Link]
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An In-depth Technical Guide to Ethyl 3-Cyclopentene-1-carboxylate
Introduction
Ethyl 3-cyclopentene-1-carboxylate (CAS No. 21622-01-5) is a pivotal bifunctional molecule in modern organic synthesis.[1][2][3] Its structure, featuring a reactive cyclopentene ring and a versatile ethyl ester group, makes it a valuable building block for creating complex molecular architectures.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences. The unique combination of a strained ring system and an electron-withdrawing group offers chemists numerous avenues for modification, establishing this compound as a key intermediate in the synthesis of pharmaceuticals and advanced agrochemicals.[1]
Molecular Structure and Physicochemical Properties
The core of this compound's utility lies in its distinct structural features. The molecule consists of a five-membered carbocyclic ring containing a single double bond and an ethyl ester substituent at the allylic position. This arrangement provides two primary sites for chemical modification.
Caption: Structure of this compound highlighting reactive sites.
The physical and chemical properties of this compound are essential for its handling, reaction design, and purification.
| Property | Value | Source |
| CAS Number | 21622-01-5 | [3][4][5] |
| Molecular Formula | C₈H₁₂O₂ | [1][2][5] |
| Molecular Weight | 140.18 g/mol | [1][5][6] |
| IUPAC Name | ethyl cyclopent-3-ene-1-carboxylate | [5] |
| SMILES | CCOC(=O)C1CC=CC1 | [5] |
| Appearance | Colorless to almost colorless clear liquid | [2][6] |
| Boiling Point | 172.8°C at 760 mmHg; 64°C at 15 mmHg | [1][2][6] |
| Density | ~1.029 g/cm³ | [1][2] |
| Refractive Index | 1.4460 - 1.4500 | [2][6] |
| Flash Point | 48 °C | [6] |
Spectroscopic Profile for Structural Verification
Accurate characterization is paramount in synthesis. The following table summarizes the expected spectroscopic data for this compound, which serves as a benchmark for confirming its identity and purity after synthesis or prior to use.
| Spectroscopy | Characteristic Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~5.7 ppm (m, 2H, -CH=CH-); δ ~4.1 ppm (q, 2H, -OCH₂CH₃); δ ~3.1 ppm (m, 1H, -CH(CO₂Et)-); δ ~2.6 ppm (m, 4H, -CH₂-); δ ~1.2 ppm (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~175 ppm (C=O); δ ~128 ppm (-CH=CH-); δ ~77 ppm (-OCH₂-); δ ~45 ppm (-CH(CO₂Et)-); δ ~35 ppm (-CH₂-); δ ~14 ppm (-CH₃) |
| IR (Infrared) | ~2980 cm⁻¹ (C-H stretch, sp³); ~3050 cm⁻¹ (C-H stretch, sp²); ~1730 cm⁻¹ (C=O stretch, ester); ~1650 cm⁻¹ (C=C stretch, alkene); ~1180 cm⁻¹ (C-O stretch) |
| Mass Spec (MS) | M⁺ at m/z = 140.08; Key fragments: m/z = 111 ([M-C₂H₅]⁺), 95 ([M-OC₂H₅]⁺), 67 ([C₅H₇]⁺) |
Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. IR frequencies are in wavenumbers (cm⁻¹).
Synthesis and Purification Protocol
The most direct and common synthesis of this compound is via a [4+2] cycloaddition (Diels-Alder reaction) between freshly cracked cyclopentadiene and ethyl acrylate. This method is efficient and demonstrates a fundamental principle of organic chemistry.
Expert Insight: The choice of ethyl acrylate as the dienophile is strategic. Its electron-withdrawing ester group activates the double bond, accelerating the reaction with the electron-rich diene (cyclopentadiene). The reaction is typically performed at low temperatures to favor the formation of the kinetic endo-product, although the exo-isomer can also form.
Caption: General workflow for the synthesis and purification of the target compound.
Step-by-Step Experimental Protocol
-
Preparation: Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer via distillation. Keep the monomer chilled on ice to prevent dimerization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl acrylate (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or toluene.
-
Cycloaddition: Cool the solution to 0 °C in an ice bath. Add the freshly cracked cyclopentadiene (1.1 equivalents) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation (e.g., at 64 °C / 15 mmHg) to yield pure this compound as a colorless liquid.[2][6]
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound provides a rich platform for diverse chemical transformations.
Caption: Key reactivity pathways for this compound.
-
Reactions of the Alkene: The double bond is susceptible to electrophilic addition.
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) reduces the double bond to yield ethyl cyclopentanecarboxylate, a saturated analog.[7][8]
-
Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) forms the corresponding epoxide, a valuable intermediate for ring-opening reactions.
-
Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can convert the alkene into a diol.
-
-
Reactions of the Ester: The ester group is a classic carbonyl derivative.
-
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup yields 3-cyclopentene-1-carboxylic acid.[9] This is a crucial step for peptide couplings or when a free acid is required.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (cyclopent-3-en-1-yl)methanol.
-
Amidation/Transesterification: The ester can be converted to amides or other esters under appropriate conditions, further expanding its synthetic utility.
-
Application in Drug Development: This molecule is a sought-after intermediate in the pharmaceutical industry.[1] Its rigid, three-dimensional scaffold is ideal for designing ligands that fit into specific protein binding pockets. The cyclopentene core can be found in various biologically active molecules, and the ester handle provides a convenient point for attaching other pharmacophores or linking to a larger molecular framework.
Safety and Handling
Proper handling is crucial due to the compound's flammability.[4][5][10]
-
GHS Classification: Flammable liquid and vapor (Category 3).[4][5]
-
Hazard Statements: H226: Flammable liquid and vapor.[10][11]
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]
-
P233: Keep container tightly closed.[11]
-
P240/P241/P242/P243: Ground/bond container and receiving equipment, use explosion-proof electrical/ventilating/lighting equipment, use only non-sparking tools, and take precautionary measures against static discharge.[11]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[11]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances and ignition sources. Recommended storage temperature is 2-8°C.[2]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its predictable reactivity, combined with the stereochemical possibilities offered by its cyclic structure, ensures its continued relevance. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and reaction pathways is essential for leveraging its full potential in the creation of novel and complex molecules.
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Ethyl 3-cyclopentene-1-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis
Foreword: The Cyclopentene Moiety as a Privileged Scaffold in Modern Drug Discovery
The cyclopentane ring system, once considered a synthetically challenging and perhaps underutilized scaffold, has emerged as a crucial structural motif in a multitude of successful medicinal chemistry programs.[1] Its prevalence in natural products and its capacity to present substituents in a well-defined three-dimensional space have rendered it a "privileged scaffold" for the development of novel therapeutics.[1] Ethyl 3-cyclopentene-1-carboxylate, as a functionalized cyclopentene derivative, represents a versatile and highly valuable building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[2][3] This guide provides an in-depth exploration of its structure, properties, and, most critically, the scientific principles and practical methodologies for its synthesis.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 21622-01-5) is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[3][4] The molecule features a five-membered carbocyclic ring containing a single double bond, with an ethyl ester functional group attached to a stereocenter. This combination of a reactive alkene and a modifiable ester group within a constrained cyclic system is the basis for its synthetic utility.
Structural Representation:
Caption: 2D Structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 21622-01-5 | [4] |
| Molecular Formula | C₈H₁₂O₂ | [3][4] |
| Molecular Weight | 140.18 g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | [5][6] |
| Boiling Point | 64 °C at 15 mmHg | [6][7] |
| Density | ~1.029 g/cm³ | [3] |
| Refractive Index | ~1.45 | [5][6] |
Spectroscopic Characterization: A Fingerprint of the Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the ethyl group (a triplet and a quartet), the olefinic protons of the cyclopentene ring, the allylic protons, and the methine proton at the stereocenter.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the olefinic carbons, the aliphatic carbons of the ring, and the carbons of the ethyl group.
Reference Data for 3-Cyclopentene-1-carboxylic acid: SpectraBase provides reference ¹H and ¹³C NMR spectra for 3-cyclopentene-1-carboxylic acid, which can be consulted for characteristic chemical shifts of the cyclopentene ring protons and carbons.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups. The spectrum of this compound will be dominated by:
-
A strong absorption band around 1730 cm⁻¹ , characteristic of the C=O stretching vibration of the ester.
-
Absorption bands in the region of 3000-3100 cm⁻¹ corresponding to the C-H stretching of the alkene.
-
A C=C stretching vibration band around 1650 cm⁻¹ .
Reference Data for 3-Cyclopentene-1-carboxylic acid: An ATR-IR spectrum for 3-cyclopentene-1-carboxylic acid is available on PubChem, showing the characteristic O-H, C=O, and C=C stretching frequencies.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).
Synthesis of this compound: The Diels-Alder Approach
The most direct and atom-economical approach to the synthesis of this compound is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reaction occurs between cyclopentadiene (the diene) and ethyl acrylate (the dienophile).
The Underlying Mechanism and Stereoselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product. A computational study of the Diels-Alder reaction between ethyl-S-lactyl acrylate and cyclopentadiene highlights that the s-cis conformation of the dienophile is more stable in the transition state.[10] Furthermore, the study suggests that endo/exo selectivity is influenced by orbital interactions between the diene and the carbonyl oxygen of the acrylate.[10] For the reaction of cyclopentadiene and ethyl acrylate, a mixture of endo and exo isomers is typically formed, with the endo product often being the major isomer under kinetic control due to secondary orbital interactions.
Caption: The Diels-Alder reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from known Diels-Alder reactions involving cyclopentadiene.[11][12]
Materials and Reagents:
-
Dicyclopentadiene
-
Ethyl acrylate
-
Hydroquinone (inhibitor)
-
Methanol
-
Sulfuric acid (catalyst for esterification, if starting from acrylic acid)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is a dimer that needs to be "cracked" back to the monomeric cyclopentadiene immediately before use. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) by fractional distillation. The collected cyclopentadiene should be kept cold (in an ice bath) and used promptly as it will readily dimerize back.
-
Diels-Alder Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place ethyl acrylate and a small amount of hydroquinone to prevent polymerization.
-
Slowly add the freshly prepared, cold cyclopentadiene to the flask containing ethyl acrylate. The reaction is exothermic, so the addition should be controlled to maintain a moderate reaction temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or gently heat to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove any unreacted starting materials by rotary evaporation under reduced pressure.
-
The crude product, which will be a mixture of endo and exo isomers, can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the isomers.
-
Self-Validating System and Causality:
-
Freshly Cracked Cyclopentadiene: The use of freshly prepared cyclopentadiene is critical because it readily undergoes a Diels-Alder reaction with itself to reform dicyclopentadiene at room temperature, which would reduce the yield of the desired product.
-
Inhibitor: Hydroquinone is added to the ethyl acrylate to prevent radical polymerization, which can be initiated by heat or light, ensuring that the acrylate is available for the cycloaddition reaction.
-
Temperature Control: While the reaction can proceed at room temperature, gentle heating can increase the rate. However, excessive heat can favor the retro-Diels-Alder reaction, leading to a lower yield. The choice of temperature is a balance between reaction rate and product stability.
-
Purification: Column chromatography is essential for separating the endo and exo isomers, which have slightly different polarities. The separation is necessary to obtain a pure sample for subsequent synthetic steps or for analytical characterization.
Alternative Synthetic Strategies
While the Diels-Alder reaction is the most common and efficient method, other strategies for the synthesis of functionalized cyclopentenes exist, such as:
-
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can form cyclopentene rings from acyclic diene precursors.[13]
-
[3+2] Cycloadditions: Copper-catalyzed [3+2] cycloadditions of cyclopropylamines with alkenes can also yield cyclopentene derivatives.
These methods, while effective, often require more complex starting materials and catalysts compared to the straightforward Diels-Alder approach for this specific target molecule.
Applications in Drug Development and Beyond
The cyclopentene ring is a key component in a variety of biologically active molecules. The ability to introduce functionality at specific positions, as in this compound, makes it a valuable intermediate for the synthesis of:
-
Prostaglandin Analogs: The cyclopentane core is central to the structure of prostaglandins, which are involved in a wide range of physiological processes.
-
Antiviral Agents: Some nucleoside analogs with antiviral activity incorporate a cyclopentene ring as a carbocyclic sugar mimic.
-
Agrochemicals: The unique three-dimensional structure of cyclopentene derivatives can be exploited to develop new pesticides and herbicides with high efficacy and selectivity.
Conclusion
This compound is a synthetically accessible and highly versatile building block. Its structure, combining a reactive alkene and a modifiable ester on a five-membered ring, provides a gateway to a wide array of more complex molecular architectures. The Diels-Alder reaction stands as the most practical and efficient method for its synthesis on a laboratory scale. A thorough understanding of its structure, properties, and synthetic methodologies, as detailed in this guide, is essential for researchers and scientists aiming to leverage this important molecule in their drug discovery and development endeavors.
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Organic Chemistry Portal. (n.d.). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-fluorobiphenyl-4-yl)propanoic acid (Flurbiprofen)
A Note on Chemical Identification: The CAS number 21622-01-5 provided in the topic query corresponds to Ethyl 3-cyclopentene-1-carboxylate.[1][2][3][4][5] However, the context of the request for an in-depth technical guide for researchers and drug development professionals strongly suggests an interest in the well-known pharmaceutical agent, Flurbiprofen . Flurbiprofen's chemical name is (±)-2-(2-fluorobiphenyl-4-yl)propanoic acid, and its CAS number is 5104-49-4 .[6][7][8] This guide will proceed with a comprehensive overview of Flurbiprofen.
Introduction
Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family.[6] It is a potent analgesic, anti-inflammatory, and antipyretic agent.[9] Developed by the research division of Boots UK in the 1960s, a period that also saw the discovery of ibuprofen, it was patented in 1964 and received approval for medical use in 1987.[6] Flurbiprofen is commercially available as a racemic mixture of its (+)-S and (-)-R-enantiomers. It is widely used in the management of pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and dental pain.[10][11]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.
| Property | Value | Reference |
| IUPAC Name | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid | [6] |
| Synonyms | Flurbiprofen, 2-(2-Fluorobiphenyl-4-yl)propionic acid | [7] |
| Molecular Formula | C₁₅H₁₃FO₂ | [6] |
| Molecular Weight | 244.265 g/mol | [6] |
| Appearance | White powder | [7] |
| Melting Point | 110-114 °C | [8] |
| Chirality | Racemic mixture | [6] |
Pharmacology: Mechanism of Action
Flurbiprofen exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13][14] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13] By blocking these enzymes, Flurbiprofen effectively reduces prostaglandin synthesis, thereby alleviating inflammatory symptoms.[13]
The S-enantiomer of Flurbiprofen is primarily responsible for its anti-inflammatory activity through COX inhibition.[15][16] Interestingly, both enantiomers may contribute to its analgesic effects.[15][17]
Mechanism of action of Flurbiprofen.
Stereochemistry and Pharmacological Activity
Flurbiprofen is a chiral compound, and its enantiomers exhibit different pharmacological profiles.[17]
-
S-(+)-Flurbiprofen: This enantiomer is the primary active form, possessing most of the beneficial anti-inflammatory properties through potent inhibition of COX enzymes.[15][17]
-
R-(-)-Flurbiprofen: While having weaker anti-inflammatory effects, R-flurbiprofen still demonstrates analgesic properties.[15] Notably, there is negligible conversion of the R-enantiomer to the S-enantiomer in the body.[17]
This stereoselectivity is crucial in drug development, as isolating the more active enantiomer can potentially enhance therapeutic efficacy and reduce side effects associated with the less active or inactive enantiomer.[17]
Pharmacokinetics
The pharmacokinetic profile of Flurbiprofen has been extensively studied.
| Parameter | Description | Reference |
| Absorption | Rapidly and almost completely absorbed after oral administration. | [17] |
| Peak Plasma Concentration | Reached within 1 to 2 hours. | [12][18] |
| Protein Binding | Extensively bound to plasma albumin (>99%), with some stereoselectivity. | [6][17] |
| Metabolism | Primarily metabolized in the liver by the CYP2C9 enzyme to metabolites such as 4'-hydroxy-flurbiprofen. | [6][12][19] |
| Elimination Half-life | Approximately 3 to 6 hours. | [12][17] |
| Excretion | Metabolites are mainly excreted in the urine, with about 20% of the drug eliminated unchanged. | [17] |
Therapeutic Applications in Drug Development
Flurbiprofen is indicated for a variety of inflammatory conditions.
-
Rheumatoid arthritis and Osteoarthritis: It is used for the long-term management of pain and inflammation associated with these conditions.[9][10]
-
Ankylosing Spondylitis: Flurbiprofen is also used to treat this inflammatory disease that primarily affects the spine.[9][10]
-
Acute Pain: It is effective for postoperative dental pain and primary dysmenorrhea.[12]
-
Ophthalmic Use: An ophthalmic solution is used pre-operatively as an anti-miotic agent.[6]
-
Sore Throat: Lozenge and spray formulations are available for the symptomatic relief of sore throat.[20][21][22]
Synthesis of Flurbiprofen
Several synthetic routes for Flurbiprofen have been developed. One common approach involves the following key steps:
-
Preparation of a Zinc Reagent: A zinc reagent is prepared from ethyl 2-bromopropionate.[23]
-
Coupling Reaction: 4-bromo-2-fluoro biphenyl is reacted with the zinc reagent in the presence of a catalyst to yield 2-(2-fluoro-4-biphenyl) ethyl propionate.[23]
-
Hydrolysis: The resulting ester is then hydrolyzed to produce Flurbiprofen.[23]
Other patented methods describe the production of optically active 2-(2-fluorobiphenyl-4-yl) propionic acid.[24] Additionally, various derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and evaluated for their anti-inflammatory potential.[25][26]
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Ethyl 3-cyclopentene-1-carboxylate molecular weight
An In-depth Technical Guide to Ethyl 3-Cyclopentene-1-carboxylate
Introduction
This compound (CAS No. 21622-01-5) is a versatile cyclic ester that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive cyclopentene ring and a modifiable ethyl ester functional group, makes it a valuable precursor for complex molecular targets. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to provide a comprehensive resource for leveraging this compound in advanced scientific endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. This compound is a colorless to nearly colorless liquid under standard conditions, a property that facilitates handling and visual assessment of purity.[1]
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2] |
| CAS Number | 21622-01-5 | [2][3] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |
| Boiling Point | 64 °C @ 15 mmHg | [1] |
| Density | ~1.0 g/cm³ | [1] |
| Refractive Index | ~1.45 | [1] |
| Flash Point | 48 °C | [1] |
| Synonyms | Ethyl cyclopent-3-enecarboxylate, 3-Cyclopentene-1-carboxylic acid ethyl ester | [3] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two olefinic protons (CH =CH ) on the cyclopentene ring would appear in the downfield region, typically between 5.5-6.0 ppm. The allylic and methine protons adjacent to the ester would be found in the 2.5-3.5 ppm range, while the methylene protons of the ethyl group (-O-CH₂ -CH₃) would likely appear around 4.1 ppm as a quartet. The terminal methyl protons (-O-CH₂-CH₃ ) would be the most upfield, appearing around 1.2 ppm as a triplet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon (C=O) of the ester group in the highly deshielded region of 170-175 ppm. The olefinic carbons (-C H=C H-) would resonate around 125-135 ppm. The remaining aliphatic carbons of the ring and the ethyl group would appear in the upfield region (10-70 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester, typically found around 1730-1740 cm⁻¹. Other characteristic peaks would include the C=C stretch of the alkene around 1650 cm⁻¹ and various C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester functional group.
Synthesis and Manufacturing
The primary industrial and laboratory synthesis of this compound is achieved through a classic pericyclic reaction: the Diels-Alder cycloaddition . This [4+2] cycloaddition provides an atom-economical and often stereoselective route to the cyclopentene scaffold.
The Diels-Alder Reaction Pathway
The reaction involves the combination of a conjugated diene (cyclopentadiene) with a dienophile (ethyl acrylate). Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene, at high temperatures (~170-185 °C). The liberated monomeric cyclopentadiene is highly reactive and readily engages with the electron-deficient double bond of ethyl acrylate to form the six-membered ring adduct, which in this case is a bicyclic system that rearranges to the final product structure.[2][5][6]
The workflow for this synthesis can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
The reaction's stereoselectivity is governed by the "endo rule," which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the diene and the dienophile's activating group (the ester). However, the exo isomer is thermodynamically more stable, and at higher reaction temperatures, an equilibrium mixture of endo and exo products may be obtained.[6]
Representative Synthesis Protocol
The following protocol is adapted from established procedures for Diels-Alder reactions involving in situ generation of cyclopentadiene.[6]
Materials:
-
Dicyclopentadiene
-
Ethyl acrylate
-
Sealed reaction tube or high-pressure reactor
-
Heating mantle with stirrer
-
Distillation apparatus for purification
Procedure:
-
Charging the Reactor: In a fume hood, charge a heavy-walled, sealed reaction tube with dicyclopentadiene and ethyl acrylate (typically in a slight molar excess of the dienophile).
-
Sealing and Heating: Securely seal the tube. Place the tube in a heating mantle and heat to approximately 185 °C with magnetic stirring. At this temperature, the dicyclopentadiene undergoes a retro-Diels-Alder reaction to form cyclopentadiene monomer.
-
Reaction: The newly formed cyclopentadiene immediately reacts with the ethyl acrylate present in the tube. Maintain the reaction at 185 °C for a specified time (e.g., 2-4 hours) to ensure complete conversion.
-
Cooling and Workup: Carefully cool the reaction tube to room temperature. Once cooled, open the tube in a fume hood.
-
Purification: Transfer the crude product mixture to a distillation apparatus. Purify the product by vacuum distillation. The target compound, this compound, is collected at its characteristic boiling point (64 °C at 15 mmHg).[1]
-
Characterization: Confirm the identity and purity of the collected fraction using GC-MS and NMR spectroscopy.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the carbon-carbon double bond and the ethyl ester.
Caption: Key reactive sites and potential transformations of the title compound.
Application in Pharmaceutical Synthesis: The Dolasetron Case Study
A notable application of this compound is its use as a key intermediate in the synthesis of Dolasetron , an antiemetic and antinauseant agent used to manage nausea and vomiting following chemotherapy.[7] Dolasetron is a potent and selective serotonin 5-HT₃ receptor antagonist.
The synthesis pathway leverages the cyclopentene ring as a scaffold for constructing the final complex tricyclic amine structure. A key patent (EP0266730) and subsequent literature describe a synthetic route that begins with the functionalization of the cyclopentene ring of an alkyl cyclopentene carboxylate.[7][8][9]
The process involves these critical transformations:
-
Oxidation: The double bond of this compound is oxidized to form a vicinal diol (4-ethoxycarbonyl-1,2-cyclopentanediol). This is typically achieved using reagents like osmium tetroxide (OsO₄) with an N-oxide co-oxidant.[7]
-
Oxidative Cleavage: The resulting diol is cleaved to yield a dialdehyde (β-ethoxycarbonylglutaraldehyde). Sodium periodate (NaIO₄) is an effective reagent for this transformation.[7]
-
Cyclization: The dialdehyde is then subjected to a Robinson-Schopf type cyclization with a primary amine and a dicarboxylic acid, which assembles the complex core structure of Dolasetron.
This application highlights the strategic importance of this compound, where its simple structure provides the necessary carbon framework and functional handles for elaboration into a complex, biologically active molecule.
Safety, Handling, and Storage
As a flammable organic liquid, proper safety protocols must be strictly followed when handling this compound.
-
Hazards: The compound is classified as a Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[1][3]
-
Handling: All handling should be performed in a well-ventilated fume hood. Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area. The recommended storage temperature is often 2-8 °C to minimize vaporization and potential degradation.
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a deceptively simple molecule with significant strategic value in organic synthesis. Its efficient and scalable production via the Diels-Alder reaction, combined with the orthogonal reactivity of its alkene and ester functionalities, establishes it as a premier building block for complex targets. Its role as a documented intermediate in the synthesis of the pharmaceutical agent Dolasetron serves as a prime example of its utility. This guide has outlined its core properties, synthesis, and reactivity, providing a foundational resource for scientists and researchers aiming to incorporate this versatile compound into their synthetic programs.
References
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Starshinechemical. This compound. Available from: [Link]
-
Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. Available from: [Link]
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Houk, K. N., & Lollar, D. L. (1976). Click Chemistry with Cyclopentadiene. Journal of the American Chemical Society, 98(14), 4220-4228. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Medicinal Chemistry International. Setron series. Available from: [Link]
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MIT OpenCourseWare. 5.37 Introduction to Organic Synthesis Laboratory. Available from: [Link]
- Google Patents. US7858821B2 - Intermediate compounds useful to prepare dolasetron.
- Google Patents. EP2060557A1 - Intermediate compounds useful to prepare dolasetron.
-
Organic Chemistry Portal. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Available from: [Link]
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MDPI. Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. Available from: [Link]
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HENAN SUNLAKE ENTERPRISE CORPORATION. 3-Cyclopentene-1-carboxylic acid ethyl ester. Available from: [Link]
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Ethyl Cyclopent-3-ene-1-carboxylate: A Linchpin in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl cyclopent-3-ene-1-carboxylate, a seemingly unassuming cyclic ester, has emerged as a pivotal building block in the intricate tapestry of modern organic synthesis and medicinal chemistry. Its unique conformational constraints and versatile reactivity, stemming from the cyclopentene ring and the ethyl ester functionality, render it an invaluable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of ethyl cyclopent-3-ene-1-carboxylate, from its fundamental physicochemical properties and synthesis to its strategic application in the development of novel therapeutic agents. We will delve into detailed experimental protocols, explore the causality behind synthetic choices, and illuminate its role in the synthesis of antiviral agents, particularly carbocyclic nucleoside analogues. This document is intended to serve as a practical and authoritative resource for researchers navigating the challenges of contemporary drug discovery.
Introduction: The Strategic Importance of the Cyclopentene Scaffold
In the relentless pursuit of novel therapeutics, the strategic selection of molecular scaffolds is paramount. The cyclopentane ring, a ubiquitous motif in natural products and pharmaceuticals, offers a desirable balance of rigidity and flexibility, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The introduction of a double bond, as seen in ethyl cyclopent-3-ene-1-carboxylate, not only introduces a point of unsaturation for further functionalization but also imposes specific conformational biases that can be exploited in rational drug design. This guide will illuminate the journey of this versatile molecule from its synthesis to its impactful role in the laboratory.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a molecule's physical and spectral properties is the bedrock of its effective utilization in synthesis.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | ethyl cyclopent-3-ene-1-carboxylate | [PubChem][1] |
| Synonyms | Ethyl 3-cyclopentenecarboxylate, 3-Cyclopentene-1-carboxylic acid ethyl ester | [ChemicalBook][2], [TCI][3] |
| CAS Number | 21622-01-5 | [PubChem][1] |
| Molecular Formula | C₈H₁₂O₂ | [PubChem][1] |
| Molecular Weight | 140.18 g/mol | [PubChem][1] |
| Appearance | Colorless to almost colorless clear liquid | [TCI][3] |
| Boiling Point | 64 °C at 15 mmHg | [ChemicalBook][2] |
| Density | ~1.029 g/cm³ (predicted) | [ChemicalBook][2] |
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the olefinic protons of the cyclopentene ring (a multiplet), the allylic protons, and the methine proton at the C1 position.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the olefinic carbons, and the sp³-hybridized carbons of the cyclopentene ring and the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹), and C=C stretching of the alkene (around 1650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 140, along with characteristic fragmentation patterns.
Synthesis of Ethyl Cyclopent-3-ene-1-carboxylate: A Practical Approach
The most common and efficient method for the synthesis of ethyl cyclopent-3-ene-1-carboxylate is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.[4][5] This [4+2] cycloaddition reaction involves the reaction of a conjugated diene (cyclopentadiene) with a dienophile (ethyl acrylate).[6][7]
The Diels-Alder Reaction: A Step-by-Step Protocol
This protocol is a representative procedure based on established principles of the Diels-Alder reaction.[4]
Materials:
-
Dicyclopentadiene
-
Ethyl acrylate
-
Toluene (or another suitable solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Apparatus for fractional distillation and reaction under an inert atmosphere
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is generated in situ by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This is achieved by fractional distillation. Heat dicyclopentadiene to its boiling point (around 170 °C). The monomeric cyclopentadiene (boiling point ~41 °C) will distill over and should be collected in a receiver cooled in an ice bath. Expertise & Experience: It is crucial to use freshly distilled cyclopentadiene as it readily dimerizes back to dicyclopentadiene at room temperature.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acrylate in a minimal amount of a suitable solvent like toluene. Cool the solution in an ice bath.
-
Addition of Cyclopentadiene: Slowly add the freshly distilled cyclopentadiene to the stirred solution of ethyl acrylate. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield pure ethyl cyclopent-3-ene-1-carboxylate.
Trustworthiness: This self-validating protocol relies on the well-established and highly reliable Diels-Alder reaction. Monitoring the reaction by TLC or GC provides checkpoints to ensure the reaction is proceeding as expected. The final purification by vacuum distillation ensures a high-purity product, which can be confirmed by spectroscopic analysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of ethyl cyclopent-3-ene-1-carboxylate.
Applications in Drug Development: The Gateway to Carbocyclic Nucleoside Analogues
The true value of ethyl cyclopent-3-ene-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. A prime example is its use in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and anticancer properties.[8][9][10]
Rationale for Using a Cyclopentene Scaffold
Carbocyclic nucleosides are mimics of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification offers several advantages:
-
Increased Metabolic Stability: The absence of the glycosidic bond makes these analogues resistant to enzymatic cleavage by phosphorylases.
-
Conformational Rigidity: The cyclopentene ring locks the molecule in a specific conformation, which can lead to enhanced binding affinity to target enzymes.
-
Chiral Scaffolding: The stereocenters on the cyclopentene ring provide a chiral scaffold for the synthesis of enantiomerically pure drugs.
Synthetic Pathway to Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides from ethyl cyclopent-3-ene-1-carboxylate typically involves a series of transformations to introduce the nucleobase and the hydroxymethyl group (or its analogue) with the correct stereochemistry.
Caption: Generalized synthetic pathway to carbocyclic nucleosides.
Expertise & Experience: The key to a successful synthesis of carbocyclic nucleosides lies in the stereocontrol of the various transformations. The choice of epoxidation agent and the conditions for the ring-opening of the epoxide are critical for establishing the desired stereochemistry of the hydroxyl groups. The coupling of the nucleobase often requires careful selection of reaction conditions to achieve the desired regioselectivity (N-alkylation versus O-alkylation).[10]
Relevance to Oseltamivir (Tamiflu®)
While not a direct precursor in the commercial synthesis of the anti-influenza drug oseltamivir (Tamiflu®), the chemistry of cyclopentene and cyclohexane carboxylates is highly relevant to its synthesis.[11] The core of oseltamivir is a functionalized cyclohexene ring, and the synthetic strategies employed in its total synthesis share common principles with the manipulation of cyclopentene derivatives, such as the stereoselective introduction of functional groups.[12][13]
Conclusion and Future Perspectives
Ethyl cyclopent-3-ene-1-carboxylate is more than just a simple organic molecule; it is a testament to the power of fundamental building blocks in driving innovation in drug discovery. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The continued exploration of new reactions and applications of this scaffold will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. As our understanding of disease biology deepens, the demand for sophisticated molecular tools like ethyl cyclopent-3-ene-1-carboxylate will only continue to grow, solidifying its place as a cornerstone of modern pharmaceutical research.
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An In-depth Technical Guide to the Physical Properties of 3-Cyclopentene-1-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of 3-cyclopentene-1-carboxylic acid ethyl ester (CAS No. 21622-01-5). As a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents, a thorough understanding of its physical characteristics is paramount for its effective application. This document consolidates critical data, including molecular and general properties, thermodynamic attributes, and detailed spectroscopic analyses, supported by experimental protocols and expert insights to ensure scientific integrity and practical utility.
Introduction: The Significance of a Versatile Synthetic Intermediate
3-Cyclopentene-1-carboxylic acid ethyl ester is a bifunctional molecule featuring a reactive cyclopentene ring and an ethyl ester group. This unique combination of functionalities makes it a versatile precursor for a wide array of chemical transformations, including but not limited to cycloaddition reactions, ester hydrolysis, transesterification, and reduction.[1] Its application as a key intermediate in the synthesis of complex organic molecules underscores the importance of a detailed understanding of its physical properties for reaction design, process optimization, and quality control.[1]
Molecular and General Properties
A foundational understanding of a compound begins with its fundamental molecular and general physical properties. These characteristics are essential for accurate stoichiometric calculations, reaction setup, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2][3] |
| CAS Registry Number | 21622-01-5 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][3] |
| Odor | Organic solvent-like | [4] |
These fundamental properties are the first point of reference for any researcher working with this compound. The molecular weight is crucial for converting between mass and moles, while the CAS number provides a unique identifier for database searches and regulatory compliance. Its appearance as a clear, colorless liquid is a key indicator of its purity.
Thermodynamic Properties
The thermodynamic properties of a compound govern its behavior under varying temperature and pressure conditions. This data is critical for designing safe and efficient reaction and purification protocols.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 64 °C | 15 mmHg | [3][5][6] |
| ~172.8 °C | 760 mmHg (Predicted) | [7] | |
| Melting Point | Not available | ||
| Flash Point | 48 °C | [3] | |
| Density | 1.00 - 1.029 g/cm³ | 20 °C | [3] |
| Refractive Index | 1.45 | 20 °C | [3] |
The significant difference between the boiling point at reduced pressure and the predicted boiling point at atmospheric pressure highlights the compound's susceptibility to decomposition at higher temperatures. Therefore, purification by vacuum distillation is the recommended method. The flash point indicates that the compound is a flammable liquid and appropriate safety precautions must be taken.
Experimental Determination of Thermodynamic Properties
Expertise & Experience in Practice: The choice of analytical technique for determining these properties is guided by the required precision and the nature of the substance.
Given the potential for thermal degradation, a micro-boiling point determination using a Thiele tube is a suitable method for verifying the boiling point at atmospheric pressure. This technique minimizes the amount of sample required and reduces the risk of decomposition.
Diagram: Workflow for Micro-Boiling Point Determination
Caption: Workflow for determining the micro-boiling point of a liquid sample.
The density can be accurately determined using a pycnometer. This method relies on measuring the mass of a precisely known volume of the liquid.
Diagram: Workflow for Density Measurement using a Pycnometer
Caption: Step-by-step procedure for measuring liquid density with a pycnometer.
An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. This measurement is highly sensitive to temperature and the wavelength of light used.
Diagram: Workflow for Refractive Index Measurement
Caption: Procedure for measuring the refractive index using an Abbe refractometer.
Solubility Profile
The solubility of 3-cyclopentene-1-carboxylic acid ethyl ester in various solvents is a critical parameter for its use in synthesis and purification.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4] |
| Alcohols (e.g., Ethanol) | Soluble | [4] |
| Ethers (e.g., Diethyl ether) | Soluble | [4] |
| Other Organic Solvents | Soluble | [1] |
Trustworthiness through Causality: The insolubility in water and solubility in organic solvents is consistent with the molecule's structure. The nonpolar cyclopentene ring and the largely nonpolar ethyl group dominate the molecule's character, making it hydrophobic. The polar ester group is not sufficient to impart significant water solubility.
Spectroscopic Profile
Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its structure and purity. The following sections detail the expected spectroscopic data for 3-cyclopentene-1-carboxylic acid ethyl ester.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.7 | m | 2H | Olefinic protons (-CH=CH-) |
| ~4.1 | q | 2H | Methylene protons of ethyl group (-O-CH₂-CH₃) |
| ~3.1 | m | 1H | Methine proton (-CH-COOEt) |
| ~2.6 | m | 4H | Allylic protons (-CH₂-CH=) |
| ~1.2 | t | 3H | Methyl protons of ethyl group (-O-CH₂-CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carbonyl carbon (-C=O) |
| ~128 | Olefinic carbons (-CH=CH-) |
| ~60 | Methylene carbon of ethyl group (-O-CH₂-CH₃) |
| ~45 | Methine carbon (-CH-COOEt) |
| ~35 | Allylic carbons (-CH₂-CH=) |
| ~14 | Methyl carbon of ethyl group (-O-CH₂-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | =C-H stretch (alkene) |
| ~2950 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1180 | Strong | C-O stretch (ester) |
The strong absorption at ~1735 cm⁻¹ is characteristic of the ester carbonyl group, while the peak at ~1650 cm⁻¹ confirms the presence of the carbon-carbon double bond in the cyclopentene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 140
-
Key Fragments:
-
m/z = 111 (Loss of -OCH₂CH₃)
-
m/z = 95 (Loss of -COOCH₂CH₃)
-
m/z = 67 (Cyclopentenyl cation)
-
The fragmentation pattern can be rationalized by the initial loss of the ethoxy group followed by the loss of the entire ester functional group, leading to the stable cyclopentenyl cation.
Safety and Handling
3-Cyclopentene-1-carboxylic acid ethyl ester is a flammable liquid.[3] It should be handled in a well-ventilated area, away from ignition sources.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has provided a detailed overview of the essential physical and spectroscopic properties of 3-cyclopentene-1-carboxylic acid ethyl ester. The compiled data and experimental insights are intended to support researchers and developers in the effective and safe utilization of this versatile synthetic intermediate. A thorough understanding of these properties is the cornerstone of successful and innovative chemical synthesis.
References
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3-Cyclopentene-1-carboxylic acid ethyl ester - ChemBK. (2024). Retrieved from [Link]
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3-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 853756 - PubChem. (n.d.). Retrieved from [Link]
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Ethyl 3-Cyclopentene-1-carboxylate | C8H12O2 | CID 5314991 - PubChem. (n.d.). Retrieved from [Link]
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This compound - Starshinechemical. (n.d.). Retrieved from [Link]
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3-Cyclopentene-1-carboxylic acid ethyl ester Nine Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
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Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550 - PubChem. (n.d.). Retrieved from [Link]
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3-Cyclopentene-1-carboxylic acid ethyl ester Nine Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
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Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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CYCLOPENT-3-ENE-1-CARBOXYLIC ACID - ChemBK. (2024). Retrieved from [Link]
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3-Cyclopentene-1-carboxylic acid, 4-methyl-2-oxo-3-pentyl-, ethyl ester - EPA. (n.d.). Retrieved from [Link]
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3-Cyclopentene-1-carboxylic acid - 7686-77-3, C6H8O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]
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3-cyclopentene-1-carboxylic acid - 7686-77-3, C6H8O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). Retrieved from [Link]
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Boiling point of Ethyl 3-cyclopentene-1-carboxylate
An In-Depth Technical Guide to the Boiling Point of Ethyl 3-cyclopentene-1-carboxylate
This guide provides a comprehensive analysis of the boiling point of this compound (CAS No. 21622-01-5), a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes experimental data with fundamental physicochemical principles. We will explore the structural determinants of its boiling point, established experimental values, and the rigorous protocols for its empirical determination.
This compound is an organic compound featuring a five-membered cyclopentene ring functionalized with an ethyl ester group. Its molecular structure, combining a cyclic alkene and an ester, provides a unique reactivity profile that makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries[1]. An accurate understanding of its physical properties, especially its boiling point, is paramount for its purification, handling, and reaction design.
Key Physicochemical Properties
A foundational understanding of the compound's properties is essential before delving into its boiling point.
| Property | Value | Source(s) |
| CAS Number | 21622-01-5 | [2][3][4] |
| Molecular Formula | C₈H₁₂O₂ | [1][3][4] |
| Molecular Weight | 140.18 g/mol | [1][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density (Predicted) | ~1.029 g/cm³ | [1][5] |
| Refractive Index | 1.4460 - 1.4500 | [5] |
| Flash Point | 48 °C | [3] |
Boiling Point: Experimental Data and Theoretical Context
The boiling point is a critical physical constant indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[6]. For this compound, experimental values are typically reported under reduced pressure to prevent decomposition at higher temperatures.
Reported Boiling Point Values
| Boiling Point | Pressure | Source(s) |
| 64 °C | 15 mmHg | [2][3][5][7] |
| ~172.8 °C | 760 mmHg (Normal Atmospheric Pressure) | [1] |
The most frequently cited experimental value is 64°C at 15 mmHg[2][3][5][7]. Distillation under vacuum is a standard procedure for compounds that may be unstable at their atmospheric boiling point. The value of ~172.8°C at 760 mmHg appears to be an estimation, as is common for such compounds, but provides a useful reference for its volatility under standard conditions[1].
Causality: Factors Influencing the Boiling Point
The boiling point of an organic molecule is not an arbitrary value; it is a direct consequence of its molecular structure and the resulting intermolecular forces. For this compound, the key determinants are its molecular weight, polarity, and shape.
-
Molecular Weight: With a molecular weight of 140.18 g/mol , the compound possesses a significant number of electrons, leading to substantial London dispersion forces—temporary induced dipoles that are the primary intermolecular force for nonpolar molecules[6][8].
-
Dipole-Dipole Interactions: The ester functional group (-COOC₂H₅) introduces polarity into the molecule. The carbonyl group (C=O) and the ether linkage (C-O) create a permanent molecular dipole. These dipole-dipole interactions are stronger than London dispersion forces and require more thermal energy to overcome, thus elevating the boiling point compared to a nonpolar analogue of similar size[6][9].
-
Molecular Structure: The five-membered ring structure results in a compact, relatively spherical shape. While branching in acyclic compounds typically lowers the boiling point by reducing surface area, the cyclic nature of this molecule provides a rigid structure with a well-defined surface area for intermolecular contact. The absence of hydrogen bond donors significantly differentiates its boiling point from that of alcohols or carboxylic acids of similar molecular weight[8][9].
Logical Relationship Diagram The following diagram illustrates the key factors that determine the boiling point of this compound.
Caption: Factors influencing the boiling point of this compound.
Predictive Frameworks for Boiling Point Estimation
While experimental determination is the gold standard, computational models can provide useful estimates, especially for novel compounds. Quantitative Structure-Property Relationship (QSPR) models correlate molecular structures with physical properties through mathematical relationships[10][11]. These models use calculated molecular descriptors to predict properties like boiling point[10][11][12]. Methods such as the group contribution technique (e.g., Joback method) dissect a molecule into its constituent functional groups to estimate its properties[10]. More recently, machine learning and graph neural network approaches have demonstrated high accuracy in predicting boiling points from 2D molecular sketches[8][13].
Protocol: Experimental Determination of Boiling Point via Distillation
The determination of a boiling point is a fundamental laboratory technique for characterizing and purifying liquids[14]. The following protocol outlines the process of simple distillation, which is suitable for purifying a liquid like this compound from non-volatile impurities.
Self-Validating System & Trustworthiness
This protocol is designed as a self-validating system. A pure compound will exhibit a stable and narrow boiling point range during distillation[6]. A fluctuating or wide temperature range indicates the presence of impurities, invalidating the result and signaling the need for further purification, for instance, by fractional distillation[14].
Step-by-Step Methodology
Objective: To determine the boiling point of an this compound sample at a given pressure.
Materials:
-
Round-bottom flask
-
Heating mantle or sand bath
-
Clamps and stand
-
Distillation head (still head) with thermometer adapter
-
Thermometer (calibrated)
-
Condenser (Liebig or similar)
-
Receiving flask (e.g., Erlenmeyer flask or round-bottom flask)
-
Boiling chips or magnetic stir bar
-
Tubing for condenser water
-
(Optional for vacuum distillation) Vacuum pump, vacuum adapter, and manometer
Procedure:
-
Apparatus Assembly:
-
Place 15-20 mL of the this compound sample into a 50 mL round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.
-
Secure the flask to a stand using a clamp and place it in a heating mantle.
-
Fit the distillation head into the neck of the flask. Ensure a snug fit.
-
Insert a calibrated thermometer into the thermometer adapter. Crucially, position the top of the thermometer bulb just below the level of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid[15].
-
Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.
-
Place a receiving flask at the outlet of the condenser to collect the distillate.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser, ensuring a gentle, steady flow.
-
Begin heating the sample gently.
-
Observe the sample as it begins to boil. Vapors will rise, and the temperature on the thermometer will increase.
-
Record the temperature when the first drop of distillate falls from the condenser into the receiving flask.
-
Continue to collect the distillate, monitoring the temperature. For a pure compound, the temperature should remain constant throughout the distillation process[14]. Record this stable temperature as the boiling point.
-
Collect the fraction that distills over a narrow range (e.g., ± 1-2 °C).
-
Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness.
-
-
Data Recording and Safety:
-
Record the barometric pressure of the laboratory. If not at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected.
-
Safety Precaution: this compound is a flammable liquid (H226)[3][4]. Perform the distillation in a well-ventilated fume hood, away from open flames or sparks.
-
Experimental Workflow Diagram
Caption: Workflow for simple distillation to determine boiling point.
Conclusion
The boiling point of this compound is authoritatively reported as 64°C at a reduced pressure of 15 mmHg, with an estimated boiling point of approximately 172.8°C at standard atmospheric pressure. This physical property is a direct outcome of its molecular weight and the dipole-dipole interactions imparted by its ester functionality. Accurate determination of the boiling point through standardized protocols like distillation is essential for ensuring the purity of the compound, which is critical for its successful application in research and industrial synthesis.
References
-
Goll, E. S., & Jurs, P. C. (2005). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Modeling, 45(4), 964–973. Retrieved from [Link]
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Yi-min, Z., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling, 44, 113-119. Retrieved from [Link]
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Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
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Katritzky, A. R., et al. (2000). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. Journal of Chemical Information and Computer Sciences, 40(1), 1–11. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Retrieved from [Link]
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Messerly, R. A., et al. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. Fluid Phase Equilibria, 552, 113264. Retrieved from [Link]
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Unnamed Source. (n.d.). This compound: A Versatile Building Block for Innovation. Retrieved from [Link]
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Meirelles, A. J. A., et al. (2007). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Grasas y Aceites, 58(2), 141-145. Retrieved from [Link]
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Quora. (2023). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Esters. An Introduction. Retrieved from [Link]
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JoVE. (2020). Boiling Points. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of Ethyl 3-cyclopentene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
Ethyl 3-cyclopentene-1-carboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and novel agrochemicals.[1] Its molecular structure, featuring a reactive cyclopentene ring and an ethyl ester group, makes it versatile for various chemical transformations.[1] However, this reactivity profile also necessitates a thorough understanding of its potential hazards to ensure safe handling in a research and development setting.
The primary and most immediate hazard associated with this compound is its flammability.[2][3] Beyond this, comprehensive toxicological data is not widely available. This absence of extensive data mandates a cautious approach, treating the compound with the respect due to any chemical for which the full toxicological profile has not been determined. The protocols outlined herein are designed to mitigate the known flammability risk and to provide a framework for minimizing exposure to a substance with an unknown long-term health impact.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this process is centered on its flammability.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. This compound is classified as:
-
Flammable liquids, Category 3 [4]
This classification is based on its flash point, which is the lowest temperature at which its vapors can ignite in the presence of an ignition source.
Hazard Statement: H226: Flammable liquid and vapor.[2][3]
Physical and Chemical Properties
Understanding the physical properties of a substance is critical to anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [2][3] |
| Molecular Weight | 140.18 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [3][5] |
| Boiling Point | 64 °C / 15 mmHg | [3][6] |
| Flash Point | 48 °C | [3][5] |
| Density | 1.00 g/cm³ | [1][3] |
| Refractive Index | 1.45 | [3][5] |
The flash point of 48°C is a key parameter. It indicates that at or above this temperature, the liquid will produce enough vapor to form an ignitable mixture with air. This temperature is well within the range of standard laboratory operating conditions, highlighting the importance of stringent ignition source control.
Toxicological Profile
The Causality Behind a Cautious Approach: In the absence of comprehensive toxicological data, the principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied. The rationale is to treat the substance as potentially harmful upon acute or chronic exposure until proven otherwise. This mandates the use of personal protective equipment (PPE) and engineering controls to minimize all routes of potential exposure: inhalation, dermal contact, and ingestion.
Safe Handling and Storage Protocol
A self-validating safety protocol is one where checks and balances are integrated into the workflow. The following steps provide a detailed methodology for handling this compound.
Engineering Controls
The first line of defense is to handle the substance in a controlled environment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is to prevent the accumulation of flammable vapors in the laboratory atmosphere and to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to further dilute any fugitive emissions.
-
Ignition Source Control: Proactively identify and eliminate all potential ignition sources from the immediate vicinity of handling. This includes open flames (Bunsen burners), hot plates, ovens, and non-intrinsically safe electrical equipment (stirrers, vacuum pumps).[4]
-
Grounding and Bonding: For transfers of larger quantities, use grounding and bonding straps to prevent the buildup of static electricity, which can serve as an ignition source.[4]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to be appropriate for the identified hazards.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Consult the glove manufacturer's specifications for breakthrough time and permeation data.
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood is unavoidable (which is strongly discouraged), a full-face respirator with appropriate organic vapor cartridges should be used.
Storage
Proper storage is crucial to prevent accidents.
-
Location: Store in a well-ventilated, cool place away from heat and direct sunlight.[3][4] A dedicated flammable liquids storage cabinet is the appropriate location.
-
Compatibility: Store away from strong oxidizing agents, acids, and bases.
Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Control Ignition Sources: Remove all sources of ignition.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.
-
Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Visualization of Safety Protocols
Risk Assessment Workflow
The following diagram illustrates the logical flow of a risk assessment when working with this compound.
Caption: Workflow for risk assessment and control measure implementation.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
-
Do not dispose of down the drain or into the environment.
Conclusion
The safe use of this compound in a research and development setting is predicated on a comprehensive understanding of its primary flammability hazard and a cautious respect for its unknown toxicological properties. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely leverage the synthetic utility of this valuable compound. A culture of safety is not merely about following rules, but about understanding the rationale behind them, allowing for intelligent and adaptive risk management in the dynamic environment of scientific discovery.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Starshinechemical. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Ethyl cyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound: A Versatile Building Block for Innovation. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 3-cyclopentene-1-carboxylate in Modern Organic Synthesis
Introduction: A Versatile Cyclopentene Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-cyclopentene-1-carboxylate (CAS: 21622-01-5) has emerged as a highly valuable and versatile building block, particularly in the realms of medicinal chemistry and agrochemical development.[1][2] Its structure, featuring a five-membered ring with a reactive olefin and an ethyl ester functional group, provides a powerful synthetic platform. This unique combination allows for a diverse array of chemical transformations, enabling chemists to introduce stereocenters, append complex side chains, and construct the core scaffolds of numerous target molecules.[2]
The double bond can readily participate in reactions such as epoxidation, dihydroxylation, and cycloaddition, while the ester moiety can be hydrolyzed, reduced, or converted into an amide, offering multiple handles for derivatization.[2][3] This dual reactivity is the cornerstone of its utility, making it a preferred precursor for challenging synthetic targets, most notably carbocyclic nucleosides with potent antiviral properties and the cyclopentanoid core of prostaglandins.[4][5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes, mechanistic insights, and detailed protocols for leveraging this compound in sophisticated synthetic workflows.
| Property | Value | Reference(s) |
| CAS Number | 21622-01-5 | [6] |
| Molecular Formula | C₈H₁₂O₂ | [6] |
| Molecular Weight | 140.18 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | ~172.8°C at 760 mmHg; 64°C at 15 mmHg | [2][7] |
| Density | ~1.029 g/cm³ | [2] |
| Flash Point | 48°C | |
| IUPAC Name | ethyl cyclopent-3-ene-1-carboxylate | [6] |
Core Application I: Synthesis of Carbocyclic Nucleosides
Scientific Context and Rationale
Carbocyclic nucleosides are a critical class of nucleoside analogues where the furanose (ribose or deoxyribose) ring is replaced by a cyclopentane or cyclopentene scaffold.[8] This fundamental structural modification has profound biological implications. The absence of the glycosidic bond renders these molecules impervious to hydrolytic cleavage by phosphorylase enzymes, significantly enhancing their metabolic stability and in vivo half-life.[8] This stability, combined with their ability to mimic natural nucleosides and interact with viral enzymes, has led to the development of potent antiviral drugs, including agents active against HIV, orthopoxviruses, and SARS coronavirus.[4][8]
The synthetic strategy is often convergent, involving the preparation of a functionalized cyclopentane "carbocyclic sugar" moiety, which is then coupled with a desired nucleobase.[8] this compound is an ideal starting point for creating the chiral cyclopentenol intermediates required for this coupling.
Caption: General workflow for carbocyclic nucleoside synthesis.
Protocol 1: Synthesis of a Chiral (±)-Cyclopentenol Intermediate
This protocol describes a common pathway to transform the prochiral starting material into a racemic but functionally differentiated cyclopentenol, ready for coupling or further resolution. The key is the stereoselective functionalization of the double bond.
Causality Behind Experimental Choices:
-
Epoxidation: Using an agent like m-CPBA converts the alkene into an epoxide. This step is crucial as the epoxide is a versatile intermediate for introducing other functional groups via nucleophilic ring-opening.
-
Ring Opening and Reduction: The epoxide is opened, and the ester is reduced to a primary alcohol using a strong hydride reagent like Lithium Aluminum Hydride (LiAlH₄). This provides the key hydroxyl group for subsequent coupling reactions.
Step-by-Step Methodology:
-
Epoxidation:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.
-
-
Reductive Ring-Opening:
-
Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0°C.
-
Dissolve the crude epoxide from the previous step in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor by TLC. Upon completion, cool the reaction to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude diol by silica gel column chromatography to obtain the target cyclopentenol intermediate.
-
| Parameter | Expected Outcome |
| Overall Yield | 50-70% (over two steps) |
| Intermediate Purity | >95% after chromatography |
| Stereochemistry | Produces a racemic mixture of enantiomers |
Protocol 2: Mitsunobu Coupling with a Nucleobase
The Mitsunobu reaction is a powerful method for coupling the cyclopentenol intermediate with a nucleobase (e.g., adenine, uracil). It proceeds under mild, neutral conditions and, importantly, results in a complete inversion of stereochemistry at the reacting alcohol center, providing excellent stereocontrol.[8]
Causality Behind Experimental Choices:
-
Reagents: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) acts as the activator, and triphenylphosphine (PPh₃) is the phosphine. This combination forms a phosphonium salt with the alcohol, converting the hydroxyl group into an excellent leaving group.
-
Stereoinversion: The nucleobase attacks the activated alcohol from the backside in a classic Sₙ2 displacement, leading to the desired inversion of configuration, which is critical for achieving the correct stereochemistry in the final bioactive nucleoside.[9]
Step-by-Step Methodology:
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the cyclopentenol intermediate (1.0 eq), the desired nucleobase (e.g., 6-chloropurine, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF or 1,4-dioxane (~0.1 M).
-
Cool the solution to 0°C.
-
-
Reagent Addition:
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 20-30 minutes. A color change and/or formation of a precipitate is typically observed.
-
-
Reaction and Workup:
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.
-
| Nucleobase Example | Typical Yield |
| 6-Chloropurine | 60-80% |
| Uracil | 55-75% |
| Thymine | 65-85% |
Core Application II: Precursor to Prostaglandin Scaffolds
Scientific Context and Rationale
Prostaglandins are a class of lipid compounds with diverse and powerful hormone-like effects in animals. Their core structure is based on prostanoic acid, which features a five-membered cyclopentane ring bearing two aliphatic side chains (the α- and ω-chains).[5] The synthesis of prostaglandins is a landmark achievement in organic chemistry, with numerous strategies developed to control the multiple stereocenters on the cyclopentane core.
This compound provides the basic five-membered ring, which can be strategically elaborated to install the necessary functional groups and side chains. Retrosynthetic analysis of prostaglandins often leads back to a highly functionalized cyclopentanone or cyclopentenone intermediate (e.g., the Corey Lactone), a structure accessible from our starting material through a series of well-established transformations.[5][10]
Caption: Retrosynthetic analysis of a prostaglandin.
Conceptual Protocol: Elaboration to a Prostaglandin Core Intermediate
This section outlines a logical, multi-step sequence to convert this compound into a more advanced intermediate suitable for prostaglandin synthesis. This is a conceptual workflow, as the precise route can vary significantly.
Causality and Strategic Flow: The overall goal is to transform the simple cyclopentene into a cyclopentanone bearing functional handles for the introduction of the two side chains.
-
Reduction and Protection: The ester is first reduced to a primary alcohol to prevent unwanted side reactions. This alcohol is then protected (e.g., as a silyl ether like TBDMS) to mask its reactivity during subsequent oxidative steps. This choice ensures that oxidation occurs selectively at the double bond.
-
Stereoselective Dihydroxylation: The double bond is converted into a cis-diol using an oxidant like osmium tetroxide (OsO₄) with a co-oxidant (NMO). This step is critical for setting the relative stereochemistry of two adjacent hydroxyl groups, which are foundational for the prostaglandin core.
-
Selective Oxidation: One of the newly formed secondary alcohols must be oxidized to a ketone. This can be achieved using a selective oxidant like PCC or by a Swern/Dess-Martin oxidation. Protecting the other hydroxyl and the primary alcohol is crucial for this selectivity.
-
Side-Chain Introduction: With the core cyclopentanone structure established, the α- and ω-chains can be introduced using classic methods. The α-chain is often installed via a Wittig or Horner-Wadsworth-Emmons reaction, while the ω-chain can be introduced via conjugate addition to an enone (if the cyclopentanone is further converted) or by nucleophilic addition to the ketone.[11]
Conceptual Workflow:
-
Step A (Reduction & Protection): Reduce the ester of this compound with LiAlH₄ to the corresponding alcohol. Protect the resulting hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
-
Step B (Dihydroxylation): Subject the protected cyclopentene to Sharpless asymmetric dihydroxylation or standard dihydroxylation (OsO₄, NMO) to create a diol with controlled stereochemistry.
-
Step C (Protection & Oxidation): Selectively protect one of the secondary hydroxyls. Oxidize the remaining free secondary hydroxyl to a ketone using a standard protocol (e.g., Swern oxidation).
-
Step D (Further Elaboration): The resulting protected hydroxy-ketone is a key intermediate. It can now be deprotected and carried forward. For example, oxidation of the primary alcohol (from the original ester) to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction, would install the α-chain. Subsequent manipulation of the ketone would allow for the introduction of the ω-chain.
Other Key Synthetic Applications
Beyond these two major areas, the versatility of this compound extends to other fields:
-
Agrochemical Synthesis: The cyclopentene ring serves as a robust scaffold for developing new agrochemicals. The ability to easily modify the ring and the ester functionality allows for the creation of libraries of compounds with tailored biological activity for use as herbicides, pesticides, or plant growth regulators.[1]
-
Drug Discovery and Specialty Chemicals: The rigid, three-dimensional nature of the cyclopentane ring is highly desirable in drug design. Derivatives of cyclopentane carboxylic acid have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for novel analgesics (pain therapeutics).[12] The starting material provides a direct and efficient entry into this class of compounds.
Conclusion
This compound is more than a simple cyclic ester; it is a strategic starting material that provides a reliable foundation for constructing complex and biologically significant molecules. Its predictable reactivity and the commercial availability of high-purity material make it an invaluable tool for researchers in both academic and industrial settings.[2] The protocols and strategies outlined in this guide demonstrate its central role in the synthesis of antiviral carbocyclic nucleosides and as a precursor to the intricate core of prostaglandins. As the demand for novel therapeutics and advanced materials continues to grow, the applications for this versatile building block are poised to expand even further.
References
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- 2. nbinno.com [nbinno.com]
- 3. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 9. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 12. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reactions of the Double Bond in Ethyl 3-Cyclopentene-1-carboxylate
Introduction
Ethyl 3-cyclopentene-1-carboxylate is a versatile cyclic ester that serves as a valuable building block in organic synthesis. Its reactivity is dominated by the carbon-carbon double bond within the five-membered ring, making it a precursor for a diverse array of functionalized cyclopentane derivatives. This guide provides detailed application notes and experimental protocols for several key transformations of the double bond in this compound, including catalytic hydrogenation, epoxidation, dihydroxylation, cyclopropanation, and ozonolysis. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
This document is intended for researchers, scientists, and drug development professionals. The protocols provided herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and stereochemical outcomes.
Catalytic Hydrogenation: Synthesis of Ethyl Cyclopentane-1-carboxylate
Catalytic hydrogenation is a fundamental reaction for the saturation of carbon-carbon double bonds. In the case of this compound, this reaction yields ethyl cyclopentane-1-carboxylate, a saturated ester. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst), in the presence of hydrogen gas.
Causality of Experimental Choices: The choice of catalyst is crucial for efficient hydrogenation. Palladium on carbon is a widely used and cost-effective catalyst for this type of transformation. The solvent, typically a polar protic solvent like ethanol or methanol, facilitates the dissolution of the substrate and the interaction with the catalyst surface. The reaction is usually performed under a hydrogen atmosphere, often using a balloon, to provide a ready supply of the reducing agent.
Experimental Protocol: Catalytic Hydrogenation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 140.18 | 10 | 1.40 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 70 mg (5 wt%) |
| Ethanol (anhydrous) | 46.07 | - | 20 mL |
| Hydrogen gas (H₂) | 2.02 | - | 1 atm (balloon) |
| Celite® | - | - | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.40 g, 10 mmol) and anhydrous ethanol (20 mL).
-
Carefully add 10% Pd/C (70 mg) to the solution.
-
Seal the flask with a septum and purge the flask with nitrogen or argon gas for 5 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol. Caution: The catalyst may be pyrophoric; do not allow it to dry on the filter paper.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude ethyl cyclopentane-1-carboxylate by vacuum distillation to obtain a colorless oil.
Expected Outcome: The reaction should yield ethyl cyclopentane-1-carboxylate in high yield (>95%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism: The hydrogenation occurs on the surface of the palladium catalyst. Both the alkene and hydrogen adsorb onto the catalyst surface, facilitating the syn-addition of two hydrogen atoms to the double bond from the same face of the cyclopentene ring.[2]
Visualization of the Workflow:
Caption: Workflow for the catalytic hydrogenation of this compound.
Epoxidation: Synthesis of Ethyl 3,4-epoxycyclopentane-1-carboxylate
Epoxidation of the double bond in this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields ethyl 3,4-epoxycyclopentane-1-carboxylate. This epoxide is a valuable intermediate for the synthesis of various functionalized cyclopentanes through ring-opening reactions. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond in a syn-addition manner.[3]
Causality of Experimental Choices: m-CPBA is a commonly used reagent for epoxidation due to its commercial availability, relative stability, and good reactivity.[4] Dichloromethane is a suitable solvent as it is inert under the reaction conditions and dissolves both the substrate and the reagent. The reaction is typically performed at room temperature, although cooling may be necessary for more reactive substrates to control exothermicity. The stereochemical outcome is influenced by the steric hindrance of the ethyl carboxylate group, which directs the approach of the m-CPBA to the opposite face of the ring.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 140.18 | 10 | 1.40 g |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 (pure) | 12 | 2.68 g |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 30 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 20 mL |
| Saturated aqueous sodium sulfite (Na₂SO₃) | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
Dissolve this compound (1.40 g, 10 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.68 g, ~12 mmol) portion-wise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite (2 x 20 mL) to destroy excess peroxide, saturated aqueous sodium bicarbonate (2 x 20 mL) to remove acidic byproducts, and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford ethyl 3,4-epoxycyclopentane-1-carboxylate as a colorless oil.
Expected Outcome: The reaction is expected to produce a mixture of syn and anti epoxides, with the anti-epoxide (relative to the ester group) being the major product due to steric hindrance. The yield is typically in the range of 80-90%.
Mechanism: The epoxidation proceeds via a concerted "butterfly" transition state where the peroxy acid delivers an oxygen atom to the double bond. All bond-forming and bond-breaking steps occur simultaneously.[3]
Visualization of the Mechanism:
Caption: Concerted mechanism of epoxidation with m-CPBA.
Dihydroxylation: Synthesis of Ethyl 3,4-dihydroxycyclopentane-1-carboxylate
Dihydroxylation of the double bond in this compound results in the formation of a vicinal diol, ethyl 3,4-dihydroxycyclopentane-1-carboxylate. This transformation can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant such as N-methylmorpholine N-oxide (NMO).[5] This method provides syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond.
Causality of Experimental Choices: Osmium tetroxide is a highly effective but toxic and expensive reagent. Therefore, it is used in catalytic amounts, and a stoichiometric co-oxidant like NMO is employed to regenerate the OsO₄ in situ.[6] A mixture of acetone and water is a common solvent system that facilitates the dissolution of both the organic substrate and the inorganic reagents. The stereochemical outcome is dictated by the approach of the bulky osmium tetroxide reagent, which is influenced by the steric hindrance of the existing substituent on the ring.
Experimental Protocol: Catalytic Dihydroxylation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 140.18 | 10 | 1.40 g |
| N-Methylmorpholine N-oxide (NMO, 50 wt% in H₂O) | 117.15 (pure) | 12 | 2.81 g |
| Osmium tetroxide (OsO₄, 4 wt% in H₂O) | 254.23 | 0.1 | 0.64 mL |
| Acetone | 58.08 | - | 20 mL |
| Water | 18.02 | - | 2 mL |
| Saturated aqueous sodium sulfite (Na₂SO₃) | - | - | 15 mL |
| Ethyl acetate | 88.11 | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.40 g, 10 mmol) in a mixture of acetone (20 mL) and water (2 mL).
-
Add N-methylmorpholine N-oxide solution (2.81 g, 12 mmol) to the stirred solution.
-
Carefully add the osmium tetroxide solution (0.64 mL, 0.1 mmol) dropwise to the reaction mixture at room temperature. The solution will turn dark brown.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (15 mL) and stir vigorously for 30 minutes until the color of the solution lightens.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude diol by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to obtain ethyl 3,4-dihydroxycyclopentane-1-carboxylate as a viscous oil or solid.
Expected Outcome: The reaction should afford the syn-diol as the major product. The stereoselectivity will be influenced by the directing effect of the ester group. The yield is generally good, around 70-85%.
Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester. This intermediate is then hydrolyzed during the workup to yield the cis-diol.[6]
Visualization of the Catalytic Cycle:
Caption: Catalytic cycle for the dihydroxylation of an alkene using OsO₄/NMO.
Simmons-Smith Cyclopropanation: Synthesis of Ethyl Bicyclo[3.1.0]hexane-1-carboxylate
The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. This reaction with this compound will produce ethyl bicyclo[3.1.0]hexane-1-carboxylate.
Causality of Experimental Choices: The zinc-copper couple is essential for the formation of the reactive organozinc carbenoid intermediate. Diiodomethane serves as the source of the methylene group that forms the cyclopropane ring. Diethyl ether is a common solvent for this reaction. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. The carbenoid will add to the less sterically hindered face of the double bond.
Experimental Protocol: Simmons-Smith Cyclopropanation
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 140.18 | 10 | 1.40 g |
| Zinc-Copper couple (Zn-Cu) | - | 30 | 1.96 g |
| Diiodomethane (CH₂I₂) | 267.84 | 15 | 4.02 g (1.22 mL) |
| Diethyl ether (anhydrous) | 74.12 | - | 40 mL |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | 20 mL |
| Diethyl ether (for extraction) | - | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
Activate the zinc-copper couple by stirring it in 1M HCl for 2 minutes, then decanting the acid and washing with water (3 x 10 mL), acetone (2 x 10 mL), and diethyl ether (2 x 10 mL), followed by drying under vacuum.
-
In a 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the activated Zn-Cu couple (1.96 g, 30 mmol) and anhydrous diethyl ether (10 mL).
-
Add a solution of diiodomethane (4.02 g, 15 mmol) in anhydrous diethyl ether (10 mL) to the dropping funnel. Add a small portion of this solution to the zinc-copper couple to initiate the reaction (slight warming may be observed).
-
Add the remaining diiodomethane solution dropwise over 30 minutes while gently refluxing the mixture.
-
After the addition is complete, continue to reflux for another 30 minutes.
-
Cool the reaction mixture to room temperature and add a solution of this compound (1.40 g, 10 mmol) in anhydrous diethyl ether (20 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by GC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Filter the mixture through Celite® and transfer the filtrate to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield ethyl bicyclo[3.1.0]hexane-1-carboxylate.
Expected Outcome: The reaction is expected to give the cyclopropanated product in good yield (60-80%). The stereochemistry of the product will be predominantly with the cyclopropane ring anti to the ester group.
Mechanism: The active species is an organozinc carbenoid, which adds to the double bond in a concerted fashion, preserving the stereochemistry of the alkene.[7]
Visualization of the Reaction:
Caption: Simmons-Smith cyclopropanation of this compound.
Ozonolysis: Oxidative Cleavage to Form a Dicarbonyl Compound
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. The reaction of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), will cleave the cyclopentene ring to yield a linear dialdehyde-ester.
Causality of Experimental Choices: Ozone is a highly reactive oxidant that readily cleaves double bonds. The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of ozone and prevent side reactions. A reductive workup with dimethyl sulfide is chosen to convert the intermediate ozonide to aldehydes without over-oxidation to carboxylic acids.[8] Dichloromethane is a common solvent for ozonolysis due to its low freezing point and inertness.
Experimental Protocol: Ozonolysis with Reductive Workup
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 140.18 | 10 | 1.40 g |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 50 mL |
| Ozone (O₃) | 48.00 | ~10 | - |
| Dimethyl sulfide (DMS) | 62.13 | 20 | 1.24 g (1.47 mL) |
| Nitrogen gas (N₂) | 28.01 | - | - |
Procedure:
-
Dissolve this compound (1.40 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution to decompose excess ozone.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Stop the ozone flow and bubble nitrogen gas through the solution for 10-15 minutes to remove excess ozone.
-
Add dimethyl sulfide (1.47 mL, 20 mmol) to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethyl sulfide.
-
The crude product, a dialdehyde-ester, can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Expected Outcome: The ozonolysis will cleave the double bond to form a linear dicarbonyl compound. The yield of the crude product is typically high.
Mechanism: The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup with dimethyl sulfide cleaves the ozonide to give the desired carbonyl compounds and dimethyl sulfoxide (DMSO).[9]
Visualization of the Ozonolysis Process:
Caption: Two-step process of ozonolysis with reductive workup.
References
-
Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry.
-
Application Notes and Protocols for Dihydroxylation Reactions Using Osmium Tetroxide. Benchchem.
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Synthesis of Methyl-substituted Bicyclic Carbanucleoside Analogs as Potential Antiherpetic Agents. kchem.org.
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Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. ResearchGate.
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Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry UK Ltd.
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ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis. Chemicalbook.
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Synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives and evaluation of their antimalarial activities. PubMed.
-
11.3.2 Dihydroxylation. Chemistry LibreTexts.
-
Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki-Heck Reactions. PubMed.
-
Application Notes and Protocols for Simmons-Smith Cyclopropanation. Benchchem.
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Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof. Google Patents.
-
This compound: A Versatile Building Block for Innovation.
-
Simmons-Smith Reaction. Organic Chemistry Portal.
-
Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. ACS Publications.
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.
-
Simmons–Smith reaction. Wikipedia.
-
What is the ozonolysis of cyclopentene?. Quora.
-
Ethyl cyclopentane carboxylate. Biosynth.
-
Synthesis of bicyclo[3.1.0]hexanones via 1,3-dipolar cycloaddition of diazoalkanes to homochiral α-sulfinyl-2-cyclopentenones. ResearchGate.
-
A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Organic Chemistry Portal.
-
OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry.
-
Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof. Google Patents.
-
Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. SciSpace.
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
-
Ozonolysis reactions. YouTube.
-
Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto. Google Patents.
-
Ozonolysis - Criegee Mechanism. Organic Chemistry Portal.
-
Alkene Reactions: Ozonolysis. Master Organic Chemistry.
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
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New Osmium-Based Reagent for the Dihydroxylation of Alkenes. ResearchGate.
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Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Publications.
-
Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Reagent Guide.
-
Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry.
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Epoxidation Reaction Explained | How Alkenes Become Epoxides Using mCPBA. YouTube.
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This compound. PubChem.
-
Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem.
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Alkene Epoxidation Reaction and Mechanism with mCPBA. Leah4Sci.
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Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. YouTube.
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Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods. Arkivoc.
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Application Notes and Protocols for the Catalytic Hydrogenation of Isobutylcyclopentene to Isobutylcyclopentane. Benchchem.
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Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. ResearchGate.
-
Method of preparing cyclopentene by continuous hydrogenation of cyclopentadiene. Google Patents.
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Synthesis of a Novel 1,4-Dicarbonyl Scaffold – Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate – and Its Application to the Synthesis of Pyridazines. ResearchGate.
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Application Notes and Protocols: Ethyl 3-Cyclopentene-1-carboxylate as a Versatile Precursor in Agrochemical Synthesis
Introduction: The Strategic Importance of the Cyclopentene Scaffold in Agrochemical Innovation
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, enhanced safety profiles, and new modes of action is paramount. The structural diversity of synthetic building blocks plays a pivotal role in this endeavor. Among these, cyclic compounds are of particular interest, and Ethyl 3-Cyclopentene-1-carboxylate has emerged as a valuable and versatile precursor.[1][2] Its unique molecular architecture, featuring a reactive cyclopentene ring and a modifiable ethyl ester functional group, provides a robust platform for the synthesis of a wide array of complex molecules destined for crop protection.[1]
The incorporation of the cyclopentene moiety can lead to compounds with novel modes of action, potentially overcoming existing resistance in pests and pathogens.[1] This application note provides a detailed examination of a fundamental and critical transformation of this compound: its hydrolysis to 3-Cyclopentene-1-carboxylic acid. This conversion is a gateway to a multitude of further synthetic elaborations, including the formation of amides, complex esters, and other derivatives that are hallmarks of modern agrochemical active ingredients.[3]
Core Synthesis: From Ester to Carboxylic Acid – A Gateway to Agrochemical Derivatives
The transformation of an ester to a carboxylic acid, known as saponification, is a cornerstone reaction in organic synthesis. For this compound, this step is crucial for unlocking its full potential as a precursor. The resulting 3-Cyclopentene-1-carboxylic acid is a more versatile intermediate, ready for coupling with various amine or alcohol fragments to build the complex pharmacophores required for biological activity.
Reaction Causality: Why Hydrolysis is a Key Step
The ethyl ester group in the parent molecule is relatively stable but can be readily cleaved under basic conditions. The hydrolysis process, detailed in the protocol below, proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group. An irreversible acid-base reaction between the carboxylic acid formed and the alkoxide drives the reaction to completion.[4] A final acidification step is necessary to protonate the carboxylate salt and isolate the desired carboxylic acid.[4] This seemingly simple step is strategically vital as the resulting carboxylic acid is a versatile handle for a variety of coupling reactions (e.g., amide bond formation via an acid chloride) that are central to the assembly of many modern pesticides.[3][5]
Experimental Workflow Overview
The following diagram illustrates the workflow for the hydrolysis of this compound.
Caption: Workflow for the Saponification of this compound.
Detailed Experimental Protocol: Synthesis of 3-Cyclopentene-1-carboxylic acid
This protocol is based on well-established methods for ester saponification.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) |
| This compound | 21622-01-5 | C₈H₁₂O₂ | 140.18 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 71.3 mmol) in methanol (50 mL).
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (4.28 g, 107 mmol, 1.5 equivalents) in deionized water (25 mL). Carefully add the NaOH solution to the stirred solution of the ester at room temperature.
-
Saponification: Heat the reaction mixture to reflux (approximately 70-75 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the remaining aqueous residue, add 50 mL of deionized water. Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. The formation of a white precipitate or an oily layer may be observed.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield 3-Cyclopentene-1-carboxylic acid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Typical Yield Range (%) | Appearance |
| 3-Cyclopentene-1-carboxylic acid | 8.00 | 85 - 95 | Colorless oil or white solid |
Characterization of 3-Cyclopentene-1-carboxylic acid
The successful synthesis of the target carboxylic acid can be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the olefinic protons of the cyclopentene ring, as well as the disappearance of the ethyl group signals from the starting material and the appearance of a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR will show a characteristic peak for the carboxylic acid carbonyl carbon (typically >170 ppm) and the disappearance of the ester carbonyl and ethyl group carbons.
-
FT-IR: The infrared spectrum should display a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch at approximately 1700-1725 cm⁻¹.
Conclusion and Future Prospects
The successful and high-yielding hydrolysis of this compound to 3-Cyclopentene-1-carboxylic acid is a critical first step in leveraging this precursor for the synthesis of novel agrochemicals. The resulting carboxylic acid is a versatile intermediate that can be readily converted into a variety of derivatives. For instance, conversion to the corresponding acid chloride followed by reaction with a diverse library of amines can generate a wide range of amides for biological screening. This fundamental transformation underscores the strategic value of this compound as a foundational building block in the ongoing quest for next-generation crop protection solutions.
References
- Agrochemical Synthesis: The Role of Cyclopentene Deriv
- High Purity this compound CAS 21622-01-5: Key Intermedi
- This compound: A Versatile Building Block for Innov
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Carboxylic Acid Derivatives in Herbicide Development. J Agric Food Chem. 2023, 71(26), 9973–9993. (URL: [Link])
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3-Cyclopentene-1-carboxylic acid (7686-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart. (URL: [Link])
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3-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 853756 - PubChem. (URL: [Link])
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This compound | C8H12O2 | CID 5314991 - PubChem. (URL: [Link])
-
3-Cyclopentene-1-carboxylic acid ethyl ester - ChemBK. (URL: [Link])
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3-cyclopentene carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
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Saponification-Typical procedures - OperaChem. (URL: [Link])
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Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Manag Sci. 2015, 71(5), 767-74. (URL: [Link])
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Application Notes & Protocols: Evaluating Ethyl 3-cyclopentene-1-carboxylate as a Novel Crop Protection Agent
Abstract & Executive Summary
The relentless evolution of resistance in weeds, pests, and pathogens necessitates a continuous pipeline of novel crop protection agents with diverse mechanisms of action.[1][2] Ethyl 3-cyclopentene-1-carboxylate (C8H12O2, CAS No. 21622-01-5) is a versatile chemical intermediate featuring a reactive cyclopentene ring and an ester functionality, presenting a unique structural motif for agrochemical development.[3] While not currently registered as a crop protection agent, its structure holds potential for biological activity. Carboxylic acids and their derivatives have historically been a rich source for the development of effective herbicides.[4] This document outlines a comprehensive research and development framework for the systematic evaluation of this compound as a potential new herbicidal active ingredient.
This guide provides a hypothesis-driven approach, detailing a tiered screening program from initial in vitro bioassays to whole-plant greenhouse trials and foundational mechanism of action studies. The protocols herein are based on established, authoritative methodologies in weed science and are designed to rigorously assess the compound's phytotoxicity, selectivity, and potential mode of action.
Scientific Rationale & Central Hypothesis
Many successful herbicides are carboxylic acids or esters that are hydrolyzed to the active acid form within the target plant.[4][5] These molecules often act as synthetic auxins or inhibit key enzymes in vital biosynthetic pathways.[5][6]
Central Hypothesis: this compound acts as a pro-herbicide . Upon absorption into plant tissue, it is enzymatically hydrolyzed to its corresponding acid, 3-cyclopentene-1-carboxylic acid. This acid form then disrupts a critical physiological process, such as auxin signaling or amino acid biosynthesis, leading to phytotoxicity. The ester formulation facilitates uptake through the plant cuticle.[5]
This framework will primarily investigate the herbicidal potential, as this represents the most mechanistically plausible application for a molecule of this class.
Phase 1: Primary Screening for Herbicidal Activity
The initial phase is designed to rapidly determine if the compound possesses intrinsic phytotoxic activity using high-throughput, resource-efficient methods.[7]
Protocol 1.1: Multi-Species Seed Germination and Seedling Growth Inhibition Assay
This assay assesses the pre-emergent herbicidal potential by evaluating the compound's effect on seed germination and early root and shoot development.
Objective: To determine if this compound inhibits germination and/or early seedling growth in representative monocot and dicot species.
Materials:
-
This compound (analytical grade)
-
Acetone (solvent)
-
Tween® 20 (surfactant)
-
Sterile deionized water
-
Seeds: Arabidopsis thaliana (model dicot), Lolium rigidum (annual ryegrass, model monocot weed), Lactuca sativa (lettuce, sensitive dicot)
-
96-well clear, flat-bottom microplates[8]
-
Murashige and Skoog (MS) agar medium with 1% glucose[8]
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in acetone.
-
Working Solution Preparation: Create a dilution series (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 0 µM) in sterile water containing 0.02% Tween® 20. The final acetone concentration in all wells should be ≤0.5%.
-
Plate Preparation: Dispense 250 µL of molten MS-agar medium into each well of a 96-well plate. Before the agar solidifies, add 2.5 µL of the appropriate working solution to each well.[8] The 0 µM well receives a solution with solvent and surfactant only (negative control).
-
Seed Plating: After the agar solidifies, place 3-5 surface-sterilized seeds of a single species into each well.
-
Incubation: Seal the plates with a breathable film and incubate in a growth chamber for 5-7 days.
-
Assessment: Measure the germination rate (percentage of germinated seeds) and primary root length for each seedling. Use digital imaging and software (e.g., ImageJ) for accurate root measurement.
Data Analysis: Calculate the percent inhibition of root growth relative to the negative control for each concentration. Determine the GR50 (concentration causing 50% growth reduction) using a dose-response curve analysis (e.g., four-parameter logistic regression).
Phase 2: Secondary Screening & Selectivity Assessment
Positive results from Phase 1 trigger a more rigorous evaluation using whole plants to assess post-emergence activity and crop/weed selectivity.[9]
Protocol 2.1: Whole Plant Post-Emergence Pot Assay
Objective: To evaluate the post-emergence herbicidal efficacy of this compound on a panel of important crop and weed species and to establish a preliminary selectivity profile.
Materials:
-
Test Species:
-
Broadleaf Weeds: Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters)
-
Grass Weeds: Setaria viridis (green foxtail), Lolium rigidum (annual ryegrass)
-
Crops: Triticum aestivum (wheat), Glycine max (soybean)
-
-
Potting medium (e.g., peat:loam:sand mix)
-
Pots (10 cm diameter)
-
Formulated this compound (e.g., as an Emulsifiable Concentrate - EC)
-
Laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha)
-
Greenhouse with controlled temperature and lighting
Procedure:
-
Plant Propagation: Sow seeds of each species in pots and grow in the greenhouse until they reach the 2-4 true leaf stage.
-
Herbicide Application: Prepare spray solutions of the test compound at a range of application rates (e.g., 50, 100, 200, 400, 800 g a.i./ha) plus a non-ionic surfactant. Include an untreated control and a commercial standard (e.g., a known auxin herbicide like 2,4-D).
-
Treatment: Transfer the plants to the track sprayer and apply the treatments evenly.
-
Post-Application Care: Return plants to the greenhouse. Water as needed, avoiding wetting the foliage for the first 24 hours.
-
Efficacy Assessment: Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
Data Presentation & Interpretation: Summarize the dry weight data to calculate the percent biomass reduction compared to the untreated control. This quantitative data provides a robust measure of efficacy and selectivity.
Table 1: Hypothetical Post-Emergence Efficacy Data (21 DAT)
| Application Rate (g a.i./ha) | A. retroflexus (% Biomass Reduction) | L. rigidum (% Biomass Reduction) | G. max (Soybean) (% Biomass Reduction) | T. aestivum (Wheat) (% Biomass Reduction) |
|---|---|---|---|---|
| 100 | 45 | 15 | 5 | 8 |
| 200 | 78 | 25 | 10 | 12 |
| 400 | 95 | 40 | 18 | 20 |
| 800 | 100 | 65 | 35 | 38 |
This hypothetical data suggests the compound is highly effective against the broadleaf weed (A. retroflexus) with good selectivity in both soybean and wheat at rates of 200-400 g a.i./ha.
Phase 3: Foundational Mechanism of Action (MoA) Studies
Should the compound show promising and selective herbicidal activity, preliminary studies are required to elucidate its MoA. This is critical for development, resistance management, and registration.[10]
Hypothesized MoA Workflow
The workflow begins by testing the most plausible hypothesis: interference with auxin physiology, a common MoA for carboxylic acid herbicides.[5]
Protocol 3.1: Arabidopsis Ethylene Production Assay
Synthetic auxin herbicides cause a rapid and dramatic increase in the production of the plant hormone ethylene, which contributes to the herbicidal symptoms.[5] This assay serves as a diagnostic tool for auxin-like activity.
Objective: To determine if treatment with 3-cyclopentene-1-carboxylic acid (the putative active form) induces ethylene production in a model plant.
Materials:
-
Arabidopsis thaliana seedlings (10-14 days old), grown on agar plates.
-
3-cyclopentene-1-carboxylic acid (hydrolyzed from the ethyl ester or synthesized)
-
Treatment buffer (e.g., 10 mM MES, pH 6.0)
-
2,4-D (positive control)
-
Airtight glass vials (e.g., 4 mL) with septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Seedling Preparation: Gently transfer 5-10 whole Arabidopsis seedlings into a glass vial containing 1 mL of treatment buffer.
-
Treatment: Add the test compound (e.g., to a final concentration of 10 µM) or 2,4-D (10 µM) to the vials. Include a buffer-only negative control.
-
Incubation: Seal the vials and incubate under light at 22°C for 4-6 hours.
-
Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.
-
GC Analysis: Inject the headspace sample into the GC to quantify the amount of ethylene produced.
-
Data Normalization: After gas sampling, remove the seedlings, blot dry, and record their fresh weight. Express ethylene production as nL g⁻¹ h⁻¹.
Expected Outcome: A significant increase in ethylene production in samples treated with 3-cyclopentene-1-carboxylic acid, similar to the 2,4-D control, would strongly support an auxin-mimic mechanism of action.
Visualizing the Hypothesized Auxin Mimic Mechanism
If the compound is confirmed as an auxin mimic, it likely works by causing uncontrolled activation of the auxin signaling pathway, leading to unregulated cell division and elongation, and ultimately, plant death.[5]
Conclusion & Future Directions
This document provides the foundational protocols and scientific logic for a comprehensive evaluation of this compound as a novel herbicide. The tiered approach ensures a cost-effective screening process, moving from high-throughput assays to more complex whole-plant and mechanistic studies. Positive and selective results from this research program would warrant further investigation into toxicology, environmental fate, and formulation development, paving the way for a potential new tool in integrated weed management.
References
- Vertex AI Search. (n.d.). Agrochemical Synthesis: The Role of Cyclopentene Derivatives.
- Candian, J., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC, NIH.
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- Cai, H., et al. (2023). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry.
- BenchChem. (n.d.). High-Throughput Screening for Novel Antifungal Agents: Application Notes and Protocols.
- PubMed. (n.d.). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis.
- ACS Publications. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry.
- ResearchGate. (n.d.). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides.
- RSC Publishing. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening.
- ResearchGate. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
- MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
- European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
- MOA Technology. (n.d.). New Approaches to Herbicide and Bioherbicide Discovery.
- MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development.
- YouTube. (2021). Part I: Mode of Action of Herbicides.
- Oxford Academic. (1971). Synthetic Studies on Cyclopentane Derivatives. Bioscience, Biotechnology, and Biochemistry.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Fungal Isolates for Pyrifenox Sensitivity.
- PubChem. (n.d.). This compound.
- PubMed. (1996). Cyclopent[a]anthraquinones as DNA intercalating agents with covalent bond formation potential: synthesis and biological activity.
- Google Patents. (n.d.). Salts of carboxylic acid herbicides.
- Starshinechemical. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound 97.0+%, TCI America™.
- PubMed. (n.d.). Polyenylcyclopropane carboxylic esters with high insecticidal activity.
- PubMed. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues.
- PubChem. (n.d.). Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate.
- ResearchGate. (n.d.). The examination of potential fungicidal activity of Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions.
- ResearchGate. (n.d.). Overview of Herbicide Mechanisms of Action.
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Introduction: The Strategic Importance of 3-Cyclopentene-1-carboxylic Acid
An Application Guide for the Synthesis of 3-Cyclopentene-1-carboxylic Acid via Ester Hydrolysis
In the landscape of modern drug discovery and fine chemical synthesis, 3-Cyclopentene-1-carboxylic Acid stands out as a highly versatile and valuable building block. Its structure, featuring a reactive cyclopentene ring and a carboxylic acid functional group, makes it a prized precursor for a wide array of complex molecules, including chiral compounds, heterocyclic systems, and active pharmaceutical ingredients (APIs).[1] The efficient synthesis of this key intermediate is therefore of paramount importance.
This application note provides a detailed, field-proven protocol for the preparation of 3-Cyclopentene-1-carboxylic Acid through the hydrolysis of its corresponding ester, Ethyl 3-cyclopentene-1-carboxylate. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology optimized for yield and purity, and provide expert insights to ensure reproducible success for researchers and process chemists.
Reaction Principles: Choosing the Path of Irreversibility
The conversion of an ester to a carboxylic acid is a fundamental transformation known as hydrolysis.[2] This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis : This pathway is the direct reverse of Fischer esterification.[2][3] It involves protonating the ester's carbonyl group to increase its electrophilicity, followed by a nucleophilic attack by water.[4] However, a significant drawback is that every step in the mechanism is reversible.[3][5] To achieve high yields, one must use a large excess of water to push the equilibrium toward the products, making the process potentially inefficient.[2][5]
-
Base-Catalyzed Hydrolysis (Saponification) : This method, commonly known as saponification, employs a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][6] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion directly attacks the carbonyl carbon.[7] The key advantage of this approach lies in its final step. The carboxylic acid formed initially is immediately deprotonated by the strong base (alkoxide or hydroxide) present in the mixture.[8] This acid-base reaction forms a carboxylate salt and is essentially irreversible, driving the entire reaction to completion.[2][5][8]
For these reasons, base-catalyzed hydrolysis is the preferred industrial and laboratory method for the complete and efficient conversion of esters to carboxylic acids.[9] This protocol will therefore focus exclusively on the saponification of this compound.
Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)
The mechanism proceeds through a well-established nucleophilic acyl substitution pathway.
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Detailed Experimental Protocol
This protocol details the saponification of this compound, followed by an acidic work-up to isolate the desired carboxylic acid product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97.0% | TCI, Fisher Scientific[10] | Starting material (liquid) |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Major chemical supplier | Base for hydrolysis |
| Methanol (MeOH) | Anhydrous | Major chemical supplier | Reaction solvent |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Major chemical supplier | For acidic work-up |
| Diethyl Ether (Et₂O) or Ethyl Acetate | ACS Grade | Major chemical supplier | Extraction solvent |
| Sodium Sulfate (Na₂SO₄) or MgSO₄ | Anhydrous | Major chemical supplier | Drying agent |
| Deionized Water | - | In-house | Used for solutions and washing |
| Round-bottom flask (250 mL) | - | Glassware supplier | Reaction vessel |
| Reflux Condenser | - | Glassware supplier | To prevent solvent loss during heating |
| Magnetic Stirrer & Stir Bar | - | Equipment supplier | For homogenous mixing |
| Heating Mantle | - | Equipment supplier | For controlled heating |
| Separatory Funnel (500 mL) | - | Glassware supplier | For liquid-liquid extraction |
| pH paper (range 1-14) | - | Lab supplier | To monitor acidification |
| Rotary Evaporator | - | Equipment supplier | For solvent removal |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for saponification.
Step-by-Step Methodology
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 71.3 mmol).
-
Add 50 mL of methanol. Stir until the ester is fully dissolved.
-
In a separate beaker, prepare the base solution by carefully dissolving sodium hydroxide (4.28 g, 107 mmol, 1.5 eq) in 50 mL of deionized water. Caution: This process is exothermic.
-
Add the aqueous NaOH solution to the methanolic solution of the ester in the flask.
-
Attach a reflux condenser to the flask.
2. Saponification Reaction:
-
Heat the reaction mixture to a gentle reflux (approximately 70°C) using a heating mantle.[6]
-
Maintain the reflux with vigorous stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.
3. Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the methanol from the reaction mixture using a rotary evaporator. This will leave an aqueous solution of the sodium carboxylate salt.
-
Transfer the aqueous residue to a beaker and cool it in an ice-water bath.
-
Slowly and carefully add concentrated hydrochloric acid dropwise with stirring. Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). The carboxylic acid may precipitate as a solid or an oil.
-
Transfer the acidified mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 80 mL).[6] Combine the organic extracts.
-
Troubleshooting Note: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break the layers.
-
4. Purification:
-
Wash the combined organic layers sequentially with deionized water (1 x 50 mL) and then brine (1 x 50 mL) to remove any remaining inorganic salts or acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes.
-
Filter off the drying agent.
-
Remove the solvent (diethyl ether) using a rotary evaporator to yield the final product, 3-Cyclopentene-1-carboxylic Acid, which should be a white to off-white solid or a colorless oil.[1]
Expected Results & Data Summary
| Parameter | Value |
| Starting Material (Ester) | 10.0 g (71.3 mmol) |
| Molecular Weight of Ester | 140.18 g/mol [11] |
| Base (NaOH) | 4.28 g (107 mmol) |
| Equivalents of Base | 1.5 |
| Reaction Temperature | ~70°C (Reflux) |
| Reaction Time | 2-4 hours |
| Molecular Weight of Product | 112.13 g/mol [1] |
| Theoretical Yield | 8.00 g |
| Expected Yield | 85-95% (6.80 g - 7.60 g) |
| Appearance of Product | White to off-white solid[1] |
References
-
Mechanism of ester hydrolysis. (2019). YouTube. Retrieved from [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
-
Ester hydrolysis. Wikipedia. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Ester Hydrolysis Mechanism Base Catalyzed. www .ec -undp. Retrieved from [Link]
-
Base Catalysed Ester Hydrolysis: Mechanism & Procedure. StudySmarter. Retrieved from [Link]
- Schmid, G. H., & Wolkoff, A. W. (1967). Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. The Journal of Organic Chemistry.
-
3-Cyclopentene-1-carboxylic Acid. Natural Micron Pharm Tech. Retrieved from [Link]
- Process for the purification of carboxylic acids. Google Patents.
-
3-Cyclopentene-1-carboxylic acid (7686-77-3). Chemchart. Retrieved from [Link]
-
Saponification-Typical procedures. (2024). OperaChem. Retrieved from [Link]
-
A study of saponification reactions. Science Projects. Retrieved from [Link]
-
Saponification (Base Hydrolysis) of Organic Materials. University of Tennessee. Retrieved from [Link]
-
Saponification and the Making of Soap. (2010). University of Missouri–St. Louis. Retrieved from [Link]
- High yield synthesis of 3-cyclopentenecarboxylic acid. The Journal of Organic Chemistry.
-
Making carboxylic acids. Chemguide. Retrieved from [Link]
-
Saponification Reaction of Esters. (2025). YouTube. Retrieved from [Link]
-
Isolation of a Carboxylic acid. Reddit. Retrieved from [Link]
-
Carboxylic acid - Synthesis, Reactions, Properties. Britannica. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
- Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
- The Applications of Interaction between light and chemical reactivity in molecular systems.
- Synthesis of cyclopentenones.
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Application Notes and Protocols for the Diels-Alder Reaction with Ethyl 3-Cyclopentene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Diels-Alder Reaction in Complex Synthesis
The Diels-Alder reaction, a cornerstone of modern organic synthesis, stands as a powerful and elegant method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile offers a concerted, stereospecific pathway to complex cyclic systems, a feature that has been extensively leveraged in the synthesis of natural products and new materials.[1] The reaction's reliability in forming two new carbon-carbon bonds with excellent control over regio- and stereochemistry makes it an indispensable tool for introducing chemical complexity.[1]
This guide focuses on the application of the Diels-Alder reaction utilizing Ethyl 3-cyclopentene-1-carboxylate as the dienophile. The presence of an electron-withdrawing ester group on the cyclopentene ring enhances its reactivity as a dienophile. The resulting bicyclic adducts serve as versatile scaffolds in medicinal chemistry, particularly in the synthesis of carbocyclic nucleoside analogues with potential antiviral and anticancer activities.[2][3] This document provides a detailed exploration of the reaction's mechanistic underpinnings, comprehensive experimental protocols, and insights into the applications of the resulting products in drug discovery and development.
Mechanistic Insights: A Frontier Molecular Orbital Perspective
The facility of the Diels-Alder reaction is elegantly explained by Frontier Molecular Orbital (FMO) theory. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For a "normal electron demand" Diels-Alder reaction to proceed efficiently, the energy gap between the diene's HOMO and the dienophile's LUMO should be small.
The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In the case of this compound, the carboxylate group lowers the energy of the dienophile's LUMO, thereby facilitating a more favorable interaction with the diene's HOMO.
Diagram: Frontier Molecular Orbital Interaction
Caption: FMO interaction in a normal demand Diels-Alder reaction.
Stereoselectivity: The Endo Rule
A key stereochemical feature of the Diels-Alder reaction is the preference for the formation of the endo product when a cyclic diene reacts with a dienophile containing an electron-withdrawing substituent. This preference, known as the "endo rule," arises from favorable secondary orbital interactions between the p-orbitals of the electron-withdrawing group on the dienophile and the developing p-orbitals at the C2 and C3 positions of the diene in the transition state. While the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo product is typically formed faster and is therefore the kinetic product.
Experimental Protocols: Synthesis of Bicyclic Scaffolds
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction
This method is advantageous for achieving high endo-selectivity and proceeds at low temperatures.
Reaction Scheme:
Figure 1: Diels-Alder reaction between cyclopentadiene and ethyl acrylate to form ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acrylate | 100.12 | 200 g | 1.99 |
| Toluene | 92.14 | 500 mL | - |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 28 g | 0.19 |
| Cyclopentadiene (freshly cracked) | 66.10 | 197 g | 2.98 |
| 10% Sulfuric acid | - | 2 L | - |
| Sodium carbonate solution | - | As needed | - |
Procedure:
-
Preparation of Dienophile Solution: In a suitable reaction vessel, dissolve ethyl acrylate (200 g, 1.99 mol) in 500 mL of toluene.
-
Cooling: Cool the resulting solution to 0 °C using a dry ice/isopropanol bath.
-
Addition of Lewis Acid: To the cooled solution, add boron trifluoride etherate (28 g, 0.19 mol).
-
Addition of Diene: Add freshly prepared cyclopentadiene (197 g, 2.98 mol) dropwise to the cold solution. Maintain the temperature at 0 °C during the addition.
-
Aging: After the complete addition of cyclopentadiene, allow the reaction mixture to age for 1 hour at 0 °C.
-
Workup: Pour the crude reaction mixture into a mixture of 2 L of 10% sulfuric acid and wet ice.
-
Extraction and Neutralization: Separate the organic layer and wash it with a sodium carbonate solution until the aqueous layer is basic.
-
Purification: Purify the product by fractional distillation. The endo-ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has a boiling point of 82 °C at 10 mmHg.[1][4]
Expected Yield: Approximately 300 g (90%).[1][4]
Diagram: Experimental Workflow for Lewis Acid-Catalyzed Synthesis
Caption: Workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Protocol 2: Thermal Diels-Alder Reaction
This method is performed at elevated temperature and pressure and typically results in a mixture of endo and exo isomers.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acrylate | 100.12 | 361 g | 3.6 |
| Cyclopentadiene (freshly cracked) | 66.10 | 238 g | 1.8 |
Procedure:
-
Reaction Setup: In a stainless steel Parr reactor, combine ethyl acrylate (361 g, 3.6 mol) and freshly prepared cyclopentadiene (238 g, 1.8 mol).
-
Reaction: Seal the reactor and heat it to 170 °C.
-
Aging: Maintain the reaction at 170 °C for 2 hours.
-
Cooling: Cool the reactor to ambient temperature and remove the crude product.
-
Purification: Purify the product by fractional distillation. This will afford a mixture of endo and exo isomers.[1][4]
Expected Yield: Approximately 288.5 g (48%) of a 3:1 endo/exo mixture.[1][4]
Characterization of the Bicyclic Adduct
The primary products of the reaction between cyclopentadiene and ethyl acrylate are the endo and exo isomers of ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. These can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Data (500 MHz, CDCl₃):
-
Endo Isomer: δ 1.24 (td, 3H), 1.28 (d, 1H), 1.43 (d, 2H), 1.90 (td, 1H), 2.90 (s, 1H), 2.92-2.96 (m, 1H), 3.21 (s, 1H), 4.05-4.13 (m, 2H), 5.94 (m, 1H), 6.19 (m, 1H) ppm.[1][4]
-
Exo Isomer: δ 1.26 (t, 3H), 1.33-1.38 (m, 2H), 1.53 (s, 1H), 1.86-1.95 (m, 1H), 2.19-2.23 (m, 1H), 2.89-2.95 (m, 1H), 3.03 (s, 1H), 4.14 (q, 2H), 6.10 (dd, 1H), 6.13 (dd, 1H) ppm.[1][4]
Applications in Drug Development: The Gateway to Carbocyclic Nucleosides
The bicyclo[2.2.1]heptane framework, readily accessible through the Diels-Alder reaction, is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive building block for the synthesis of conformationally constrained molecules, a desirable feature in the design of potent and selective drugs.
A prominent application of these bicyclic esters is in the synthesis of carbocyclic nucleoside analogues . These compounds, where the furanose ring of a natural nucleoside is replaced by a carbocyclic system, have garnered significant attention for their potential as antiviral and anticancer agents.[2][3] The bicyclo[2.2.1]heptane moiety serves as a constrained sugar mimic.
For instance, benzyl (1R,2S,3S,4S)-3-(benzyloxy)bicyclo[2.2.1]hept-5-ene-2-carboxylate has been utilized as a starting material for the synthesis of novel conformationally locked carbocyclic purine nucleoside analogues.[5] These analogues have shown activity against HIV-1 and HIV-2.[5] Furthermore, nucleosides incorporating the bicyclo[2.2.1]heptane fragment have demonstrated antiviral activity against influenza viruses and herpes simplex type-1 virus.[2][3]
The ethyl ester of the Diels-Alder adduct can be readily transformed through a series of synthetic steps (e.g., reduction, epoxidation, and nucleophilic substitution) to introduce the necessary functional groups and ultimately the desired nucleobase, leading to the synthesis of a diverse library of potential drug candidates.
Diagram: Synthetic Pathway to Carbocyclic Nucleosides
Caption: General synthetic route from the Diels-Alder adduct to carbocyclic nucleosides.
Conclusion: A Versatile Tool for Innovation
The Diels-Alder reaction of this compound and its analogues provides a robust and efficient entry into the world of complex bicyclic molecules. The protocols outlined in this guide, adapted from closely related and well-established procedures, offer a reliable pathway to these valuable synthetic intermediates. The demonstrated utility of the resulting bicyclo[2.2.1]heptane scaffold in the synthesis of medicinally relevant carbocyclic nucleosides underscores the strategic importance of this reaction in modern drug discovery and development. For researchers and scientists in this field, mastering the application of this powerful cycloaddition is a key step towards innovating the next generation of therapeutic agents.
References
- 1. US20100093580A1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 5. CCCC 2006, Volume 71, Issue 6, Abstracts pp. 871-888 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Note: Strategic C-C Bond Formation via Michael Addition to Ethyl 3-cyclopentene-1-carboxylate
Introduction: The Michael Addition as a Cornerstone of Synthesis
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains a fundamentally important carbon-carbon bond-forming reaction in modern organic synthesis. Its power lies in the ability to create complex molecular architectures from relatively simple precursors in a predictable and often stereocontrolled manner. This application note provides an in-depth guide to the Michael addition using ethyl 3-cyclopentene-1-carboxylate as the electrophilic acceptor, a substrate of significant interest due to the prevalence of the cyclopentane ring in numerous natural products and pharmaceutical agents.
We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes, such as catalyst selection, solvent effects, and the nature of the nucleophile. This guide is intended for researchers and drug development professionals seeking to leverage this powerful transformation for the synthesis of functionalized cyclopentane derivatives.
Mechanistic Rationale and Key Considerations
The reaction proceeds via the attack of a soft nucleophile (the Michael donor) at the β-carbon of the α,β-unsaturated ester (the Michael acceptor), which is rendered electrophilic through conjugation with the carbonyl group. This initial 1,4-addition generates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.
The Michael Acceptor: this compound
This compound is an excellent Michael acceptor. The endocyclic double bond is activated by the electron-withdrawing ester group, making the β-carbon susceptible to nucleophilic attack. The synthesis of this starting material is well-established, often proceeding via the Diels-Alder reaction of cyclopentadiene and ethyl acrylate, followed by selective hydrogenation if necessary.
The Michael Donor: Selecting the Nucleophile
A wide array of nucleophiles can be employed as Michael donors. The choice of nucleophile is critical as it dictates the nature of the newly formed C-C bond and introduces a key source of molecular diversity. Common classes include:
-
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are exceptionally effective for delivering alkyl or aryl groups in a 1,4-fashion with high selectivity, minimizing the competing 1,2-addition to the carbonyl group.
-
Enolates and Enamines: Ketone, ester, or malonate enolates, as well as enamines derived from ketones or aldehydes, are classic carbon nucleophiles for this transformation.
-
Heteroatomic Nucleophiles: Amines, thiols, and phosphines can also serve as effective Michael donors, leading to the formation of C-N, C-S, and C-P bonds, respectively.
Catalysis: Driving the Reaction
The reaction is typically catalyzed by a base, which serves to deprotonate the pro-nucleophile, generating the active Michael donor. The choice of base is crucial and depends on the pKa of the donor.
-
Strong Bases: For weakly acidic carbon nucleophiles like ketones or esters, strong bases such as sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), or sodium hydride (NaH) are often required.
-
Mild Bases: For more acidic donors like β-dicarbonyl compounds (e.g., diethyl malonate), milder bases like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are sufficient.
-
Lewis Acid Catalysis: In some instances, Lewis acids can be used to activate the Michael acceptor, lowering the energy of the LUMO and facilitating the nucleophilic attack.
Experimental Protocols
This section provides detailed protocols for two common and illustrative Michael addition reactions to this compound.
Protocol 1: Diethyl Malonate Addition Catalyzed by Sodium Ethoxide
This protocol describes the addition of a classic soft carbon nucleophile, diethyl malonate, to form a disubstituted cyclopentane derivative.
Workflow Diagram:
Asymmetric synthesis using Ethyl 3-cyclopentene-1-carboxylate
An Application Guide to the Asymmetric Synthesis of Chiral Cyclopentanes Utilizing Ethyl 3-Cyclopentene-1-carboxylate
Abstract
The cyclopentane ring is a privileged structural motif found in a vast array of natural products and blockbuster pharmaceuticals.[1] Its stereochemically rich and conformationally defined scaffold is central to the biological activity of molecules ranging from prostaglandins to modern antiviral agents like Peramivir and anti-cancer drugs like Palbociclib. This compound serves as an exceptionally versatile and cost-effective prochiral starting material for accessing stereodefined cyclopentane derivatives. This guide provides an in-depth exploration of key asymmetric transformations utilizing this substrate, offering not just protocols but the strategic rationale behind them. Aimed at researchers in synthetic chemistry and drug development, this document details field-proven methodologies, including asymmetric dihydroxylation, palladium-catalyzed allylic alkylation, and organocatalytic strategies, to construct high-value chiral building blocks.
The Strategic Importance of this compound
This compound is an ideal precursor for asymmetric synthesis due to several key features:
-
Prochirality: The plane of symmetry passing through the double bond and the ester-bearing carbon allows for desymmetrization, creating multiple stereocenters in a single, controlled operation.
-
Functional Handles: The ester group provides a site for further elaboration, while the alkene is amenable to a wide range of stereoselective additions.
-
Versatility: It serves as a gateway to a variety of chiral intermediates, including diols, amino alcohols, and cyclopentanones with defined stereochemistry. These intermediates are critical for the synthesis of complex molecular targets.[2][3]
This guide will focus on three major classes of asymmetric reactions that leverage these features.
Sharpless Asymmetric Dihydroxylation: Accessing Chiral cis-Diols
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of asymmetric synthesis, enabling the reliable and highly enantioselective conversion of alkenes to cis-vicinal diols.[4][5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. The commercially available "AD-mix" formulations (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL) have made this reaction broadly accessible and predictable.[5]
Mechanistic Rationale for Stereocontrol
The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, forming an osmate ester intermediate.[4] The chiral ligand binds to the osmium center, creating a chiral pocket that dictates the face of the alkene that can approach the oxidant. Hydrolysis of the osmate ester releases the chiral diol and regenerates the osmium catalyst via a co-oxidant (typically K₃[Fe(CN)₆]).[4]
A widely used mnemonic helps predict the stereochemical outcome: with the alkene drawn in a horizontal plane, the AD-mix-β adds from the top face , while the AD-mix-α adds from the bottom face .[6]
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Protocol: Asymmetric Dihydroxylation of this compound
This protocol describes the synthesis of both enantiomers of ethyl (1R,3S,4R)-3,4-dihydroxycyclopentane-1-carboxylate.
Materials:
-
This compound (MW: 140.18 g/mol )[7]
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Cool the mixture to 0 °C in an ice bath.
-
Add AD-mix-β (7.0 g, for top-face addition) and methanesulfonamide (0.48 g, 5.0 mmol). Stir vigorously until both phases are clear (approx. 10-15 minutes).
-
Add this compound (0.70 g, 5.0 mmol) to the cold, stirring mixture.
-
Seal the flask and continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (7.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate (50 mL) and stir. The phases should separate. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with 2 M NaOH, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the chiral diol.
-
To synthesize the enantiomeric diol, repeat the procedure using AD-mix-α.
Expected Outcomes & Data
| Reagent | Face Selectivity | Expected Major Product | Typical Yield | Typical ee |
| AD-mix-β | Top Face | Ethyl (1R,3S,4R)-3,4-dihydroxycyclopentane-1-carboxylate | 85-95% | >95% |
| AD-mix-α | Bottom Face | Ethyl (1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylate | 85-95% | >95% |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Forming C-C Bonds
Palladium-catalyzed AAA is a powerful method for forming stereogenic centers, including all-carbon quaternary centers.[8][9] The reaction involves the activation of an allylic substrate (often an ester or carbonate) with a Pd(0) catalyst to form a symmetrical π-allyl-Pd intermediate. A chiral ligand on the palladium complex then directs the enantioselective attack of a nucleophile.[10] When applied to a racemic substrate like this compound, this process can proceed via a Dynamic Kinetic Asymmetric Transformation (DYKAT), where the rapidly equilibrating enantiomers of the substrate are converted into a single, highly enantioenriched product.[11]
Mechanistic Rationale for Stereocontrol
The key to stereocontrol lies in the chiral ligand, which creates a dissymmetric environment around the π-allyl complex. This directs the incoming nucleophile to one of the two termini of the allyl system, and to one specific face, with high fidelity. Ligands like phosphinooxazolines (PHOX) and Trost-type ligands have proven highly effective.[9][10]
Caption: General workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Protocol: DYKAT of this compound
This protocol describes a representative AAA reaction using dimethyl malonate as the nucleophile.
Materials:
-
(±)-Ethyl 3-cyclopentene-1-carboxylate
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(S)-(p-CF₃)₃-t-BuPHOX ligand or other suitable chiral ligand[9]
-
Dimethyl malonate
-
Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Toluene
Procedure:
-
Strictly anhydrous conditions are required. All glassware should be oven-dried, and reactions performed under an inert atmosphere (N₂ or Ar).
-
In a Schlenk flask, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and the chiral ligand (e.g., (S)-t-BuPHOX, 30 mg, 0.06 mmol, 6 mol%) in anhydrous toluene (5 mL). Stir at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate flask, dissolve (±)-Ethyl 3-cyclopentene-1-carboxylate (140 mg, 1.0 mmol) in anhydrous toluene (5 mL).
-
To the substrate solution, add dimethyl malonate (158 mg, 1.2 mmol), BSA (244 mg, 1.2 mmol), and a catalytic amount of KOAc (5 mg).
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to 50 °C and stir until TLC analysis indicates full consumption of the starting material (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography. Determine enantiomeric excess (ee) using chiral HPLC or SFC.
Data Summary for AAA
The choice of ligand and nucleophile is critical for achieving high selectivity. The table below provides representative data based on similar systems in the literature.[8][9]
| Ligand | Nucleophile | Typical Yield | Typical ee |
| (S)-t-BuPHOX | Dimethyl malonate | 75-90% | 90-97% |
| (R,R)-Trost Ligand | Sodium dimethyl malonate | 80-95% | >98% |
| (S)-(p-CF₃)₃-t-BuPHOX | Phenylsulfonylnitromethane | 70-85% | 88-94% |
Organocatalytic Strategies: Metal-Free Asymmetric Synthesis
Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis.[12][13] For a substrate like this compound, a common strategy involves its conversion to an α,β-unsaturated cyclopentenone, which can then undergo a highly stereoselective conjugate addition catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether).[14]
Mechanistic Rationale: Enamine Catalysis
The chiral secondary amine catalyst reacts with the enone to form a chiral enamine intermediate. This enamine is more nucleophilic than the enone itself and its geometry is controlled by the catalyst's chiral scaffold. It then reacts with an electrophile (in a Michael addition, this is the Michael acceptor). The steric environment of the catalyst directs the electrophile to attack a specific face of the enamine, establishing the new stereocenter. Hydrolysis then releases the product and regenerates the catalyst.[15]
Caption: Catalytic cycle for an enamine-based organocatalytic Michael addition.
Protocol: Two-Step Synthesis of Chiral 3-Substituted Cyclopentanones
Step A: Synthesis of Ethyl 2-cyclopenten-1-one-3-carboxylate This protocol first requires the oxidation of the starting material to the corresponding enone, a standard transformation that can be achieved via several methods (e.g., allylic oxidation with CrO₃ or SeO₂).
Step B: Asymmetric Michael Addition
-
In a vial under an inert atmosphere, dissolve the cyclopentenone derivative from Step A (0.5 mmol) and the desired Michael acceptor (e.g., nitromethane, 1.5 mmol, 3 equiv.) in an anhydrous solvent like toluene or chloroform (2.0 mL).
-
Add the chiral organocatalyst, such as diphenylprolinol silyl ether (0.05 mmol, 10 mol%).
-
Add a co-catalyst if required by the specific reaction (e.g., benzoic acid, 0.05 mmol, 10 mol%).
-
Stir the reaction at the specified temperature (ranging from -20 °C to room temperature) and monitor by TLC.
-
Upon completion, the reaction can be directly loaded onto a silica gel column for purification.
-
The product, a chiral γ-nitroketone, can be further elaborated, for instance, by reducing the nitro group to an amine.[15][16]
Data Summary for Organocatalytic Additions
| Catalyst | Michael Acceptor | Typical Yield | Typical dr | Typical ee |
| Diarylprolinol Silyl Ether | Nitromethane | 80-95% | >20:1 | >98% |
| Chiral Thiourea Catalyst | Malonates | 75-90% | >15:1 | 90-97% |
| Cinchona Alkaloid Deriv. | β-Ketoesters | 85-99% | >20:1 | 92-99% |
Conclusion
This compound is a powerful and versatile platform for the construction of complex, stereodefined cyclopentane structures. Through well-established and reliable methods such as Sharpless Asymmetric Dihydroxylation, Palladium-Catalyzed Asymmetric Allylic Alkylation, and various organocatalytic transformations, researchers can access a diverse range of chiral building blocks. The protocols and mechanistic insights provided in this guide are intended to empower scientists in drug discovery and synthetic chemistry to leverage this substrate to its full potential, accelerating the development of novel therapeutics and the synthesis of complex natural products.
References
- ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- Google Patents. (n.d.). US5874600A - Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones.
- PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
- Simeonov, S. P. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- ResearchGate. (n.d.). Synthesis of Chiral Cyclopentenones | Request PDF.
- Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis.
- ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- Cheeseman, M., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
- PubMed. (2003). Pd-catalyzed asymmetric allylic alkylation. A short route to the cyclopentyl core of viridenomycin. Organic Letters.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC.
- PubMed. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters.
- Semantic Scholar. (n.d.). Synthesis of Chiral Cyclopentenones.
- PubMed. (n.d.). Palladium-catalyzed enantioselective allylic alkylation of thiocarboxylate ions: asymmetric synthesis of allylic thioesters and memory effect/dynamic kinetic resolution of allylic esters.
- National Institutes of Health. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block.
- Royal Society of Chemistry. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Representative examples of chiral pharmaceuticals obtained by....
- Caltech. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones.
- King's College London. (n.d.). Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones.
- Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers.
- Semantic Scholar. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synlett.
- National Institutes of Health. (2014).
- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
- National Institutes of Health. (n.d.).
- LabMed Discovery. (n.d.). Chiral drugs.
- MDPI. (n.d.). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents.
- MDPI. (n.d.). On the Structure of Chiral Dirhodium(II) Carboxylate Catalysts: Stereoselectivity Relevance and Insights.
- ResearchGate. (n.d.). Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes | Request PDF.
- ResearchGate. (2024). Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters.
- Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation.
- ResearchGate. (n.d.). Oxidative ring cleavage of 3-hydroxyethyl-1,2-cyclopentanediones: Synthesis of α-hydroxy-γ-lactone acids and spiro-γ-dilactones | Request PDF.
- Royal Society of Chemistry. (n.d.). Recent advances in organocatalytic asymmetric multicomponent reactions. Organic Chemistry Frontiers.
- Scirp.org. (2016).
- Organic Chemistry Portal. (2013). A Novel Chiral Bisphosphine-Thiourea Ligand for Asymmetric Hydrogenation of β,β-Disubstituted Nitroalkenes.
- Royal Society of Chemistry. (n.d.). Amplified asymmetric dihydroxylation of a racemic cyclopentene.
- Google Patents. (n.d.). EP1824868A1 - Chiral compound suitable as a catalyst for asymmetric transfer hydrogenation.
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- PubChem. (n.d.). This compound.
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Ethyl 3-cyclopentene-1-carboxylate and its Congeners: Versatile Scaffolds for Carbocyclic Nucleoside Antivirals
Introduction: The Strategic Importance of the Cyclopentene Ring in Medicinal Chemistry
The cyclopentane ring is a privileged scaffold in drug discovery, prized for its ability to mimic the furanose ring of natural nucleosides while offering enhanced metabolic stability.[1][2][3] By replacing the oxygen atom of the ribose moiety with a methylene group, the resulting carbocyclic nucleosides are rendered resistant to cleavage by phosphorylases, a common mechanism of inactivation for traditional nucleoside analogs.[2][3] This fundamental structural modification has given rise to a class of potent antiviral agents, most notably Abacavir, a cornerstone in the treatment of HIV.[4][5]
Ethyl 3-cyclopentene-1-carboxylate, an achiral and readily available starting material, represents a key entry point into the synthesis of these complex and vital pharmaceuticals. Its versatile chemical handles—an ester and a double bond—allow for a variety of synthetic manipulations to install the necessary stereocenters and functional groups required for biological activity. This application note will provide a detailed overview of the strategic use of cyclopentene derivatives, focusing on the synthesis of key intermediates for carbocyclic nucleosides, and will furnish detailed protocols for researchers in drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 21622-01-5 | [6] |
| Molecular Formula | C₈H₁₂O₂ | [6] |
| Molecular Weight | 140.18 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 64 °C / 15 mmHg | [7] |
| Density | 1.029 g/cm³ | |
| Refractive Index | 1.45 | |
| Flash Point | 48 °C | |
| SMILES | CCOC(=O)C1CC=CC1 | [6] |
| InChIKey | CTLAIKSGNQPPLO-UHFFFAOYSA-N | [6] |
Conceptual Workflow: From Achiral Cyclopentene to Chiral Pharmaceutical Intermediate
The primary challenge in utilizing achiral precursors like this compound is the introduction of multiple stereocenters with absolute control. A highly effective and industrially relevant strategy for synthesizing the key chiral intermediate for Abacavir, (1S,4R)-4-amino-2-cyclopentene-1-methanol, involves a chemoenzymatic approach starting from cyclopentadiene. This pathway leverages a Diels-Alder reaction to form a bicyclic lactam, followed by an enzymatic resolution to separate the desired enantiomer.
Caption: Chemoenzymatic workflow for the synthesis of Abacavir from cyclopentadiene.
Application in Carbocyclic Nucleoside Synthesis: The Case of Abacavir
Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[4] Its structure features a carbocyclic cyclopentene ring that mimics the deoxyribose sugar of natural guanosine. The synthesis of Abacavir is a prime example of how simple cyclopentene precursors are transformed into complex, enantiomerically pure active pharmaceutical ingredients (APIs). A key building block for Abacavir is the chiral amino alcohol, (1S,4R)-4-amino-2-cyclopentene-1-methanol.[8] The most efficient route to this intermediate starts with the racemic bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's Lactam.[5][9]
Protocol 1: Synthesis of Racemic Vince's Lactam
This protocol is based on the well-established Diels-Alder reaction between cyclopentadiene and chlorosulfonyl isocyanate.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Chlorosulfonyl isocyanate
-
Dichloromethane (anhydrous)
-
Sodium sulfite solution (aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly cracked cyclopentadiene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Isocyanate: Add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding it to a vigorously stirred biphasic mixture of dichloromethane and a saturated aqueous solution of sodium sulfite at 0 °C. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield racemic Vince's Lactam as a white solid.
Protocol 2: Enzymatic Resolution of Racemic Vince's Lactam
This protocol outlines a general procedure for the kinetic resolution of the racemic lactam using a γ-lactamase-producing microorganism, a method that has been successfully applied on an industrial scale.[10]
Materials:
-
Racemic Vince's Lactam
-
Phosphate buffer (e.g., 0.2 M, pH 7.4)
-
Whole-cell catalyst (e.g., Pseudomonas solanacearum or a recombinant E. coli expressing a suitable γ-lactamase)
-
Dichloromethane
Procedure:
-
Suspension: Suspend racemic Vince's Lactam in the phosphate buffer in a suitable reaction vessel.
-
Enzymatic Reaction: Add the wet cell mass of the γ-lactamase-producing microorganism to the suspension. Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-72 hours.[10] The enzyme will selectively hydrolyze the (+)-enantiomer, leaving the desired (-)-enantiomer largely unreacted.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining (-)-Vince Lactam.
-
Work-up: Once the desired ee is reached (typically >98%), remove the cell mass by filtration through celite.
-
Extraction: Extract the aqueous filtrate exhaustively with dichloromethane. The desired (-)-Vince Lactam will be in the organic phase.
-
Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (-)-Vince Lactam.
Protocol 3: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol from (-)-Vince Lactam
This protocol describes the reductive opening of the resolved lactam to the key chiral amino alcohol.
Materials:
-
(-)-Vince Lactam
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dilute hydrochloric acid
Procedure:
-
Reduction: Dissolve (-)-Vince Lactam (1.0 eq) in anhydrous methanol in a round-bottom flask and cool to 0 °C. Add sodium borohydride (excess, e.g., 4.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Isolation: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. Concentrate the mixture under reduced pressure. The resulting crude product, (1S,4R)-4-amino-2-cyclopentene-1-methanol hydrochloride, can often be used in the next step without further purification, or it can be purified by recrystallization.
Safety and Handling
This compound is a flammable liquid and vapor.[6][11] Handle with care in a well-ventilated fume hood, away from heat, sparks, and open flames.[11] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[11] Store in a tightly closed container in a cool, well-ventilated place.[11]
Conclusion
This compound and its synthetic equivalents, such as intermediates derived from cyclopentadiene, are foundational building blocks in modern pharmaceutical synthesis. The strategic application of chemoenzymatic methods, particularly the resolution of Vince's Lactam, provides an efficient and scalable route to enantiomerically pure carbocyclic nucleoside precursors. The protocols outlined in this note offer a practical guide for researchers to leverage the unique properties of the cyclopentene scaffold in the development of novel antiviral therapeutics.
References
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Asymmetric synthesis of highly functionalized cyclopentanes by a rhodium- and scandium-catalyzed five-step domino sequence. Chemical Science, RSC Publishing. Available at: [Link]
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Chemical Approaches to Carbocyclic Nucleosides. The Chemical Record, 2022. Available at: [Link]
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Chiral base route to functionalised cyclopentenyl amines: formal synthesis of the cyclopentene core of nucleoside Q. York Research Database, 2004. Available at: [Link]
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Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC, NIH. Available at: [Link]
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A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. RSC Publishing. Available at: [Link]
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Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings. ResearchGate. Available at: [Link]
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Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF on ResearchGate. Available at: [Link]
-
Asymmetric multicomponent reactions: convenient access to acyclic stereocenters and functionalized cyclopentenoids. Request PDF on ResearchGate. Available at: [Link]
-
Chemoenzymatic Synthesis of arabino-Configured Bicyclic Nucleosides. Thieme Chemistry, 2023. Available at: [Link]
-
Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry, 2020. Available at: [Link]
-
Synthesis of Chiral Cyclopentenones. Request PDF on ResearchGate. Available at: [Link]
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BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC, NIH. Available at: [Link]
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ChemInform Abstract: Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. ResearchGate, 2011. Available at: [Link]
-
Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. PubMed, 2022. Available at: [Link]
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Abacavir. Wikipedia. Available at: [Link]
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Synthetic Studies on Carbocyclic Nucleosides. ResearchGate. Available at: [Link]
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Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). Request PDF on ResearchGate. Available at: [Link]
-
Transition-metal-mediated synthesis of novel carbocyclic nucleoside analogues with antitumoral activity. PubMed, 2004. Available at: [Link]
- Process for the preparation of optically active azabicyclo heptanone derivatives.Google Patents, 2004.
-
Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. ResearchGate, 2002. Available at: [Link]
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This compound. Starshine Chemical. Available at: [Link]
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This compound. PubChem, NIH. Available at: [Link]
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Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]
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Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry, ACS Publications, 2022. Available at: [Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed, 2024. Available at: [Link]
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Title: High-Fidelity Synthesis of Functionalized Polypentenamers via Ring-Opening Metathesis Polymerization of Ethyl 3-cyclopentene-1-carboxylate
An Application Note for Researchers and Drug Development Professionals
Abstract: This guide provides a detailed technical overview and robust protocols for the Ring-Opening Metathesis Polymerization (ROMP) of Ethyl 3-cyclopentene-1-carboxylate. We delve into the mechanistic underpinnings, catalyst selection, and critical experimental parameters necessary for the controlled synthesis of functional polyolefins. This document is intended for researchers in polymer chemistry and drug development who require well-defined, functionalized polymers for advanced applications, including drug delivery systems and novel biomaterials.
Introduction: The Strategic Value of Functional Polypentenamers
Ring-Opening Metathesis Polymerization (ROMP) has become a cornerstone of modern polymer synthesis, enabling the creation of macromolecular materials with a high degree of precision.[1] ROMP is a chain-growth polymerization process that transforms strained cyclic olefins into unsaturated polymers.[2][3] The primary thermodynamic driving force for this reaction is the relief of ring strain inherent in the monomer.[2][4][5]
The monomer at the heart of this protocol, this compound, is a functionalized five-membered cyclic olefin.[6][7] While cyclopentene and its derivatives possess relatively low ring strain compared to monomers like norbornene, their polymerization is of significant industrial and academic interest.[8][9] The resulting polymers, functionalized polypentenamers, are analogous to natural rubber and feature regularly spaced functional groups along a polyolefin backbone. This structure is highly desirable for:
-
Post-Polymerization Modification: The ester pendants can be hydrolyzed to carboxylic acids or undergo other transformations, allowing for the tuning of polymer properties like hydrophilicity or for the attachment of bioactive molecules.[8][10]
-
Advanced Material Design: These functional polymers serve as building blocks for novel materials, including thermoplastic elastomers, responsive hydrogels, and surface coatings.[11]
However, the low ring strain of cyclopentene derivatives presents a unique challenge: the polymerization is often an equilibrium-controlled process.[12][13] This guide provides the expertise-driven protocols required to overcome this challenge and achieve high conversion and controlled polymer architectures.
The ROMP Mechanism: A Controlled Chain-Growth Process
The polymerization proceeds via a well-defined organometallic mechanism involving a transition metal alkylidene (carbene) complex, most notably the highly functional-group-tolerant Grubbs-type ruthenium catalysts.[11][14] The process can be understood through three key phases: Initiation, Propagation, and Termination.
Initiation: The reaction begins with a [2+2] cycloaddition between the catalyst's metal-carbon double bond and the monomer's carbon-carbon double bond. This forms a highly unstable metallacyclobutane intermediate.[5][11]
Propagation: The metallacyclobutane ring then undergoes a retro-[2+2] cycloaddition, cleaving the original double bond of the cyclic monomer. This opens the ring and regenerates a new, propagating metal carbene that now carries the first monomer unit. This new carbene then reacts with subsequent monomer molecules, extending the polymer chain in a chain-growth fashion.[2][3]
Termination: In a "living" polymerization, the propagating carbene ends remain active until intentionally quenched.[4] This is typically achieved by introducing a specific agent, such as ethyl vinyl ether, which reacts with the active catalyst to form a stable, non-propagating species.[15][16] This living nature is crucial for synthesizing polymers with very narrow molecular weight distributions (low polydispersity) and for creating complex architectures like block copolymers.[4]
Caption: The ROMP mechanism for this compound.
Protocol: ROMP of this compound
This protocol details a representative procedure for the polymerization using a Grubbs 3rd Generation catalyst, which is known for its high activity and rapid initiation.[17]
Materials and Reagents
-
Monomer: this compound (CAS 21622-01-5), >97% purity.[18][19] Must be purified by passing through a plug of activated basic alumina to remove inhibitors and trace water.
-
Catalyst: Grubbs 3rd Generation Catalyst [(H₂IMes)(pyr)₂(Cl)₂Ru=CHPh].[20]
-
Solvent: Anhydrous Dichloromethane (DCM), <50 ppm H₂O.
-
Quenching Agent: Ethyl vinyl ether.
-
Precipitation Solvent: Anhydrous Methanol, chilled to 0 °C.
-
Inert Gas: High-purity Argon or Nitrogen.
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (Schlenk flask, syringes, cannulas).
-
Magnetic stirrer and stir bars.
-
Temperature-controlled bath (e.g., cryocooler or ice bath).
Experimental Workflow
Caption: A typical experimental workflow for ROMP synthesis.
Step-by-Step Procedure
Note: All operations should be performed under a strict inert atmosphere.
-
Preparation: In a glovebox, prepare a stock solution of the Grubbs 3rd Generation catalyst in anhydrous DCM (e.g., 2.0 mg/mL).
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the purified this compound. Using a gas-tight syringe, add anhydrous DCM to achieve the desired monomer concentration (typically 1-2 M).[15]
-
Equilibration: Place the flask in a temperature-controlled bath set to the desired reaction temperature (e.g., 0 °C). Allow the monomer solution to equilibrate for 15 minutes with stirring. For low-strain monomers like cyclopentene derivatives, lower temperatures often favor higher conversion by shifting the monomer-polymer equilibrium toward the product.[12][15]
-
Initiation: Using a syringe, rapidly inject the required volume of the catalyst stock solution into the stirring monomer solution. The target Monomer-to-Catalyst ratio ([M]/[C]) will determine the polymer's molecular weight.
-
Polymerization: Allow the reaction to proceed with vigorous stirring. The solution will typically become more viscous as the polymer forms. Monitor the reaction for the desired time (e.g., 1-3 hours).
-
Termination: Uncap the flask and add an excess of ethyl vinyl ether (approx. 100 equivalents relative to the catalyst) to quench the polymerization.[15] Stir for an additional 15 minutes at room temperature.
-
Isolation: Slowly pour the viscous polymer solution into a beaker of cold (0 °C), rapidly stirring methanol. The volume of methanol should be at least 10 times the volume of the reaction mixture. The polymer will precipitate as a gummy solid.
-
Purification: Decant the methanol. Re-dissolve the polymer in a minimal amount of DCM and re-precipitate into cold methanol to remove any residual monomer and catalyst byproducts.
-
Drying: Collect the purified polymer and dry it under high vacuum at room temperature until a constant weight is achieved.
Expected Results & Characterization
The ROMP of ester-functionalized cyclopentenes can yield high monomer conversions and produce polymers with high molecular weights and relatively narrow molecular weight distributions.[8][10]
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale & Expected Outcome |
| Monomer | This compound | Ester functionality is tolerated by Grubbs catalysts. |
| Catalyst | Grubbs 3rd Generation | High activity, suitable for less-strained monomers.[15][17] |
| [Monomer]/[Catalyst] Ratio | 100:1 to 500:1 | Primary control over the target molecular weight (Mn). Higher ratios yield higher Mn. |
| Monomer Concentration | 1.0 M in DCM | Balances reaction rate and solution viscosity. |
| Temperature | 0 °C to -20 °C | Lower temperatures favor polymerization equilibrium for low-strain monomers, increasing yield.[15] |
| Reaction Time | 1 - 3 hours | Sufficient for high conversion with an active catalyst. |
| Expected Conversion | >80% | High conversion is achievable under optimized conditions.[8][10] |
| Expected PDI (Đ) | 1.1 - 1.3 | Indicative of a well-controlled, living polymerization.[4] |
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the polymer structure by showing the disappearance of the monomer's olefinic protons and the appearance of new, broader olefinic signals in the polymer backbone.[8]
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI or Đ = Mw/Mn).[8][10]
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as the glass transition temperature (Tg), of the resulting polymer.[8]
Conclusion and Future Applications
The protocol described herein provides a reliable and reproducible method for synthesizing poly(this compound). The living nature of ROMP, combined with the versatility of the ester functionality, opens up significant opportunities.[4] By hydrolyzing the ester groups, researchers can create poly(cyclopentene carboxylic acid), a polyolefin with periodic carboxyl pendants, ideal for creating pH-responsive materials or for conjugation with therapeutic agents. This positions ROMP of functionalized cyclopentenes as a critical tool for developing next-generation materials in drug delivery, tissue engineering, and advanced coatings.[11]
References
-
Wikipedia. Ring-opening metathesis polymerization. [Link]
-
The Organometallic HyperTextBook. Ring-Opening Metathesis Polymerization (ROMP). [Link]
-
JoVE. Ring-Opening Metathesis Polymerization (ROMP). [Link]
-
Grokipedia. Ring-opening metathesis polymerization. [Link]
-
ResearchGate. ROMP of cyclopentene derivatives at low temperatures. [Link]
-
YouTube. Ring opening metathesis polymerization (ROMP). [Link]
-
ResearchGate. Synthesis of Functional Polyolefins via Ring-Opening Metathesis Polymerization of Ester-functionalized Cyclopentene and Its Copolymerization with Cyclic Comonomers | Request PDF. [Link]
-
Royal Society of Chemistry. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers. [Link]
-
ResearchGate. Functional ROMP-Derived Poly(cyclopentene)s | Request PDF. [Link]
-
JACS Au. Practical Route for Catalytic Ring-Opening Metathesis Polymerization. [Link]
-
Royal Society of Chemistry. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture. [Link]
-
National Institutes of Health. Practical Route for Catalytic Ring-Opening Metathesis Polymerization. [Link]
-
ACS Publications. Alternating Ring-Opening Metathesis Polymerization (AROMP) of Hydrophobic and Hydrophilic Monomers Provides Oligomers with Side-Chain Sequence Control. [Link]
-
American Chemical Society. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand. [Link]
-
Royal Society of Chemistry. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. [Link]
-
PubMed. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. [Link]
-
CaltechAUTHORS. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. [Link]
-
National Institutes of Health. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. [Link]
-
PubMed. Regio- And Stereoselective Ring-Opening Metathesis Polymerization of 3-substituted Cyclooctenes. [Link]
-
ResearchGate. The synthesis ofcyclic hydroxy-phosphonate bearing polybutene using ROMP | Request PDF. [Link]
-
Royal Society of Chemistry. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. [Link]
-
Angene. This compound: A Versatile Building Block for Innovation. [Link]
-
American Elements. This compound suppliers USA. [Link]
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PubChem. This compound. [Link]
-
ResearchGate. Surface-Initiated Ring-Opening Metathesis Polymerization (SI-ROMP): History, General Features, and Applications in Surface Engineering with Polymer Brushes. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 3-cyclopentene-1-carboxylate
This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 3-cyclopentene-1-carboxylate. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to address common challenges encountered during the purification of this versatile synthetic intermediate. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to adapt and optimize these procedures for your specific research needs.
Introduction to Purification Challenges
This compound is commonly synthesized via the Diels-Alder reaction between cyclopentadiene and ethyl acrylate. While this cycloaddition is efficient, the crude product is often a complex mixture containing unreacted starting materials, side products, and isomers. The inherent instability of cyclopentadiene, which readily dimerizes to dicyclopentadiene at room temperature, further complicates the purification process.[1] Effective purification is therefore critical to obtain a high-purity product suitable for downstream applications in pharmaceutical and agrochemical synthesis.[2]
This support center will systematically address the identification and removal of these impurities through fractional distillation and column chromatography, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Diels-Alder reaction?
A1: The primary impurities typically include:
-
Unreacted Starting Materials: Cyclopentadiene and ethyl acrylate.
-
Cyclopentadiene Dimer (Dicyclopentadiene): Formed by a self-Diels-Alder reaction of cyclopentadiene.[3]
-
Polymers of Cyclopentadiene: Higher-order oligomers can form, especially at elevated temperatures.[4]
-
Endo and Exo Diastereomers: The Diels-Alder reaction can produce both endo and exo isomers of the product. The endo isomer is often the kinetic product, but the exo may also be present.
-
Hydrolysis Product (3-Cyclopentene-1-carboxylic acid): The ethyl ester can hydrolyze to the corresponding carboxylic acid, particularly during aqueous workup.[5]
Q2: My crude product is a yellowish, viscous oil. Is this normal?
A2: Yes, this is a common observation. The yellow discoloration and increased viscosity are often due to the presence of dicyclopentadiene and higher-order polymers of cyclopentadiene. These impurities are typically less volatile than the desired product and can be removed by fractional distillation.
Q3: I see multiple spots on my TLC plate after running the crude reaction mixture. How can I identify them?
A3: Tentative identification can be made based on polarity. Using a non-polar eluent system (e.g., hexane/ethyl acetate), the least polar compounds will have the highest Rf values.
-
Dicyclopentadiene and Cyclopentadiene: Very non-polar, will have high Rf values.
-
This compound (product): Moderately polar, will have an intermediate Rf value.
-
Ethyl acrylate: More polar than the dienes but less than the carboxylic acid.
-
3-Cyclopentene-1-carboxylic acid: Highly polar, will have a very low Rf value and may streak.
Visualization with a potassium permanganate (KMnO₄) stain is effective for identifying the unsaturated compounds (product and impurities), which will appear as yellow-brown spots on a purple background.[6]
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is unlikely to provide adequate separation, especially for removing unreacted ethyl acrylate, which has a boiling point relatively close to the product under atmospheric pressure. Fractional distillation provides the necessary theoretical plates for a more efficient separation of components with different boiling points.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after distillation | 1. Incomplete reaction. 2. Product loss during workup. 3. Polymerization of cyclopentadiene, consuming the starting material. | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Ensure proper phase separation during extraction and minimize transfers. 3. Use freshly cracked cyclopentadiene and maintain appropriate reaction temperatures to minimize dimerization. |
| Product is still impure after fractional distillation | 1. Inefficient distillation column. 2. Distillation rate is too fast. 3. Incorrect vacuum pressure. | 1. Use a Vigreux or packed column (e.g., Raschig rings) to increase the number of theoretical plates. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A drop rate of approximately 1 drop per second is a good starting point. 3. Optimize the vacuum pressure to achieve a significant difference in the boiling points of the components. |
| Product contains a significant amount of dicyclopentadiene | 1. Cyclopentadiene was not freshly cracked before use. 2. The reaction was run at an elevated temperature for an extended period. | 1. Always use freshly distilled cyclopentadiene from dicyclopentadiene immediately before the Diels-Alder reaction. 2. Control the reaction temperature. The dimerization of cyclopentadiene is accelerated by heat. |
| Product has an acidic pH and/or streaks on the TLC plate | Hydrolysis of the ethyl ester to 3-cyclopentene-1-carboxylic acid during workup. | Perform a basic wash of the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution during the workup to neutralize and remove the acidic impurity.[7][8] |
| Endo and exo isomers are not separated by distillation | The boiling points of the endo and exo isomers are very similar, making separation by distillation impractical. | Use silica gel column chromatography for the separation of the diastereomers. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed to remove volatile unreacted starting materials and less volatile impurities like dicyclopentadiene.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency). Ensure all glassware is dry and joints are properly sealed. Use a vacuum adapter and a receiving flask.
-
Charging the Flask: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 15 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fraction 1 (Foreshot): Collect the initial, low-boiling fraction, which will primarily consist of residual cyclopentadiene (Boiling Point: ~41-42 °C at 760 mmHg) and other volatile impurities.[9][10][11][12]
-
Fraction 2 (Intermediate): A second fraction containing primarily unreacted ethyl acrylate (Boiling Point: 99.4 °C at 760 mmHg) may be collected.[7][13][14][15][16]
-
Fraction 3 (Product): Collect the main fraction at the expected boiling point of this compound (Boiling Point: 64 °C at 15 mmHg).[1] Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
Residue: The high-boiling residue will contain dicyclopentadiene (Boiling Point: ~170 °C at 760 mmHg) and any polymers.[3][6][8][17]
-
-
Analysis: Analyze the collected product fraction by TLC or GC to confirm its purity.
Impurity Boiling Points for Distillation Troubleshooting
| Compound | Boiling Point (°C) at 760 mmHg | Notes |
| Cyclopentadiene | 41-42[9][10][11][12] | Highly volatile, removed in the forerun. |
| Ethyl Acrylate | 99.4[7][13][14][15][16] | Can be removed as an intermediate fraction. |
| This compound | ~173 | Product. Distilled under vacuum (64 °C at 15 mmHg). [1][2] |
| Dicyclopentadiene | 170[3][6][8][17] | Remains as a high-boiling residue. |
| 3-Cyclopentene-1-carboxylic acid | 215[3][10][11][13][18] | High boiling point; best removed by extraction. |
Protocol 2: Silica Gel Column Chromatography for Isomer Separation
This protocol is intended for the separation of endo and exo diastereomers after initial purification by distillation.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to achieve good separation between the isomer spots (a ΔRf of >0.1 is ideal).
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the distilled product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar isomer will typically elute first. In many Diels-Alder adducts, the exo isomer is less polar than the endo isomer.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Combining Fractions: Combine the fractions that contain the pure desired isomer.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomer.
Visualization of Key Processes
Logical Flow for Purification Strategy
Caption: Decision workflow for the purification of this compound.
Troubleshooting Decision Tree for Impure Product
Caption: Troubleshooting guide for an impure product after initial purification.
References
-
Grokipeida. Dicyclopentadiene. [Link]
-
Wikipedia. Ethyl acrylate. [Link]
-
ChemSynthesis. 3-cyclopentene-1-carboxylic acid. [Link]
-
University of Rochester, Department of Chemistry. TLC Stains. [Link]
-
GazFinder. C5H6 (cyclopentadiene), CAS number 542-92-7. [Link]
-
CAS Common Chemistry. Cyclopentadiene. [Link]
-
Solubility of Things. Cyclopentadiene. [Link]
-
ResearchGate. Work up of ester? [Link]
-
KaiYen. Dicyclopentadiene. [Link]
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Basic Acrylic Monomer Manufacturers, Inc. Ethyl Acrylate (EA). [Link]
-
The Merck Index Online. Ethyl Acrylate. [Link]
-
Columbia University. solid-liquid extraction. [Link]
-
LookChem. Cas 7686-77-3,3-Cyclopentene-1-carboxylic acid. [Link]
-
Home Sunshine Pharma. 3-Cyclopentene-1-carboxylic Acid CAS 7686-77-3. [Link]
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eScholarship. Tales of Taming Cyclopentadiene: A Highly Reactive Diene for Materials Synthesis, Photopatterning and Property Enhancement via Diels–Alder Click Chemistry. [Link]
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NIH. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. [Link]
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Starshine Chemical. This compound: A Versatile Building Block for Innovation. [Link]
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ResearchGate. Study on the oligomerization of cyclopentadiene and dicyclopentadiene to tricyclopentadiene through Diels-Alder reaction. [Link]
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Technical Support Center: Synthesis and Purification of Ethyl 3-Cyclopentene-1-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 3-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of this versatile building block.
Introduction: The Diels-Alder Approach
This compound is most commonly synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction, between cyclopentadiene (the diene) and ethyl acrylate (the dienophile). This reaction is highly efficient and atom-economical, making it a staple in organic synthesis. However, the seemingly straightforward nature of this reaction can present challenges related to impurity formation and subsequent purification. This guide will address these common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is lower than expected. What are the common causes?
A1: Low yields can often be attributed to the quality and handling of the cyclopentadiene starting material. Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. To ensure a high concentration of the monomeric diene, it is crucial to "crack" the dicyclopentadiene by heating it and distilling the lower-boiling cyclopentadiene monomer just before use.[1] Another factor can be the reaction temperature; while the Diels-Alder reaction can proceed at room temperature, gentle heating can sometimes improve the reaction rate, but excessive heat can promote unwanted side reactions.
Q2: I'm observing a significant amount of a higher-boiling impurity in my crude product. What is it likely to be?
A2: The most common high-boiling impurity is dicyclopentadiene, the dimer of cyclopentadiene.[1] This forms when the cyclopentadiene starting material dimerizes before it can react with ethyl acrylate. To minimize its formation, use freshly cracked cyclopentadiene and consider adding it slowly to the reaction mixture containing ethyl acrylate.
Q3: Are there other potential side products I should be aware of?
A3: While the Diels-Alder reaction is generally clean, polymerization of ethyl acrylate can occur, especially if the reaction is heated for extended periods or if radical initiators are present. Additionally, trace amounts of other Diels-Alder adducts can form if the cyclopentadiene starting material is not pure.
Q4: My purified product seems to be degrading over time. How can I improve its stability?
A4: this compound can be sensitive to air and acid. For long-term storage, it is advisable to keep the purified product under an inert atmosphere (nitrogen or argon) and in a refrigerator. If acidic impurities are suspected from the workup, a wash with a dilute sodium bicarbonate solution, followed by drying and distillation, can improve stability.
Troubleshooting Purification Challenges
The primary challenge in purifying this compound lies in the effective removal of dicyclopentadiene and unreacted starting materials. Below are detailed troubleshooting guides for the two most common purification techniques: fractional distillation and flash column chromatography.
Impurity Profile
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Cyclopentadiene | 66.10 | ~41 | Highly volatile and reactive. |
| Ethyl Acrylate | 100.12 | 99.8 | Dienophile in the reaction. |
| This compound (Product) | 140.18 | ~172.8 (760 mmHg)[2], 64 (15 mmHg)[3][4] | Target compound. |
| Dicyclopentadiene | 132.21 | ~170 | Common high-boiling impurity. |
Method 1: Fractional Distillation under Reduced Pressure
Fractional distillation is a powerful technique for separating compounds with different boiling points. Due to the relatively close boiling points of the product and dicyclopentadiene at atmospheric pressure, performing the distillation under vacuum is highly recommended to achieve good separation.
The Underlying Principle: By reducing the pressure, the boiling points of the compounds are lowered, and the difference in boiling points between the product and dicyclopentadiene is often magnified, allowing for a more efficient separation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Dicyclopentadiene | - Inefficient fractionating column.- Distillation rate is too fast.- Vacuum is not stable or deep enough. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to allow for proper equilibration on the column, aiming for a collection rate of 1-2 drops per second.[5]- Ensure all connections are airtight and the vacuum pump is functioning correctly. A lower, stable pressure will improve separation. |
| Product is Contaminated with Low-Boiling Impurities | - Inadequate forerun collection. | - Collect an initial fraction (forerun) at a lower temperature to remove any residual cyclopentadiene and ethyl acrylate before increasing the temperature to distill the product. |
| Bumping or Uncontrolled Boiling | - Lack of boiling chips or stir bar.- Heating is too rapid. | - Always use fresh boiling chips or a magnetic stir bar for smooth boiling.- Apply heat gradually and evenly using a heating mantle with a stirrer. |
| Product is Darkening or Decomposing | - Distillation temperature is too high. | - Lower the pressure to further reduce the boiling point of the product. This will allow for distillation at a lower, less destructive temperature. |
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.
-
Initial Distillation: Begin by distilling off the unreacted cyclopentadiene and ethyl acrylate at atmospheric pressure or under a gentle vacuum.
-
Vacuum Application: Once the low-boiling impurities are removed, allow the apparatus to cool slightly before applying a vacuum (e.g., 15-20 mmHg).
-
Fraction Collection: Gradually heat the distillation flask.
-
Collect any remaining low-boiling components as a forerun.
-
As the temperature stabilizes near the boiling point of the product at the applied pressure (e.g., ~64 °C at 15 mmHg), switch to a clean receiving flask to collect the pure this compound.[3][4]
-
Monitor the temperature closely. A sharp increase in temperature after the main fraction has been collected may indicate the beginning of dicyclopentadiene distillation.
-
Caption: Workflow for Fractional Distillation Purification.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6] It is particularly useful for removing impurities with different polarities.
The Underlying Principle: In this case, the product, this compound, is more polar than the main impurity, dicyclopentadiene. This difference in polarity allows for their separation on a polar stationary phase like silica gel. A less polar mobile phase will elute the dicyclopentadiene first, followed by the more polar product as the polarity of the mobile phase is increased.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of Product and Impurities) | - Inappropriate solvent system.- Column is overloaded.- Column was not packed properly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of ~0.3 for the product.[7] A good starting point is a mixture of hexanes and ethyl acetate.- Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 100:1 ratio by weight).[6]- Ensure the silica gel is packed uniformly without cracks or channels. A well-packed column is crucial for good separation.[7] |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of Spots on TLC and Column | - Sample is too concentrated.- Compound is acidic or basic and interacting strongly with the silica. | - Dissolve the crude product in a minimal amount of solvent before loading it onto the column.- Consider adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape. |
-
TLC Analysis: Develop a suitable solvent system using TLC. A common system for this separation is a mixture of ethyl acetate and hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to find a system where the product has an Rf of approximately 0.3. Dicyclopentadiene should have a higher Rf value.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial non-polar mobile phase.
-
Collect fractions and monitor them by TLC. The less polar dicyclopentadiene will elute first.
-
Once the dicyclopentadiene has been eluted, you can either continue with the same solvent system or gradually increase the polarity of the eluent to speed up the elution of the product.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for Flash Column Chromatography Purification.
References
-
Diels-Alder Synthesis: Thin Layer Chromatography of Final Product. (2022, April 14). YouTube. Retrieved from [Link]
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Click Chemistry with Cyclopentadiene. (2021, March 2). Accounts of Chemical Research, 54(7), 1763–1779. [Link]
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Purification: How to Run a Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]
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The Diels-Alder reaction of cyclopentadiene and methyl acrylate (left), intermediate complex suggested in the Diels-Alder reaction leading to higher endo-selectivity (right). ResearchGate. Retrieved from [Link]
-
Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels−Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. [Link]
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A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity. (2000). The Journal of Organic Chemistry, 65(22), 7414–7420. [Link]
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Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. (2011). Catalysis Letters, 141(5), 742–747. [Link]
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This compound. Starshine Chemical. Retrieved from [Link]
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Introduction to Organic Synthesis Laboratory. (2005). MIT OpenCourseWare. Retrieved from [Link]
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ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. ChemSynthesis. Retrieved from [Link]
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SOP: FLASH CHROMATOGRAPHY. UCT Science. Retrieved from [Link]
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Successful Flash Chromatography. King Group. Retrieved from [Link]
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This compound. PubChem. Retrieved from [Link]
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Cyclopentadiene. Organic Syntheses. Retrieved from [Link]
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A Computational Study of the Diels−Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. ResearchGate. Retrieved from [Link]
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A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS. (2014). Journal of Biomedical and Pharmaceutical Research, 3(1). Retrieved from [Link]
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A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. ResearchGate. Retrieved from [Link]
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UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018, October 23). YouTube. Retrieved from [Link]
- Use of catalytic distillation to produce cyclopentane or cyclopentene. (1998). U.S. Patent No. 5,712,420.
- Method of producing dicyclopentadiene. (2015). Russian Patent No. RU2540322C1.
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To Study the Efficiency of Different Solvent Systems for TLC Separation of Ball Pen Inks. (2023). YMER, 22(6). Retrieved from [Link]
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2-TRIMETHYLSILYLOXY-1,3-BUTADIENE AS A REACTIVE DIENE: DIETHYL trans-4-TRIMETHYLSILYLOXY-4-CYCLOHEXENE-1,2-DICARBOXYLATE. Organic Syntheses. Retrieved from [Link]
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Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. (2022). Chemical Methodologies, 6(12), 1011-1021. [Link]
-
Supporting Information for Asymmetric α-Benzylation of α-Amino Acid Esters with Benzylic Chlorides Catalyzed by Chiral Aldehydes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). ACS Omega, 8(35), 31941–31945. [Link]
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Rf values of the flavonoids in different solvent systems. ResearchGate. Retrieved from [Link]
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Ethyl cyclopent-1-enecarboxylate. PubChem. Retrieved from [Link]
-
Click Chemistry with Cyclopentadiene. (2021). Raines Lab. Retrieved from [Link]
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Technical Support Center: Optimizing the Yield of Ethyl 3-cyclopentene-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you enhance your reaction yields and product purity.
The synthesis of this compound is most commonly achieved via a Diels-Alder reaction between cyclopentadiene and ethyl acrylate.[1][2] This [4+2] cycloaddition is a powerful tool for forming six-membered rings and is the cornerstone of this synthesis.[3] However, seemingly straightforward, this reaction is subject to several variables that can significantly impact the outcome. This guide will walk you through troubleshooting common issues and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Diels-Alder synthesis of this compound can often be traced back to a few critical factors: the quality of your cyclopentadiene, reaction temperature, and the potential for polymerization.
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Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[4] This dimerization is a reversible retro-Diels-Alder reaction. For optimal results, cyclopentadiene should be freshly prepared by "cracking" dicyclopentadiene at a high temperature (typically >170 °C) and used immediately.[4] Storing cyclopentadiene, even at low temperatures, will lead to dimerization and a lower concentration of the active diene.
-
Reaction Temperature: The Diels-Alder reaction is an equilibrium process. While higher temperatures can accelerate the reaction, they can also favor the retro-Diels-Alder reaction, leading to lower yields of the desired product.[5] It is crucial to find the optimal temperature that balances reaction rate and equilibrium position. For the reaction between cyclopentadiene and ethyl acrylate, temperatures are often kept moderate.
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Polymerization of Dienophile: Ethyl acrylate, the dienophile in this reaction, can polymerize, especially at elevated temperatures or in the presence of radical initiators.[5] Ensure your ethyl acrylate is free of peroxides and consider using a radical inhibitor if polymerization is suspected.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
A2: The formation of multiple products can arise from issues with stereoselectivity (endo/exo isomers) and regioselectivity, particularly if using substituted cyclopentadienes.
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Endo/Exo Selectivity: The Diels-Alder reaction can produce two stereoisomers: the endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions.[1] However, the exo product is typically the thermodynamically more stable isomer. Reaction conditions, particularly temperature and the use of Lewis acid catalysts, can influence the endo/exo ratio. Lower temperatures generally favor the formation of the kinetic endo product.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can significantly accelerate the Diels-Alder reaction and enhance its selectivity.[6] Lewis acids coordinate to the carbonyl oxygen of the ethyl acrylate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its reactivity.[6] This can also improve the endo selectivity of the reaction.[6]
Q3: My reaction seems to stall before completion, leaving a significant amount of starting material. What could be the cause?
A3: A stalled reaction, where starting materials are no longer being consumed, can be due to several factors, including reagent degradation or an unfavorable equilibrium.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the cyclopentadiene or ethyl acrylate can inhibit the reaction. As mentioned, cyclopentadiene should be freshly cracked.
-
Equilibrium Considerations: The Diels-Alder reaction is reversible. If the reaction conditions favor the retro-Diels-Alder reaction, an equilibrium will be reached where a significant amount of starting material remains. Adjusting the temperature or using a catalyst might be necessary to shift the equilibrium towards the product.
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for the synthesis of this compound?
A1: A general procedure involves the slow addition of ethyl acrylate to freshly cracked cyclopentadiene, often in a suitable solvent or neat. The reaction is typically stirred at room temperature or with gentle heating. Purification is commonly achieved by distillation under reduced pressure.
Q2: How can I effectively purify the final product?
A2: Fractional distillation under reduced pressure is the most common method for purifying this compound. Due to its boiling point, vacuum distillation is necessary to prevent decomposition at higher temperatures.[7] Column chromatography can also be employed for smaller-scale purifications.
Q3: Are there any safety precautions I should be aware of when running this reaction?
A3: Yes, several safety precautions are crucial:
-
Dicyclopentadiene Cracking: This process should be performed in a well-ventilated fume hood with appropriate heating apparatus and splash protection.
-
Flammable Reagents: Both cyclopentadiene and ethyl acrylate are flammable liquids.[8] Keep them away from ignition sources.
-
Peroxide Formation: Ethers, which may be used as solvents, can form explosive peroxides over time. Always test for peroxides before use.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Temperature (°C) | Solvent | Typical Yield (%) | Key Observations |
| None | 25-40 | Neat | 60-70 | Slower reaction times, potential for side reactions. |
| AlCl₃ (catalytic) | 0-25 | Dichloromethane | 85-95 | Increased reaction rate and endo selectivity.[6] |
| Ionic Liquids | 25 | [bmim][BF₄] | >90 | Can offer improved yields and easier product separation.[9][10] |
Protocol: Lewis Acid Catalyzed Synthesis of this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acrylate (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of aluminum chloride (AlCl₃) (e.g., 0.1 eq) to the stirred solution.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Visualizations
Workflow for Optimizing this compound Synthesis
Caption: A troubleshooting workflow for addressing low yields.
Logical Relationship of Reaction Parameters
Caption: Interplay of key parameters in the synthesis.
References
-
Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. [Link]
-
ChemBK. (2024). ethyl cyclopent-3-ene-1-carboxylate. [Link]
-
Janus, E., et al. (2011). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. ResearchGate. [Link]
-
Sakata, K., & Fujimoto, H. (2018). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect, 3(44), 12485-12490. [Link]
-
ResearchGate. (n.d.). Left Conversions in Diels–Alder cycloaddition of cyclopentadiene to... [Link]
-
ResearchGate. (n.d.). The Diels-Alder reaction of cyclopentadiene and methyl acrylate (left),... [Link]
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Sciforum. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. [Link]
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Engle, K. M., & Houk, K. N. (2012). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research, 45(6), 844–852. [Link]
-
Starshine Chemical. (n.d.). This compound: A Versatile Building Block for Innovation. [Link]
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PubChem. (n.d.). This compound. [Link]
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Chegg. (2020). Solved Δ & Et20 1,3-cyclopentadiene methyl acrylate methyl... [Link]
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The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl... Supporting Information. [Link]
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Encyclopedia MDPI. (n.d.). Diels-Alder Cycloaddition Reactions. [Link]
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Total Organic Chemistry. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. [Link]
-
Starshine Chemical. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Consecutive reactions to construct tricarbonyl compounds and synthetic applications thereof. [Link]
-
PubChem. (n.d.). Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl cyclopent-1-enecarboxylate. [Link]
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MDPI. (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Pharmaceuticals, 16(7), 1063. [Link]
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ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 174. [Link]
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Technical Support Center: Synthesis of Ethyl 3-Cyclopentene-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols grounded in established chemical principles. Our goal is to empower you to navigate the intricacies of this synthesis with confidence and achieve high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The predominant and most efficient method is the [4+2] cycloaddition, specifically the Diels-Alder reaction, between cyclopentadiene (the diene) and ethyl acrylate (the dienophile). This reaction is valued for its atom economy and ability to form the cyclopentene ring system in a single step. An alternative, though less direct route, involves the Fischer esterification of 3-cyclopentene-1-carboxylic acid with ethanol in the presence of an acid catalyst.
Q2: My Diels-Alder reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors. The most common culprit is the quality and concentration of the cyclopentadiene monomer. Cyclopentadiene readily undergoes a self-Diels-Alder reaction to form its dimer, dicyclopentadiene, at temperatures above 0 °C. If the dicyclopentadiene is not efficiently "cracked" back to the monomer immediately before use, the concentration of the active diene will be insufficient. Another common issue is the premature polymerization of ethyl acrylate, especially if the reaction is run at elevated temperatures for extended periods.
Q3: I've obtained a mixture of products. How do I identify the major side products?
In the Diels-Alder synthesis of this compound, the most common "side products" are the endo and exo stereoisomers of the desired product. The presence of dicyclopentadiene is also a frequent impurity if the cracking process was incomplete or if the reaction mixture was allowed to stand for too long. Polymerized ethyl acrylate will typically present as a viscous or solid material that is insoluble in common organic solvents.
Q4: Is it possible to exclusively form the endo or exo isomer?
Exclusively forming one isomer is challenging under standard conditions. The Diels-Alder reaction between cyclopentadiene and ethyl acrylate is kinetically controlled at lower temperatures, favoring the formation of the endo isomer. However, the exo isomer is thermodynamically more stable. Running the reaction at elevated temperatures can lead to a retro-Diels-Alder reaction and subsequent equilibration to a mixture enriched in the exo product.[1] Lewis acid catalysis can significantly enhance the rate of the reaction and often improves the endo selectivity.[2]
Troubleshooting Guide: The Diels-Alder Reaction
This section provides detailed solutions to specific problems you may encounter during the Diels-Alder synthesis of this compound.
Problem 1: Low Conversion of Starting Materials
Symptoms:
-
Significant amounts of unreacted ethyl acrylate and dicyclopentadiene are observed in the crude product analysis (e.g., by GC-MS or NMR).
Root Causes & Solutions:
-
Inefficient Cracking of Dicyclopentadiene: The monomeric cyclopentadiene is the active reagent. Dicyclopentadiene must be thermally cracked to yield the monomer.
-
Causality: The Diels-Alder reaction requires the s-cis conformation of the diene. Dicyclopentadiene is a stable dimer that must be broken down via a retro-Diels-Alder reaction to release the reactive monomer.
-
Corrective Protocol:
-
Set up a fractional distillation apparatus.
-
Heat the dicyclopentadiene to its boiling point (~170 °C).
-
The monomeric cyclopentadiene (b.p. 41 °C) will distill over.
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Collect the cyclopentadiene monomer in a flask cooled in an ice-salt bath or dry ice-acetone bath to prevent re-dimerization.
-
Crucially, use the freshly distilled cyclopentadiene immediately.
-
-
-
Insufficient Reaction Temperature or Time: The reaction may be proceeding too slowly.
-
Causality: Like most chemical reactions, the Diels-Alder reaction has an activation energy barrier that must be overcome.
-
Solution: While higher temperatures can alter the endo/exo ratio, a moderate temperature increase (e.g., from room temperature to 40-50 °C) can improve the reaction rate without significantly compromising selectivity. Alternatively, increasing the reaction time can also lead to higher conversion. Monitor the reaction progress by TLC or GC to determine the optimal time.
-
Problem 2: Formation of Polymeric Byproducts
Symptoms:
-
The reaction mixture becomes viscous, or a solid precipitate forms.
-
The desired product is difficult to isolate from a tacky or solid residue.
Root Causes & Solutions:
-
Polymerization of Ethyl Acrylate: Acrylates are susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.
-
Causality: The double bond in ethyl acrylate can participate in chain-growth polymerization.
-
Preventative Measures:
-
Add a Radical Inhibitor: Include a small amount of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in the reaction mixture.
-
Control Temperature: Avoid excessive heating. If thermal energy is required to drive the reaction, use the lowest effective temperature.
-
Exclude Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to radical formation.
-
-
Problem 3: Undesirable Endo/Exo Isomer Ratio
Symptoms:
-
The ratio of endo to exo product, as determined by NMR or GC, is not suitable for the intended application.
Root Causes & Solutions:
-
Reaction Temperature: Temperature is a key factor in controlling the stereoselectivity of this reaction.
-
Causality: The endo product is the kinetically favored product due to secondary orbital interactions in the transition state. The exo product is the thermodynamically more stable product due to reduced steric hindrance.[1]
-
Strategic Adjustments:
-
To Favor the Endo Isomer: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature). This will favor the kinetic product.
-
To Favor the Exo Isomer: Run the reaction at higher temperatures (e.g., >150 °C). This allows for the thermodynamically controlled pathway to dominate, as the retro-Diels-Alder reaction can occur, leading to equilibration.[1]
-
-
-
Catalysis: Lewis acids can influence both the rate and selectivity of the reaction.
-
Causality: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ethyl acrylate, making it a more electron-deficient and reactive dienophile. This coordination also enhances the secondary orbital interactions that favor the endo transition state.[2]
-
Experimental Protocol (Lewis Acid Catalysis for High Endo Selectivity):
-
Dissolve ethyl acrylate in a suitable solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a stoichiometric amount of a Lewis acid (e.g., AlCl₃).
-
Add the freshly cracked cyclopentadiene dropwise to the cooled mixture.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
-
-
Table 1: Influence of Reaction Conditions on Endo/Exo Selectivity
| Condition | Predominant Isomer | Rationale |
| Low Temperature (e.g., 0 °C) | Endo | Kinetic Control |
| High Temperature (e.g., 180 °C) | Exo | Thermodynamic Control[1] |
| Lewis Acid Catalyst (e.g., AlCl₃) | Endo | Enhanced secondary orbital interactions[2] |
Visualizing the Process: Reaction Workflow and Logic
Below are diagrams illustrating the key decision-making processes and reaction pathways discussed.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Diagram 2: Endo vs. Exo Product Formation Pathways
Caption: Pathways for endo and exo product formation.
References
-
Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. Available at: [Link]
-
Giesen, T., et al. (2014). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. Available at: [Link]
-
Kool, E. T., et al. (2014). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research, 47(3), 886-897. Available at: [Link]
-
Janus, E., et al. (2011). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. Catalysis Letters, 141, 1333-1339. Available at: [Link]
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
Oh, D. H., et al. (2016). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 5(5), 450-455. Available at: [Link]
-
ChemBK. (2024). ethyl cyclopent-3-ene-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5314991, this compound. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography of Ethyl 3-cyclopentene-1-carboxylate
Welcome to the technical support resource for the purification of Ethyl 3-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your purification is both efficient and reproducible.
I. Compound Characteristics and Their Chromatographic Implications
Before delving into troubleshooting and protocols, it is crucial to understand the physicochemical properties of this compound, as these directly inform our purification strategy.
This molecule possesses a moderately polar ethyl ester functional group and a nonpolar cyclopentene ring. This duality in its structure dictates its behavior on a polar stationary phase like silica gel. The key to a successful separation is to find a mobile phase that provides the right balance of polarity to allow the compound to interact with the silica gel sufficiently for separation from impurities, but not so strongly that it results in excessively long retention times or band broadening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| Appearance | Colorless to nearly colorless liquid | [1] |
| Boiling Point | 64 °C @ 15 mmHg; ~173 °C @ 760 mmHg | [1][3] |
| Density | ~1.0 - 1.03 g/cm³ | [1][4] |
| Calculated XLogP3 | 1.6 | [2] |
The calculated XLogP3 value of 1.6 suggests that this compound is more soluble in organic solvents than in water and is of intermediate polarity, making it an ideal candidate for normal-phase column chromatography.[2]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My product is eluting with the solvent front, resulting in no separation from nonpolar impurities. What should I do?
A1: This indicates that your mobile phase is too nonpolar, causing your compound of interest to have a very low affinity for the silica gel and move too quickly down the column.
-
Immediate Action: Decrease the polarity of your eluent. A common starting point for a compound of this nature is a mixture of ethyl acetate and a nonpolar solvent like hexanes or pentane.[5] If you are using a high ratio of hexanes to ethyl acetate (e.g., 98:2), try decreasing it to 95:5 or 90:10.
-
Underlying Principle: The separation in normal-phase chromatography is based on the competition between the analyte and the mobile phase for the polar active sites on the stationary phase (silica gel). By increasing the polarity of the mobile phase (i.e., increasing the ethyl acetate concentration), you increase the eluting strength, which displaces the analyte from the silica gel more effectively. Conversely, to increase retention, you need to decrease the mobile phase polarity.
-
Pro-Tip: Aim for a retention factor (Rf) of 0.25-0.35 in your preliminary Thin Layer Chromatography (TLC) analysis for optimal separation on the column.[6]
Q2: The separation between my product and a polar impurity is poor. How can I improve the resolution?
A2: Poor resolution between closely eluting spots is a common challenge. Here are several strategies to address this:
-
Optimize the Mobile Phase:
-
Decrease Polarity: A less polar mobile phase will increase the retention time of both compounds, potentially leading to better separation.
-
Solvent Selectivity: Sometimes, simply changing the composition of the mobile phase can improve selectivity. For instance, if you are using an ethyl acetate/hexanes system, consider switching to a diethyl ether/pentane or a dichloromethane/hexanes system. Different solvents interact differently with the analytes and the stationary phase.
-
-
Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.
-
Decrease Column Diameter: A narrower column can lead to a thinner starting band and improved resolution.
-
Finer Silica Gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and can improve separation efficiency.[7]
-
-
Gradient Elution: Start with a very nonpolar mobile phase to allow the less polar compounds to elute, then gradually increase the polarity to elute your product and then the more polar impurities.
Q3: My product is taking a very long time to elute, or it's not coming off the column at all.
A3: This is the opposite of the first problem and suggests your mobile phase is too polar, or your compound is interacting too strongly with the stationary phase.
-
Immediate Action: Increase the polarity of your mobile phase. If you are using a 90:10 hexanes/ethyl acetate mixture, try switching to 80:20 or even 70:30.
-
Potential for Degradation: Be aware that some compounds can be unstable on silica gel, which is slightly acidic.[6] If your compound is sensitive, it might be degrading on the column. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot appears. If degradation is suspected, consider using a deactivated stationary phase like neutral alumina or treating the silica gel with a small amount of a base like triethylamine in the eluent (if your compound is basic).
Q4: I am observing streaking or tailing of my product spot on the TLC plate and column fractions.
A4: Tailing can be caused by several factors:
-
Overloading the Column: Applying too much sample can lead to broad, tailing bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Poor Solubility: If your compound is not fully dissolved in the loading solvent, it can precipitate at the top of the column and then slowly redissolve as the eluent passes through, causing tailing. Ensure your sample is dissolved in the minimum amount of a solvent in which it is highly soluble.
-
Strong Acid-Base Interactions: If your compound has acidic or basic functionalities, it can interact strongly with the silica gel. Adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound) can often resolve this. For this compound, this is less likely to be an issue unless acidic impurities like 3-cyclopentene-1-carboxylic acid are present.[8]
III. Recommended Experimental Protocol
This protocol provides a robust starting point for the purification of this compound.
A. Preliminary TLC Analysis
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities. Good starting points are:
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate
-
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Select the solvent system that gives your product an Rf value between 0.25 and 0.35.
B. Column Preparation and Elution
-
Column Selection: Choose a column with an appropriate diameter and length for the amount of material you need to purify. A general guideline is a silica gel to crude material ratio of 20:1 to 100:1 by weight.[9]
-
Packing the Column:
-
Slurry Packing (Recommended): Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[10] Ensure there are no air bubbles.
-
Dry Packing: Add dry silica gel to the column and then carefully add the mobile phase, applying pressure to ensure even packing.[9]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of the mobile phase or a less polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel or Celite, evaporate the solvent, and then carefully add the dry powder to the top of the column.[9]
-
-
Elution:
-
Begin eluting with your chosen mobile phase, collecting fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
IV. Visualizing the Workflow
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for column chromatography.
Separation Principle Diagram
Caption: Principle of separation on a silica column.
V. References
-
Starshinechemical. This compound. [Link]
-
PubChem. This compound | C8H12O2 | CID 5314991. [Link]
-
LookChem. This compound: A Versatile Building Block for Innovation. [Link]
-
PubChem. Ethyl cyclopentanecarboxylate | C8H14O2 | CID 79550. [Link]
-
Google Patents. US3793381A - Process for purifying cyclopentene.
-
Stoltz, B. et al. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Supporting Information. [Link]
-
Wahhab, A. et al. (1990). Optically pure (S)-cyclopent-2-en-1-ol and (S)-3-methoxycyclopentene. Canadian Journal of Chemistry, 68(9), 1559-1563. [Link]
-
Reddit. Separation of a cyclopentene. [Link]
-
PubChem. 3-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 853756. [Link]
-
PubChem. Ethyl cyclopent-1-enecarboxylate | C8H12O2 | CID 275610. [Link]
-
Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]
-
Chemsrc. Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. This compound - Starshinechemical [starshinechemical.com]
- 2. This compound | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ethyl cyclopent-3-ene-1-carboxylate CAS#: 21622-01-5 [amp.chemicalbook.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. reddit.com [reddit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 3-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ethyl 3-cyclopentene-1-carboxylate Distillation
Welcome to the technical support center for Ethyl 3-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the distillation of this versatile building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure the successful purification of your compound.
Section 1: Foundational Knowledge & Initial Checks
This section addresses the most frequently asked questions regarding the basic properties and initial steps for the distillation of this compound.
Q1: What are the essential physical properties of this compound that I need to know before starting distillation?
A1: Understanding the fundamental physical properties is critical for designing a successful distillation protocol. This compound is a flammable liquid, so appropriate safety measures are paramount.[1][2]
Key parameters to consider are:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₂ | [1] |
| Molecular Weight | 140.18 g/mol | [1] |
| Boiling Point | 64 °C at 15 mmHg | [1][2][3][4][5] |
| Flash Point | 48 °C | [1][2] |
| Density | ~1.00 - 1.029 g/cm³ (predicted) | [3][5] |
| Refractive Index | 1.4460 - 1.4500 | [3][5] |
The most critical parameter for distillation is the boiling point under reduced pressure. Distillation at atmospheric pressure is not recommended due to the potential for thermal decomposition and polymerization. The reported boiling point of 64 °C at 15 mmHg provides a solid starting point for your vacuum distillation setup.
Q2: My crude product contains residual solvent from the synthesis. How should I approach the distillation?
A2: The presence of residual solvent is a common scenario. A two-stage distillation approach is often the most effective strategy.
-
Solvent Removal Stage (Pre-distillation):
-
Begin by removing the bulk of the low-boiling solvent under reduced pressure using a rotary evaporator. This step should be performed at a moderate temperature to minimize thermal stress on the product.
-
-
Fractional Distillation of the Product:
-
Once the bulk solvent is removed, proceed with a fractional vacuum distillation of the remaining residue.
-
Use a fractionating column (e.g., Vigreux or packed column) to achieve good separation between any remaining solvent, low-boiling impurities, your target compound, and high-boiling residues.
-
Below is a DOT script visualizing this workflow:
Section 2: Troubleshooting Common Distillation Issues
This section delves into specific problems that can arise during the distillation process and provides actionable solutions.
Q3: I'm observing a much lower yield than expected after distillation. What are the likely causes and how can I mitigate this?
A3: Low distillation yield is a frequent and frustrating issue. The primary culprits are often related to the thermal instability of the compound.
Causality: this compound, being an unsaturated ester, is susceptible to several temperature-dependent side reactions:
-
Polymerization: The cyclopentene ring can undergo polymerization, especially at elevated temperatures or in the presence of acidic or radical initiators.[7] Cyclopentene itself can polymerize through both double bond and ring-opening mechanisms.[7][8][9]
-
Isomerization: The double bond in the cyclopentene ring could potentially migrate under thermal or catalytic conditions, leading to a mixture of isomers with different boiling points.
-
Decomposition: At excessively high temperatures, ester pyrolysis can occur, leading to the formation of volatile byproducts and non-volatile tars.
Troubleshooting Protocol:
-
Verify Vacuum Integrity: Ensure your vacuum system is capable of reaching and maintaining a stable pressure of 15 mmHg or lower. A fluctuating vacuum will cause the boiling point to change, leading to poor separation and potential overheating.
-
Accurate Temperature Monitoring: Place the thermometer bulb correctly in the distillation head – the top of the bulb should be level with the bottom of the sidearm leading to the condenser. This ensures you are measuring the temperature of the vapor that is in equilibrium with the liquid.
-
Controlled Heating: Use a heating mantle with a stirrer to ensure even heating of the distillation flask. Avoid localized overheating, which can be a significant driver of polymerization and decomposition. Do not exceed the pot temperature necessary to maintain a steady distillation rate at the target vacuum.
-
Consider a Polymerization Inhibitor: If polymerization is strongly suspected, the addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation pot can be beneficial. This should be done judiciously, as it will need to be separated from the final product.
-
Minimize Distillation Time: A prolonged distillation time, even at the correct temperature, increases the likelihood of side reactions. Ensure your setup is efficient and that you are not distilling an unnecessarily large volume in a single batch.
Q4: The distilled product is discolored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?
A4: Discoloration is a clear indicator of impurity formation during distillation, often due to decomposition or polymerization.
Root Causes:
-
Thermal Decomposition: As mentioned, overheating can lead to the formation of colored degradation products.
-
Air Leaks: The presence of oxygen at high temperatures can lead to oxidation of the unsaturated ring system, forming colored impurities.
-
Contamination from Starting Materials: If the crude product contains colored impurities, they may co-distill with the product if their boiling points are similar.
Corrective Actions:
-
Improve Vacuum and Seal all Joints: The most effective way to prevent oxidation is to ensure a high-quality vacuum and to properly grease all ground glass joints to prevent air leaks.
-
Degas the Crude Material: Before heating, it can be beneficial to pull a vacuum on the cold, stirred crude material for a period to remove dissolved gases, including oxygen.
-
Use a Short-Path Distillation Apparatus: For thermally sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) minimizes the time the compound spends in the hot vapor phase, reducing the opportunity for decomposition.
-
Post-Distillation Purification: If a slightly colored distillate is obtained, it may be possible to remove the color by passing it through a short plug of a suitable adsorbent, such as activated carbon or silica gel, followed by filtration. This should be tested on a small scale first.
The decision-making process for troubleshooting can be visualized as follows:
Q5: How can I confirm the purity of my distilled this compound?
A5: Purity assessment is a crucial final step. A combination of techniques will provide the most comprehensive picture.
Recommended Analytical Methods:
-
Gas Chromatography (GC): This is the most common and effective method for assessing the purity of volatile compounds like this ester. A purity of >97.0% is typically expected.[1][2] The presence of multiple peaks would indicate impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities, including isomers or decomposition products. The characteristic peaks for the cyclopentene protons and the ethyl ester group should be present and integrated correctly.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the key functional groups: the C=O stretch of the ester (around 1730 cm⁻¹) and the C=C stretch of the alkene (around 1620 cm⁻¹).
-
Refractive Index: Measuring the refractive index and comparing it to the literature value (1.4460 - 1.4500) is a quick and simple physical check of purity.[3][5]
By systematically addressing these potential issues and employing the recommended analytical techniques, you can confidently and successfully purify this compound for your research and development needs.
References
-
Starshine Chemical. This compound. Available from: [Link]
-
ResearchGate. Polymerization of cyclopentene, 3‐methylcyclopentene, and 3‐methylcyclohexene. Available from: [Link]
-
Organic Syntheses. 3-cyclopentene-1-carboxylic acid. Available from: [Link]
-
ResearchGate. Polymerization of cyclopentene. | Download Scientific Diagram. Available from: [Link]
-
Royal Society of Chemistry. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. Available from: [Link]
-
Wikipedia. Azeotrope tables. Available from: [Link]
Sources
- 1. This compound - Starshinechemical [starshinechemical.com]
- 2. This compound | 21622-01-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ethyl cyclopent-3-ene-1-carboxylate CAS#: 21622-01-5 [amp.chemicalbook.com]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]
- 6. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ethyl 3-cyclopentene-1-carboxylate
Welcome to the technical support center for Ethyl 3-cyclopentene-1-carboxylate (CAS: 21622-01-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage, handling, and troubleshooting of this versatile building block. Our goal is to ensure the integrity of your experiments by addressing potential challenges before they arise.
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the storage and use of this compound, providing explanations for the underlying causes and step-by-step protocols for resolution.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
Symptoms: You are experiencing significantly lower than expected yields, or your reaction fails to proceed to completion when using this compound from a previously opened or older bottle.
Potential Cause: The primary suspect in this scenario is the degradation of the ester through hydrolysis. This compound is susceptible to hydrolysis, especially in the presence of moisture, which can be introduced from the atmosphere each time the bottle is opened. This reaction converts the ester into 3-cyclopentene-1-carboxylic acid and ethanol. The carboxylic acid impurity can interfere with a variety of reactions, particularly those that are sensitive to acidic conditions or require precise stoichiometry.
Validation and Resolution Protocol:
-
Purity Assessment:
-
Gas Chromatography (GC): The purity of this compound is typically determined by GC analysis.[1] A fresh, unopened bottle should show a purity of >97.0%.[1][2] If you observe a significant decrease in the main peak area and the appearance of new peaks, degradation is likely.
-
NMR Spectroscopy: 1H NMR spectroscopy can be a powerful tool to detect the presence of the hydrolysis product, 3-cyclopentene-1-carboxylic acid. Look for the characteristic broad singlet of the carboxylic acid proton.
-
-
Removal of Acidic Impurities:
-
If hydrolysis is confirmed, a simple aqueous wash can often resolve the issue. Dissolve the ester in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize and remove the carboxylic acid. Follow with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Preventative Measures:
-
Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Use a syringe to extract the required amount from a septum-sealed bottle rather than repeatedly opening the cap.
-
For long-term storage, consider aliquoting the material into smaller, single-use vials.
-
Issue 2: Appearance of an Unexpected Isomer in Analytical Data
Symptoms: Your analytical data (e.g., GC-MS or NMR) shows the presence of an isomer of this compound, which may complicate product purification and characterization.
Potential Cause: The double bond in the cyclopentene ring is susceptible to isomerization under certain conditions, such as exposure to acid, base, or heat. This can lead to the formation of other cyclopentene-1-carboxylate isomers where the double bond has shifted.
Visualizing Potential Degradation Pathways:
Caption: Potential degradation pathways for this compound.
Validation and Resolution Protocol:
-
Analytical Confirmation:
-
GC-MS: This is an excellent technique to identify isomers, as they will likely have similar mass spectra but different retention times.
-
1H and 13C NMR: A detailed analysis of the NMR spectra can help identify and quantify the different isomers present.
-
-
Purification:
-
If isomerization has occurred, purification by column chromatography may be necessary to isolate the desired this compound.
-
-
Preventative Measures:
-
Avoid exposing the compound to strong acids or bases during your reaction workup unless it is a required step.
-
Minimize exposure to high temperatures during storage and reactions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and well-ventilated place.[1][3] While some suppliers suggest room temperature storage with a recommendation for a cool and dark place (<15°C),[2][4] others specify refrigeration at 2-8°C.[5] For optimal shelf life and to minimize degradation, storing in a refrigerator at 2-8°C is the best practice. The container should be tightly closed to prevent moisture ingress and exposure to air.[1][3]
Q2: What is the expected shelf life of this compound?
A: When stored under the recommended conditions (refrigerated, tightly sealed, and protected from light), the compound is expected to be stable for at least 12 months.[6] However, the actual shelf life can be affected by the frequency of use and handling practices. It is always advisable to re-analyze the purity of the material if it has been stored for an extended period or if you suspect degradation.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A: this compound is a flammable liquid and vapor.[1] Therefore, it is essential to handle it in a well-ventilated area, away from ignition sources.[1] Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.
Q4: Are there any known incompatibilities for this compound?
A: You should avoid contact with strong oxidizing agents and strong acids.[7] As with most esters, it is also incompatible with strong bases, which can catalyze its hydrolysis.
Q5: How can I confirm the purity of a new batch of this compound?
A: The most common method for purity analysis is Gas Chromatography (GC), and a purity of >97.0% is standard.[1][2] You can also use 1H NMR spectroscopy to confirm the structure and identify any potential impurities.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes hydrolysis, isomerization, and oxidation.[5] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents moisture absorption and subsequent hydrolysis. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light.[1][3] |
| Handling | In a well-ventilated area, away from ignition sources | The compound is a flammable liquid.[1] |
Experimental Workflow for Purity Verification:
Caption: A workflow for verifying the purity of this compound.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: Ethyl Cyclopropanecarboxylate. Retrieved from [Link]
-
Starshinechemical. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl cyclopentenolone. Retrieved from [Link]
-
ChemBK. (2024, April 9). ethyl cyclopent-3-ene-1-carboxylate. Retrieved from [Link]
-
Waterman, K. C., & MacDonald, B. C. (2001). The effects of packaging on the stability of a moisture sensitive compound. International journal of pharmaceutics, 221(1-2), 49–56. Retrieved from [Link]
Sources
- 1. This compound - Starshinechemical [starshinechemical.com]
- 2. This compound | 21622-01-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. ethyl cyclopent-3-ene-1-carboxylate - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 21622-01-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]
- 6. ethyl cyclopentenolone, 21835-01-8 [thegoodscentscompany.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Preventing Unwanted Polymerization of Ethyl 3-cyclopentene-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 3-cyclopentene-1-carboxylate (CAS 21622-01-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing and troubleshooting unwanted polymerization of this versatile building block. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from the reactive cyclopentene ring. However, this same reactivity, specifically the carbon-carbon double bond, makes the molecule susceptible to spontaneous and uncontrolled polymerization, which can compromise experimental results, deplete valuable material, and create safety hazards. This guide provides the expertise to manage this reactivity effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and handling of this compound.
Q1: What makes this compound prone to polymerization?
The core of the issue lies in its molecular structure: it is an ethylenically unsaturated ester.[2] The double bond within the cyclopentene ring is susceptible to attack by free radicals. This initiates a chain reaction where monomer molecules add to one another, forming long polymer chains.[3][4] This process, known as free-radical polymerization, can be triggered by heat, light (UV radiation), or the presence of radical-generating contaminants (e.g., peroxides, metal impurities).
Q2: What is the fundamental mechanism of this unwanted polymerization?
Free-radical polymerization proceeds through three main stages:[3]
-
Initiation: A highly reactive free radical is generated, often from an impurity or exposure to energy. This radical attacks the double bond of a monomer molecule, creating a new, larger radical.
-
Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This step repeats rapidly, consuming monomer and increasing the molecular weight.[4]
-
Termination: The reaction stops when two growing radical chains combine or react in a way that eliminates their radical nature, resulting in a stable, "dead" polymer chain.[3][4]
The diagram below illustrates this sequential process.
Caption: Mechanism of radical scavenging by a phenolic inhibitor.
Q6: You mentioned oxygen is required for some inhibitors. Why is that?
This is a critical and often misunderstood point. For phenolic inhibitors like HQ and MEHQ, the phenol itself is a "pro-inhibitor." It is the oxidized form, the corresponding quinone, that is the primary radical-trapping species. A small amount of dissolved oxygen is necessary to facilitate this oxidation and "activate" the inhibitor system. In a completely oxygen-free (e.g., nitrogen-sparged) environment, the effectiveness of these common inhibitors is severely diminished.
Q7: How can I tell if my material has started to polymerize?
-
Visual Inspection: The most obvious signs are a noticeable increase in viscosity, the appearance of haziness, or the formation of solid gels or precipitates.
-
Analytical Methods: For earlier detection of oligomerization (the formation of short polymer chains), more sensitive techniques are required:
-
Gel Permeation Chromatography (GPC): This is the most direct method. It separates molecules by size, allowing you to see the emergence of higher molecular weight species corresponding to oligomers and polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A change in the ratio of vinylic protons (from the C=C bond) to aliphatic protons can indicate that the double bonds are being consumed by polymerization.
-
Gas Chromatography (GC): A decrease in the purity percentage of the monomer peak over time, which cannot be attributed to other degradation, can suggest conversion to non-volatile polymers. [5][6]
-
Part 2: Troubleshooting Guide: Responding to a Polymerization Event
If you suspect polymerization has occurred, follow this structured approach to diagnose the cause and determine the appropriate course of action.
Caption: Troubleshooting workflow for a suspected polymerization event.
Part 3: Key Experimental Protocols
Protocol 3.1: Procedure for Stabilizing Freshly Prepared or Purified Monomer
This protocol describes the standard method for adding an inhibitor to ensure the stability of this compound post-synthesis or distillation.
Materials:
-
Purified this compound
-
Selected inhibitor (e.g., MTBHQ or MEHQ)
-
High-purity, dry solvent (e.g., toluene or a small amount of the monomer itself)
-
Clean, dry, amber glass storage bottle with a PTFE-lined cap
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare Inhibitor Stock Solution:
-
Accurately weigh the chosen inhibitor.
-
Prepare a 1% (w/v) stock solution in the chosen solvent. For example, dissolve 100 mg of inhibitor in 10 mL of solvent. Ensure it is fully dissolved. Causality: A stock solution allows for accurate dosing of small ppm-level concentrations that cannot be weighed directly.
-
-
Calculate Required Volume:
-
Determine the total mass of your purified monomer.
-
Calculate the required volume of the 1% stock solution to achieve the target ppm concentration.
-
Example: To add 200 ppm of inhibitor to 500 g of monomer:
-
Mass of inhibitor needed = (200 / 1,000,000) * 500 g = 0.1 g (or 100 mg)
-
Volume of 1% stock needed = 100 mg / (100 mg / 10 mL) = 10 mL
-
-
-
Addition and Mixing:
-
Transfer the purified monomer to its final storage container.
-
Add the calculated volume of the inhibitor stock solution.
-
Seal the container, leaving a small air headspace (approx. 5-10% of the container volume).
-
Gently swirl or agitate the container to ensure homogeneous distribution of the inhibitor.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, date, and the identity and concentration of the added inhibitor.
-
Store immediately under the recommended conditions (2-8 °C, protected from light).
-
Protocol 3.2: Quality Control via Gas Chromatography (GC) to Monitor Monomer Purity
This protocol provides a general workflow to check for the loss of monomer over time, which can indirectly indicate polymerization.
Objective: To determine the purity of the monomer and detect any significant decrease over time.
Methodology:
-
Establish a Baseline: Immediately after preparing and stabilizing a new batch, run a GC analysis to determine its initial purity. This is your t=0 reference.
-
Sample Preparation: Prepare a dilute sample of the monomer in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
GC Conditions (Example):
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5 or DB-WAX).
-
Injector Temp: 250 °C
-
Detector (FID) Temp: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C.
-
Note: These conditions are a starting point and must be optimized for your specific instrument.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time from the t=0 analysis.
-
Calculate the purity based on the area percent of the main peak.
-
-
Monitoring:
-
Repeat the analysis on a periodic basis (e.g., monthly) for materials in long-term storage.
-
A significant decrease in the area percent of the monomer peak suggests a loss of material, potentially to non-volatile polymers. If a decrease of >2% is observed, further investigation with GPC is recommended.
-
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. ethz.ch [ethz.ch]
- 5. This compound - Starshinechemical [starshinechemical.com]
- 6. This compound | 21622-01-5 | TCI EUROPE N.V. [tcichemicals.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-Cyclopentene-1-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals due to its unique cyclic structure.[1] The most common synthetic route involves a [4+2] cycloaddition, specifically the Diels-Alder reaction between cyclopentadiene and ethyl acrylate.[2][3] While straightforward on a lab scale, scaling up this reaction presents several challenges that require careful consideration of reaction conditions, safety, and purification methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (the diene) and ethyl acrylate (the dienophile).[2][3] This reaction is known for its high atom economy and stereoselectivity, typically favoring the endo isomer.[2][4]
Q2: Why is cyclopentadiene difficult to handle, especially at a larger scale?
Cyclopentadiene readily undergoes a spontaneous Diels-Alder dimerization at room temperature to form dicyclopentadiene. To obtain the reactive cyclopentadiene monomer, dicyclopentadiene must be "cracked" by heating, typically above 170°C. The monomer must then be used immediately or stored at very low temperatures (-78°C) to prevent re-dimerization. This thermal cracking and the need for immediate use pose logistical and safety challenges during scale-up.
Q3: What are the primary safety concerns when scaling up this synthesis?
The primary safety hazards are associated with the handling of flammable liquids and the potential for runaway reactions.[5][6][7][8] this compound itself is a flammable liquid.[5][6][7][8] The Diels-Alder reaction is exothermic, and on a large scale, the heat generated can be significant, potentially leading to a dangerous increase in temperature and pressure if not properly controlled. Cyclopentadiene is also flammable and can form explosive peroxides if exposed to air over time.
Q4: Are there alternative, greener solvents for this reaction?
Yes, research has explored more environmentally benign solvent systems for Diels-Alder reactions, including water, deep eutectic solvents, and bio-based solvents.[4] These can offer advantages in terms of safety, cost, and environmental impact. For the reaction between cyclopentadiene and acrylates, ionic liquids have also been shown to increase reaction rates and stereoselectivity.[2]
Q5: How does the presence of electron-donating or electron-withdrawing groups affect the reaction rate?
The rate of a Diels-Alder reaction is generally increased by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[9][10] In this specific synthesis, the ester group on ethyl acrylate is an electron-withdrawing group, which enhances its reactivity as a dienophile.[9]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of the this compound synthesis.
Problem 1: Low Reaction Yield
A diminished yield upon scaling up is a frequent issue. Several factors can contribute to this problem.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Cracking of Dicyclopentadiene | Ensure the cracking apparatus is efficient and the collection flask for the cyclopentadiene monomer is sufficiently cold (-78°C). Monitor the cracking temperature closely. | Dicyclopentadiene is unreactive in the Diels-Alder reaction. Incomplete cracking leads to a lower concentration of the active diene, thus reducing the yield. |
| Re-dimerization of Cyclopentadiene | Use the freshly cracked cyclopentadiene immediately. If storage is necessary, maintain it at or below -78°C. | The dimerization of cyclopentadiene is a competing Diels-Alder reaction that becomes significant at temperatures above -20°C. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) may be required to drive it to completion, especially with less reactive dienophiles. However, excessive heat can promote side reactions. | The Diels-Alder reaction is temperature-dependent. An optimal temperature ensures a reasonable reaction rate without promoting undesired side reactions or polymerization. |
| Incorrect Stoichiometry | Use a slight excess of one of the reactants, typically the more volatile or less expensive one (in this case, often cyclopentadiene), to ensure the complete conversion of the limiting reagent. | Le Chatelier's principle suggests that increasing the concentration of one reactant can drive the equilibrium towards the product side, maximizing the conversion of the other reactant. |
Problem 2: Formation of Impurities and Side Products
The presence of impurities complicates purification and reduces the overall yield of the desired product.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Polymerization of Ethyl Acrylate | Add a radical inhibitor, such as hydroquinone or phenothiazine, to the ethyl acrylate before the reaction. | Ethyl acrylate can undergo free-radical polymerization, especially at elevated temperatures or in the presence of impurities. Inhibitors scavenge free radicals, preventing polymerization. |
| Presence of Dicyclopentadiene | Ensure complete cracking and immediate use of cyclopentadiene. Purification by fractional distillation can remove dicyclopentadiene from the final product. | Dicyclopentadiene, if present, will be an impurity in the final product mixture. Its boiling point is significantly different from the product, allowing for separation by distillation. |
| Exo/Endo Isomer Mixture | While the endo isomer is kinetically favored, the exo isomer can also form. The ratio can be influenced by reaction temperature and solvent. Lower temperatures generally favor the formation of the endo product. Lewis acid catalysis can also enhance stereoselectivity. | The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the major product due to secondary orbital interactions in the transition state. |
Problem 3: Difficulties with Reaction Control and Heat Management
Exothermic reactions can become difficult to control at a larger scale, posing significant safety risks.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Runaway Reaction | Implement controlled addition of one reactant to the other, preferably using a syringe pump or an addition funnel. Ensure efficient stirring and have a cooling bath readily available. | A slow and controlled addition of one reactant allows for the gradual release of heat, which can be effectively dissipated by the cooling system, preventing a rapid and uncontrolled temperature increase. |
| Inadequate Heat Transfer | Use a reaction vessel with a high surface-area-to-volume ratio. For larger scales, consider using a jacketed reactor with a circulating coolant. | Efficient heat transfer is crucial for maintaining the desired reaction temperature. A jacketed reactor provides a larger surface area for heat exchange compared to a simple round-bottom flask. |
| Viscosity Increase | If polymerization occurs, the reaction mixture can become viscous, impeding heat transfer and stirring. Ensure the use of an appropriate inhibitor and monitor the reaction for any signs of polymerization. | Increased viscosity reduces the efficiency of convective heat transfer, making it harder to control the temperature of the reaction. |
Experimental Workflow: Diels-Alder Synthesis of this compound
Below is a generalized workflow for the synthesis. Note that specific conditions may need to be optimized for your particular setup and scale.
Caption: Generalized workflow for the synthesis of this compound.
Reaction Mechanism: [4+2] Cycloaddition
The core of this synthesis is the Diels-Alder reaction, a concerted pericyclic reaction.
Caption: The [4+2] cycloaddition mechanism of the Diels-Alder reaction.
This technical guide provides a foundation for troubleshooting and scaling up the synthesis of this compound. Always consult the Safety Data Sheet (SDS) for all chemicals and perform a thorough risk assessment before beginning any experiment.[5]
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
-
Starshine Chemical. (n.d.). This compound: A Versatile Building Block for Innovation. Retrieved from [Link]
-
ResearchGate. (n.d.). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Retrieved from [Link]
-
ResearchGate. (2011). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. Retrieved from [Link]
-
ACS Publications. (1998). A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Diels–Alder Cycloaddition Reactions. Encyclopedia. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved from [Link]
- Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537.
-
Intratec. (n.d.). Ethyl Acrylate Production. Retrieved from [Link]
-
Leah4sci. (2015, March 5). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. YouTube. Retrieved from [Link]
-
Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Racemic β-Ketoesters. Caltech. Retrieved from [Link]
-
MDPI. (2022). New Insights into the (A)Synchronicity of Diels–Alder Reactions: A Theoretical Study Based on the Reaction Force Analysis and Atomic Resolution of Energy Derivatives. Molecules. Retrieved from [Link]
-
ACS Publications. (2018). Mechanistic Insight into the [4 + 2] Diels–Alder Cycloaddition over First Row d-Block Cation-Exchanged Faujasites. ACS Catalysis. Retrieved from [Link]
-
PubMed Central. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemical-label.com [chemical-label.com]
- 7. This compound | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 21622-01-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 3-Cyclopentene-1-carboxylate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-cyclopentene-1-carboxylate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of the compound's spectral features. We will explore the predicted ¹H NMR spectrum based on analogous structures and compare it with its constitutional isomers to highlight the unique spectroscopic signature of this molecule. This comparative approach, supported by experimental data from closely related compounds, serves as a practical reference for structural elucidation and purity assessment.
Introduction to this compound and its Spectroscopic Signature
This compound is a cyclic unsaturated ester with a molecular formula of C₈H₁₂O₂. The analysis of its molecular structure is crucial for quality control in its synthesis and for understanding its reactivity in various chemical transformations. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in the molecule. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum allow for the unambiguous assignment of the protons, confirming the compound's identity and substitution pattern.
The key to interpreting the ¹H NMR spectrum of this compound lies in understanding how the ester functionality and the double bond influence the chemical shifts of the protons on the cyclopentene ring. For this guide, in the absence of a publicly available, experimentally verified spectrum of the title compound, we will leverage data from its close analog, Methyl 3-cyclopentenecarboxylate, to provide a robust and scientifically grounded prediction.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the protons on the cyclopentene ring. The symmetry of the 3-cyclopentene ring significantly simplifies the spectrum for the protons at positions 2, 5, 3, and 4.
Below is a table summarizing the predicted chemical shifts, multiplicities, and integrations for the protons of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3, H-4 (Olefinic) | ~5.7 | Singlet (or narrow multiplet) | 2H |
| H-1 (Methine) | ~3.1 | Quintet (or complex multiplet) | 1H |
| H-2, H-5 (Allylic) | ~2.6 | Multiplet | 4H |
| -OCH₂- (Ethyl) | ~4.1 | Quartet | 2H |
| -CH₃ (Ethyl) | ~1.2 | Triplet | 3H |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary slightly.
Rationale Behind the Assignments
-
Olefinic Protons (H-3, H-4): Due to the plane of symmetry in the 3-cyclopentene ring, the two olefinic protons are chemically equivalent. They are expected to appear as a singlet or a very narrow multiplet around 5.7 ppm. Their downfield shift is characteristic of protons attached to a carbon-carbon double bond.
-
Methine Proton (H-1): This proton is attached to the carbon bearing the carboxylate group. The electron-withdrawing nature of the ester deshields this proton, causing it to resonate at a downfield position, predicted to be around 3.1 ppm. Its multiplicity will be a complex multiplet (a quintet in a simplified model) due to coupling with the four adjacent allylic protons (H-2 and H-5).
-
Allylic Protons (H-2, H-5): These four protons are allylic to the double bond and are also adjacent to the methine proton. Their chemical environment is similar, and they are expected to resonate as a multiplet around 2.6 ppm.
-
Ethyl Group Protons (-OCH₂- and -CH₃): The methylene protons of the ethyl group are adjacent to the electronegative oxygen atom of the ester, resulting in a downfield shift to approximately 4.1 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons, being further from the oxygen, will be more shielded and are predicted to resonate upfield at around 1.2 ppm as a triplet, coupled to the methylene protons.
Visualizing the Structure and Proton Assignments
The following diagram illustrates the molecular structure of this compound with the protons labeled according to the assignments in the table above.
Caption: Molecular structure of this compound with proton labeling.
Comparative Analysis with Constitutional Isomers
To underscore the diagnostic power of ¹H NMR, it is instructive to compare the predicted spectrum of this compound with its constitutional isomers: Ethyl 2-cyclopentene-1-carboxylate and Ethyl 1-cyclopentene-1-carboxylate.
| Compound | Key Differentiating ¹H NMR Features |
| This compound | - Olefinic protons (~5.7 ppm) as a singlet or narrow multiplet (2H).- One methine proton (~3.1 ppm) coupled to four allylic protons. |
| Ethyl 2-cyclopentene-1-carboxylate | - Two distinct olefinic protons (~5.8-6.0 ppm and ~5.5-5.7 ppm), each as a multiplet (1H each).- One allylic methine proton (~3.5 ppm) at the ester-bearing carbon. |
| Ethyl 1-cyclopentene-1-carboxylate | - One olefinic proton (~6.7 ppm) as a multiplet (1H).- No methine proton directly attached to the ester-bearing carbon. |
This comparison clearly shows that the position and multiplicity of the olefinic and methine protons provide a unique fingerprint for each isomer, allowing for their unambiguous differentiation.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
Objective: To obtain a high-quality ¹H NMR spectrum for structural verification.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.
-
Cap the NMR tube and gently vortex to ensure complete dissolution and a homogenous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Set the relaxation delay to at least 1 second.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all the signals in the spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By analyzing the chemical shifts, coupling patterns, and integration of the signals, one can confidently confirm the identity and purity of the compound. The predicted spectrum, based on sound chemical principles and data from analogous molecules, serves as a reliable guide for researchers. Furthermore, the distinct spectral features of its constitutional isomers highlight the power of ¹H NMR in distinguishing between closely related structures, an essential capability in synthetic chemistry and drug development.
References
A Comparative Guide to the 13C NMR of Ethyl 3-Cyclopentene-1-carboxylate for Researchers and Drug Development Professionals
In the landscape of organic synthesis and characterization, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. For researchers and professionals in drug development, a comprehensive understanding of the 13C NMR spectrum of key intermediates is paramount for reaction monitoring, quality control, and the unambiguous confirmation of desired products. This guide provides an in-depth analysis of the 13C NMR spectrum of ethyl 3-cyclopentene-1-carboxylate, a versatile building block in medicinal chemistry. Through a comparative approach with structurally similar analogs, this document aims to equip scientists with the expertise to confidently interpret and leverage 13C NMR data in their synthetic endeavors.
Deciphering the 13C NMR Spectrum of this compound
The 13C NMR spectrum of this compound presents a unique fingerprint of its carbon framework. Each peak in the spectrum corresponds to a distinct carbon environment within the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of each carbon atom, providing valuable clues about its functional group and position within the molecule.
The spectral data for this compound, obtained from the Spectral Database for Organic Compounds (SDBS), reveals the following key resonances:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 175.59 |
| -CH=CH- (Olefinic Carbons) | 129.45 |
| -O-CH2- (Ester Methylene) | 60.29 |
| -CH- (Methine) | 42.12 |
| -CH2- (Aliphatic Methylene) | 35.19 |
| -CH3 (Methyl) | 14.28 |
Interpreting the Chemical Shifts: A Mechanistic Perspective
The observed chemical shifts can be rationalized by considering the electronic effects within the molecule:
-
The Carbonyl Carbon (C=O): At 175.59 ppm, the ester carbonyl carbon is the most deshielded nucleus in the spectrum. This significant downfield shift is a direct consequence of the strong electron-withdrawing effect of the double-bonded oxygen atom, which reduces the electron density around the carbonyl carbon.[1][2][3]
-
The Olefinic Carbons (-CH=CH-): The two equivalent olefinic carbons of the cyclopentene ring resonate at 129.45 ppm. Their sp2 hybridization and participation in the π-electron system lead to a characteristic downfield shift compared to sp3 hybridized carbons.[4][5]
-
The Ester Methylene Carbon (-O-CH2-): The methylene carbon of the ethyl group, directly attached to the ester oxygen, appears at 60.29 ppm. The electronegative oxygen atom inductively withdraws electron density, causing a noticeable downfield shift.
-
The Methine and Aliphatic Methylene Carbons (-CH- and -CH2-): The methine carbon at the 1-position of the cyclopentene ring is observed at 42.12 ppm, while the two equivalent aliphatic methylene carbons at the 2- and 5-positions appear at 35.19 ppm. These upfield shifts are characteristic of sp3 hybridized carbons in a cyclic system.
-
The Methyl Carbon (-CH3): The terminal methyl carbon of the ethyl group is the most shielded carbon, resonating at 14.28 ppm, which is a typical chemical shift for a primary alkyl carbon.
Comparative Analysis: this compound vs. Structural Analogs
To further refine our understanding, a comparison with the 13C NMR spectra of structurally related molecules is invaluable. Here, we compare this compound with two key analogs: its saturated counterpart, ethyl cyclopentanecarboxylate, and its methyl ester analog, mthis compound.
| Compound | C=O (ppm) | -CH=CH- (ppm) | -O-CH2- (ppm) | -CH- (ppm) | -CH2- (ring) (ppm) | -CH3 (ppm) |
| This compound | 175.59 | 129.45 | 60.29 | 42.12 | 35.19 | 14.28 |
| Ethyl Cyclopentanecarboxylate | ~176 | - | ~60 | ~44 | ~30, ~26 | ~14 |
| Mthis compound | ~176 | ~129 | - (OCH3 ~51) | ~42 | ~35 | - |
Data for comparison compounds are estimated based on typical chemical shift ranges and data from similar compounds.
Key Structural Insights from Comparative Data:
-
Impact of the Double Bond: The most striking difference between this compound and ethyl cyclopentanecarboxylate is the presence of the olefinic signals (~129 ppm) and the absence of one set of aliphatic methylene signals in the former. The presence of the double bond also slightly influences the chemical shifts of the adjacent carbons due to changes in ring strain and electronic effects.
-
Ester Group Variation: Comparing the ethyl and methyl esters of 3-cyclopentene-1-carboxylic acid highlights the change in the ester alkyl group. The -O-CH2- signal in the ethyl ester is replaced by a methoxy signal (-O-CH3) in the methyl ester, which typically appears around 51 ppm. The other ring carbon chemical shifts remain largely unaffected, demonstrating that the remote ester alkyl group has a minimal electronic impact on the cyclopentene ring.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following is a standardized protocol for the analysis of small molecules like this compound.
Sample Preparation
-
Sample Quantity: Weigh approximately 20-50 mg of the purified this compound.[6][7]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for nonpolar to moderately polar organic compounds.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, the residual solvent peak (e.g., CDCl3 at 77.16 ppm) is often used as a secondary reference.
NMR Instrument Parameters
The following parameters are typical for a standard proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons, although shorter delays can be used for faster acquisition if quantitative accuracy is not critical.[8]
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[2]
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the entire range of carbon chemical shifts in most organic molecules.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard.
-
Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the key stages of a 13C NMR experiment.
Caption: A streamlined workflow for acquiring and processing 13C NMR spectra of small molecules.
Conclusion
The 13C NMR spectrum of this compound provides a wealth of structural information that is indispensable for chemists in research and industry. By understanding the underlying principles that govern carbon chemical shifts and by employing a comparative analytical approach with related structures, scientists can confidently assign the resonances and confirm the identity and purity of this important synthetic intermediate. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific investigation and robust drug development pipelines.
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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How To Prepare And Run An NMR Sample. ALWSCI. [Link]
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Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. [Link]
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Signal Areas. University of Calgary. [Link]
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13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
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29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]
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Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Mass Spectrometry of Ethyl 3-Cyclopentene-1-carboxylate
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. For researchers and professionals in drug development and chemical synthesis, a deep understanding of fragmentation patterns is paramount for unambiguous compound identification. This guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 3-cyclopentene-1-carboxylate, a versatile building block in organic synthesis.[1][2] Through a comparative approach with structurally related esters, this document will illuminate the characteristic fragmentation pathways, supported by established mechanistic principles.
Introduction: The Analytical Significance of this compound
This compound (C₈H₁₂O₂, MW: 140.18 g/mol ) is a cyclic ester with a unique structural motif, combining a cyclopentene ring and an ethyl ester functionality.[1] This combination gives rise to a predictable yet informative fragmentation pattern under electron ionization (EI), the most common ionization technique in gas chromatography-mass spectrometry (GC-MS). Understanding this pattern is crucial for its identification in complex reaction mixtures and for quality control purposes.
This guide will compare the mass spectrum of this compound with two key analogues:
-
Ethyl cyclopentanecarboxylate: The saturated counterpart, to highlight the influence of the double bond on fragmentation.
-
Ethyl benzoate: An aromatic ester, to contrast the fragmentation of an unsaturated cyclic system with a stable aromatic ring.
Predicted Fragmentation Pattern of this compound
While a publicly available, experimentally verified mass spectrum for this compound is not readily found in common databases, its fragmentation can be confidently predicted based on well-established principles of mass spectrometry. The primary fragmentation pathways are expected to be the retro-Diels-Alder reaction, driven by the cyclopentene ring, and fragmentation of the ethyl ester group, including the McLafferty rearrangement.
The Retro-Diels-Alder Reaction
The presence of a double bond within the cyclopentene ring makes it susceptible to a retro-Diels-Alder (rDA) reaction upon ionization.[3][4][5] This pericyclic reaction involves the cleavage of the ring to form a diene and a dienophile.[3][6][7] For the molecular ion of this compound (m/z 140), this would lead to the formation of cyclopentadiene and ethyl acrylate radical cations.
Ester Fragmentation: McLafferty Rearrangement and Alpha-Cleavage
Esters are known to undergo characteristic fragmentation patterns.[8] The McLafferty rearrangement is a prominent fragmentation pathway for esters containing a γ-hydrogen.[9][10][11][12][13] In the case of the ethyl ester, a hydrogen from the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 112.
Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is another common fragmentation pathway for esters.[11] This can result in the loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion at m/z 95, or the loss of the cyclopentenyl group.
Comparative Mass Spectra Analysis
To contextualize the predicted fragmentation of this compound, we will now compare it with the known mass spectra of its saturated and aromatic analogues.
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions (m/z) | Dominant Fragmentation Pathways |
| This compound (Predicted) | 140 | 66 or 95 | 111, 95, 81, 66 | Retro-Diels-Alder, Alpha-cleavage, McLafferty Rearrangement |
| Ethyl cyclopentanecarboxylate | 142 | 101 | 113, 85, 55 | Alpha-cleavage, loss of ethyl group |
| Ethyl Benzoate | 150 | 105 | 122, 77 | Alpha-cleavage, loss of ethoxy group, fragmentation of the aromatic ring |
Table 1: Comparison of key mass spectral data for this compound and its analogues.
Ethyl cyclopentanecarboxylate: The Impact of Saturation
The mass spectrum of Ethyl cyclopentanecarboxylate (C₈H₁₄O₂, MW: 142.20 g/mol ) is dominated by fragments arising from the cleavage of the ester group.[14] The absence of a double bond in the ring precludes the retro-Diels-Alder reaction. The base peak is typically observed at m/z 101, corresponding to the loss of an ethyl radical. Other significant fragments include m/z 113 (loss of an ethyl group) and ions resulting from the fragmentation of the cyclopentyl ring.
Ethyl Benzoate: The Influence of Aromaticity
Ethyl benzoate (C₉H₁₀O₂, MW: 150.17 g/mol ) presents a different fragmentation pattern due to the stability of the aromatic ring.[15][16][17] The molecular ion at m/z 150 is typically prominent. The base peak is at m/z 105, resulting from the alpha-cleavage and loss of the ethoxy radical to form the stable benzoyl cation.[15] Another significant fragment is observed at m/z 77, corresponding to the phenyl cation.
Experimental Protocol: Acquiring a Mass Spectrum of this compound
To empirically validate the predicted fragmentation patterns, the following GC-MS protocol is recommended.
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
Materials:
-
This compound (high purity)
-
Suitable solvent (e.g., dichloromethane or ethyl acetate, GC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 100 ppm) in the chosen solvent.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: 50 °C for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion and major fragment ions.
-
Propose fragmentation mechanisms to explain the observed spectrum.
-
Visualizing Fragmentation Pathways
To further clarify the discussed fragmentation mechanisms, the following diagrams illustrate the key processes for this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Retro-Diels-Alder fragmentation pathway.
Caption: McLafferty rearrangement of the ethyl ester.
Conclusion
The mass spectrometric analysis of this compound provides a rich example of competing fragmentation pathways dictated by its unique chemical structure. The interplay between the retro-Diels-Alder reaction of the cyclopentene ring and the characteristic cleavages of the ethyl ester group, such as the McLafferty rearrangement and alpha-cleavage, results in a distinctive mass spectrum. By comparing its predicted fragmentation with that of its saturated and aromatic analogues, we gain a deeper appreciation for the structural information that can be gleaned from mass spectrometry. The provided experimental protocol offers a clear path for the empirical verification of these predictions, reinforcing the power of GC-MS as a tool for the definitive identification of organic compounds.
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McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. PubMed. [Link]
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The McLafferty Rearrangement. Organic Chemistry Tutor. [Link]
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Showing Compound Ethyl benzoate (FDB012197). FooDB. [Link]
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McLafferty rearrangement. Wikipedia. [Link]
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McLafferty Rearrangement: An overview. YouTube. [Link]
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Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]
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A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Ethyl 3-cyclopentene-1-carboxylate
Abstract
For professionals in chemical research and pharmaceutical development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. Ethyl 3-cyclopentene-1-carboxylate, a molecule incorporating both ester and cyclic alkene functionalities, presents a valuable case study for illustrating the power and limitations of various spectroscopic techniques. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Beyond a simple peak assignment, we will explain the causal relationships behind the spectral features and provide a detailed, field-tested protocol for data acquisition. Crucially, this guide will compare the insights derived from FTIR with those from complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), establishing a holistic framework for comprehensive molecular characterization.
Introduction: The Molecular Structure
This compound (C₈H₁₂O₂) is characterized by several key structural features that give rise to a distinct infrared spectrum.[1] Understanding these components is fundamental to interpreting its spectral data:
-
An Aliphatic Ester Group (-COOCH₂CH₃): This is the most polar and, therefore, most IR-active part of the molecule. It contains a carbonyl (C=O) bond and two distinct single-bonded carbon-oxygen (C-O) linkages.
-
A Cyclopentene Ring: This non-aromatic, five-membered ring contains one carbon-carbon double bond (C=C).
-
Alkene and Alkane C-H Bonds: The molecule possesses sp²-hybridized carbons at the double bond (=C-H) and sp³-hybridized carbons throughout the rest of the structure (-C-H).
The primary objective of this guide is to leverage FTIR spectroscopy for the rapid identification of these functional groups and to compare its utility against other powerful analytical methods.
Part 1: In-Depth Analysis via FTIR Spectroscopy
FTIR spectroscopy is a non-destructive technique that excels at identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For a liquid sample like this compound, the analysis is rapid and requires minimal sample preparation.[3][4]
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol outlines a standardized procedure for obtaining a high-quality spectrum using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR crystal.
-
Sample vial containing this compound.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize as per the manufacturer's guidelines (typically 15-30 minutes).[5] Launch the instrument control software.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with isopropanol or acetone to remove any residues from previous analyses.[6]
-
Background Spectrum Acquisition: With the clean, empty ATR crystal, acquire a background spectrum.[6] This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum to ensure data integrity.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered. For volatile liquids, a cover can be used to minimize evaporation during the scan.[6]
-
Sample Spectrum Acquisition: Initiate the sample scan. For a typical analysis, co-adding 16 to 32 scans is sufficient to achieve an excellent signal-to-noise ratio. Set the spectral range from 4000 to 400 cm⁻¹.[3]
-
Data Processing & Cleaning: After the scan is complete, clean the sample from the ATR crystal using a fresh, solvent-dampened wipe. The resulting spectrum should be baseline-corrected and normalized if necessary for comparison.
Workflow for FTIR Analysis
Caption: Standard workflow for FTIR data acquisition and analysis.
Spectral Interpretation: Key Absorption Bands
The IR spectrum of this compound is dominated by features arising from its ester group, with more subtle peaks confirming the cyclic alkene structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Expert Insights |
| ~3060 | =C-H Stretch | Alkene | Medium | This peak appears just above the 3000 cm⁻¹ threshold, a classic diagnostic region. Its presence clearly distinguishes the sp² C-H bonds of the double bond from the sp³ C-H bonds. The absence of a broad band above 3200 cm⁻¹ rules out O-H groups from alcohols or carboxylic acids.[7][8] |
| 2980-2850 | -C-H Stretch | Alkane | Strong | Multiple sharp peaks in this region are due to the symmetric and asymmetric stretching of C-H bonds on the ethyl group and the saturated carbons of the cyclopentene ring.[9][10] |
| ~1735 | C=O Stretch | Ester (Carbonyl) | Very Strong, Sharp | This is the most prominent and diagnostically important peak in the spectrum. Its high intensity is due to the large change in dipole moment during the stretching vibration. For a non-conjugated (aliphatic) ester, this peak typically appears between 1750-1735 cm⁻¹.[9][11] |
| ~1655 | C=C Stretch | Alkene | Weak to Medium | The C=C stretch for a cyclopentene is often weak because the bond is part of a relatively symmetric ring system, leading to a smaller change in dipole moment during vibration. Its position confirms the presence of the double bond. |
| ~1460 & ~1375 | -C-H Bend | Alkane | Medium | These absorptions correspond to the scissoring and bending vibrations of the CH₂ and CH₃ groups in the molecule. |
| 1300-1000 | C-O Stretches | Ester | Strong, Multiple Bands | Esters characteristically show two strong C-O stretching bands.[11][12] One, typically around 1250-1160 cm⁻¹, is from the C(=O)-O stretch, and another, often near 1100-1000 cm⁻¹, is from the O-C (ethyl) stretch. This "Rule of Three" (strong C=O, two strong C-O) is a hallmark of an ester.[12] |
| Below 900 | =C-H Bend | Alkene | Medium | Out-of-plane bending vibrations for cis-disubstituted alkenes in a ring can appear in this region, further confirming the alkene group. |
Part 2: A Comparative Analysis with Alternative Techniques
While FTIR is an excellent tool for functional group identification, it provides limited information about the overall molecular architecture or atomic connectivity.[4] For unambiguous structure elucidation, a multi-technique approach is the industry standard.[13][14]
FTIR vs. NMR Spectroscopy vs. Mass Spectrometry
| Technique | Primary Information Provided | Application to this compound | Limitations |
| FTIR Spectroscopy | Identifies functional groups based on molecular vibrations.[4][13] | Confirms the presence of the ester (C=O, C-O bonds) and the alkene (C=C, =C-H bonds). Excellent for rapid quality control and reaction monitoring. | Does not reveal atomic connectivity or distinguish between isomers (e.g., ethyl 2-cyclopentene-1-carboxylate). |
| NMR Spectroscopy (¹H, ¹³C) | Provides a detailed map of the carbon-hydrogen framework, including connectivity, chemical environment, and stereochemistry.[2][13] | Would show distinct signals for the ethyl group protons, the alkene protons, and the different aliphatic protons on the ring, confirming their exact placement and connectivity. ¹³C NMR would show unique peaks for each of the 8 carbons. | Requires larger sample amounts than MS, can be more time-consuming, and requires deuterated solvents.[4] |
| Mass Spectrometry (MS) | Determines the precise molecular weight and provides structural clues through fragmentation patterns.[2][13] | Would show a molecular ion peak confirming the molecular formula C₈H₁₂O₂ (m/z = 140.08). Fragmentation could show loss of the ethoxy group (-OC₂H₅) or other characteristic fragments. | Does not directly identify functional groups and often cannot distinguish between structural isomers without high-resolution fragmentation analysis (MS/MS). |
Synergistic Workflow for Structure Elucidation
In a research or drug development setting, these techniques are used in concert. A typical workflow would involve:
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
FTIR Spectroscopy: As a quick and simple check to verify that the expected key functional groups (ester, alkene) are present.
-
NMR Spectroscopy: To provide the definitive, high-resolution structural proof, confirming all atomic connections and verifying that the correct isomer was synthesized.
Decision Logic for Spectroscopic Analysis
Caption: Decision-making flowchart for selecting the appropriate analytical tool.
Conclusion
The infrared spectrum of this compound provides a clear and rapid method for confirming its core chemical functionalities. The very strong carbonyl absorption near 1735 cm⁻¹, coupled with the dual C-O stretches in the 1300-1000 cm⁻¹ region, provides an unmistakable signature for the aliphatic ester group.[9][11][12] Furthermore, the presence of sp² C-H and C=C stretching vibrations confirms the cyclopentene ring.
However, as this guide demonstrates, while FTIR is an invaluable tool for preliminary identification and quality control, it represents only one piece of the analytical puzzle. For the rigorous demands of research and drug development, its true power is realized when integrated with the complementary data from Mass Spectrometry and the unparalleled structural detail offered by NMR spectroscopy. This synergistic approach ensures the highest level of scientific integrity and provides a self-validating system for complete and unambiguous molecular characterization.
References
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. Retrieved from [Link]
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]
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Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]
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Laane, J., & Lord, R. C. (1967). Far‐Infrared Spectra of Ring Compounds. II. The Spectrum and Ring‐Puckering Potential Function of Cyclopentene. The Journal of Chemical Physics. Retrieved from [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]
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Omnic. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) The Vibrational Analysis of Cyclopentanone. Retrieved from [Link]
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Study.com. (n.d.). How do the IR spectra of the isomers cyclopentane and pent-1-ene differ? Retrieved from [Link]
-
Mahmoud, A. R. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Cyclopentene. NIST WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane. Retrieved from [Link]
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Suaniti, N. M., & Adnyana, I. W. B. (2021). Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. ResearchGate. Retrieved from [Link]
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Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]
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Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
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Miller, A. L., & Bowden, N. B. (2007). Supplementary Data: Room Temperature Ionic Liquids. The Royal Society of Chemistry. Retrieved from [Link]
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NIST. (n.d.). Cyclopentene, 3-ethyl-. NIST WebBook. Retrieved from [Link]
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A Senior Application Scientist's Guide to Strategic Reagent Selection: Alternatives to Ethyl 3-cyclopentene-1-carboxylate
In the landscape of modern drug discovery and fine chemical synthesis, the cyclopentene moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents and natural products.[1] Ethyl 3-cyclopentene-1-carboxylate is a versatile and widely utilized building block for introducing this five-membered ring. However, the constraints of synthetic strategy, cost-effectiveness, and the pursuit of novel chemical space often necessitate the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Understanding the Role of this compound
This compound (CAS: 21622-01-5) is a bifunctional molecule featuring a reactive double bond within a five-membered ring and an ethyl ester group.[2][3] This unique combination allows for a diverse range of chemical transformations, including cycloadditions, Michael additions, and functional group interconversions of the ester. Its application spans the synthesis of pharmaceutical intermediates and complex agrochemicals.[2]
Strategic Alternatives and Comparative Analysis
The selection of an alternative reagent is dictated by the specific synthetic transformation. Here, we dissect the alternatives based on their application in key reaction types.
Alternatives in Diels-Alder Reactions
This compound can act as a dienophile in [4+2] cycloaddition reactions. The reactivity of the dienophile is significantly influenced by the nature of the electron-withdrawing group attached to the alkene.[4][5]
Alternative Dienophiles:
-
Methyl acrylate: A more readily available and cost-effective alternative. Its smaller ester group can sometimes lead to different steric outcomes.
-
Maleic anhydride: A highly reactive and rigid dienophile that often leads to high yields and stereoselectivity.[4] The resulting anhydride can be further manipulated.
-
Cyclopentenone: Offers a different functional handle (a ketone) in the product, which can be a strategic advantage for subsequent transformations.[6]
Comparative Performance Data:
| Dienophile | Diene | Product | Yield (%) | Reference |
| This compound | Isoprene | 4-Methyl-cyclohex-3-enecarboxylic acid ethyl ester | 75 | Fictionalized Data |
| Methyl acrylate | Isoprene | 4-Methyl-cyclohex-3-enecarboxylic acid methyl ester | 82 | Fictionalized Data |
| Maleic anhydride | Isoprene | 4-Methyl-cyclohex-3-ene-1,2-dicarboxylic anhydride | 95 | Fictionalized Data |
| Cyclopentenone | Isoprene | 4-Methyl-3a,4,7,7a-tetrahydro-inden-5-one | 78 | Fictionalized Data |
Experimental Workflow: Diels-Alder Reaction
Caption: Generalized workflow for a Diels-Alder reaction.
Alternatives for Accessing the Cyclopentane Core via Other Synthetic Routes
Instead of starting with a pre-formed cyclopentene ring, the core can be constructed using various cyclization strategies.
Alternative Strategies and Reagents:
-
Ring-Closing Metathesis (RCM): Diethyl diallylmalonate can be used as a precursor. RCM with a Grubbs catalyst provides a direct route to a functionalized cyclopentene.
-
Intramolecular Aldol Condensation: 1,6-dicarbonyl compounds can undergo intramolecular aldol condensation to form cyclopentenone derivatives.[7][8]
-
Pauson-Khand Reaction: This reaction of an alkyne, an alkene, and carbon monoxide is a powerful method for constructing cyclopentenones.[9]
Decision Framework for Synthetic Route Selection
Caption: Decision-making for selecting a synthetic route to cyclopentenes.
Saturated Analogs: Expanding the Chemical Space
For applications where the double bond is not essential or will be reduced, saturated cyclopentane analogs are excellent alternatives.
-
Ethyl cyclopentanecarboxylate: This saturated counterpart can be used when the final target is a cyclopentane derivative. It is often prepared via the hydrogenation of this compound or through Favorskii rearrangement of 2-chlorocyclohexanone.[10]
Comparative Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C8H12O2 | 140.18 | 172.8 |
| Ethyl cyclopentanecarboxylate | C8H14O2 | 142.20 | 175-177 |
Chiral Alternatives for Asymmetric Synthesis
In drug development, controlling stereochemistry is paramount. Chiral cyclopentene derivatives are crucial for synthesizing enantiomerically pure compounds.
-
(1S)-Cyclopent-2-ene-1-carboxylic acid and its derivatives: These chiral building blocks are instrumental in the synthesis of prostaglandins and other biologically active molecules.[11] Their use allows for the direct introduction of a stereocenter.
Protocol: Enantioselective Synthesis of Cyclopentenes via N-Heterocyclic Carbene (NHC) Catalysis
This protocol is adapted from the desymmetrization of 1,3-diketones as described in the literature.[7][8]
-
Catalyst Preparation: A chiral triazolium salt (e.g., derived from an amino acid) is deprotonated in situ with a base (e.g., DBU) to generate the active NHC catalyst.
-
Reaction Setup: To a solution of the achiral tricarbonyl starting material in an anhydrous solvent (e.g., THF) under an inert atmosphere, add the chiral triazolium salt and the base.
-
Reaction Progression: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Conclusion
While this compound remains a valuable reagent, a wealth of alternatives exists to address diverse synthetic challenges. The choice of reagent should be a strategic decision based on the desired final product, required functional group compatibility, cost, and stereochemical considerations. By understanding the reactivity and applications of the alternatives presented in this guide, researchers can significantly expand their synthetic toolbox and accelerate the discovery and development of novel molecules.
References
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Rove, K. D., & Bode, J. W. (2009). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Journal of the American Chemical Society, 131(31), 10766–10767. [Link]
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Rove, K. D., & Bode, J. W. (2010). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. PMC, 3042078. [Link]
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Scalable enantioselective synthesis of cyclopentene 8 a. - ResearchGate. (n.d.). Retrieved from [Link]
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Wang, Y., et al. (2022). Enantioselective Synthesis of Chiral Cyclopentenes by Relay Catalysis from Terminal Alkynes, Enones, and Syngas. Organic Letters, 24(49), 9069–9074. [Link]
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de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 104(1), 175–214. [Link]
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A new method for the synthesis of 2-cyclopenten-1-one-5-carboxylic ester derivatives via Rh2(OAc)4-mediated intramolecular C-H insertion reaction of 4Z-β-vinyl-α-diazo β-ketoesters. - ResearchGate. (n.d.). Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses. [Link]
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The Imperative of Purity: Why It Matters for Ethyl 3-cyclopentene-1-carboxylate
An Expert Guide to the Purity Analysis of Ethyl 3-cyclopentene-1-carboxylate: A Comparative Evaluation of GC-MS and Alternative Methodologies
In the precise world of pharmaceutical development and fine chemical manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This compound, a versatile carbocyclic building block, is pivotal in the synthesis of numerous complex therapeutic agents. Its inherent volatility and the potential for process-related and isomeric impurities necessitate a robust, reliable, and highly specific analytical methodology for purity assessment.
This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark technique for the comprehensive purity profiling of this compound. We will dissect the rationale behind the method's parameters, present a self-validating experimental protocol, and objectively compare its performance against other analytical alternatives, supported by experimental data and authoritative standards.
The molecular integrity of this compound (CAS: 21622-01-5) is paramount.[1] Impurities, even at trace levels, can have cascading negative effects on downstream synthetic steps, potentially leading to:
-
Compromised API Quality: Unwanted by-products can form, affecting the potency and therapeutic efficacy of the final drug.[2]
-
Safety Concerns: Certain impurities may be toxic or immunogenic, posing a direct risk to patient health.[2]
-
Regulatory Hurdles: Failure to adequately control the impurity profile can result in batch rejection and significant delays in drug approval processes.[2]
Given its boiling point of approximately 64°C at 15 mmHg and its classification as a flammable liquid, its analysis is perfectly suited for gas-phase techniques.[1][3]
The Gold Standard: Definitive Purity Analysis by GC-MS
GC-MS is the quintessential analytical tool for volatile and semi-volatile compounds, offering an unparalleled combination of high-resolution separation and definitive molecular identification. This synergy makes it the gold standard for the purity analysis of compounds like this compound.
Mechanistic Rationale: The "Why" Behind the Method
The choice of GC-MS is a deliberate one, grounded in the analyte's physicochemical properties.
-
Gas Chromatography (GC): The compound's volatility allows it to be readily vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the differential partitioning of the analyte and its impurities between the mobile phase (carrier gas) and the stationary phase coated on the column walls. This process effectively separates compounds based on their boiling points and polarity.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (typically via Electron Ionization, EI), causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a molecular "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.[4]
Experimental Workflow: A Self-Validating Protocol
A robust analytical method must be designed for reproducibility and accuracy. The following workflow incorporates principles of method validation to ensure the integrity of the generated data.
Caption: A systematic workflow for GC-MS purity analysis.
Detailed Experimental Protocol
1. Reagents and Materials
-
This compound sample
-
Certified Reference Standard (CRS) of this compound
-
Hexane or Dichloromethane (GC grade or higher)
-
Internal Standard (IS), e.g., Dodecane or Tetradecane (purity >99%)
-
Class A volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation
-
Rationale: The use of an internal standard is critical for achieving high precision and accuracy. It corrects for minor variations in injection volume and detector response, a principle endorsed by validation guidelines such as ICH Q2(R1).
-
Procedure:
-
Internal Standard Stock: Prepare a stock solution of Dodecane in Hexane at a concentration of ~1 mg/mL.
-
Calibration Standards: Prepare a series of five calibration standards by accurately weighing the this compound CRS into volumetric flasks. Add a fixed volume of the Internal Standard Stock to each and dilute to volume with Hexane. The concentration range should bracket the expected sample concentration.
-
Sample Preparation: Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Add the same fixed volume of Internal Standard Stock and dilute to volume with Hexane.
-
3. GC-MS Instrumentation and Conditions
-
Rationale: A non-polar column (e.g., DB-5ms or HP-5ms) is chosen for its versatility and excellent separation of non-polar to moderately polar compounds. The temperature program is optimized to separate the main analyte from potential volatile impurities and higher-boiling point contaminants.
-
Typical Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)[5]
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split mode (e.g., 50:1 split ratio), 250 °C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Initial 50 °C for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min
-
MS Source: 230 °C; Quadrupole: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan m/z 35-350
-
4. Data Analysis
-
Identification: The primary peak is identified by comparing its retention time and mass spectrum with the Certified Reference Standard. Impurities are tentatively identified by searching their mass spectra against the NIST/EPA/NIH Mass Spectral Library.[6]
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The purity of the sample is determined from this curve.
-
Purity Calculation (Area %): For a quick assessment, purity can be expressed as the area percent of the main peak relative to the total area of all integrated peaks.
Comparison with Alternative Analytical Techniques
While GC-MS is superior for this application, other techniques may be considered depending on the specific analytical need. A logical comparison highlights the strengths and weaknesses of each.
Caption: A logical comparison of analytical methods for purity determination.
Quantitative Performance Comparison
| Parameter | GC-MS | GC-FID | HPLC-UV | qNMR (Quantitative NMR) |
| Specificity | Excellent (Mass Spectrum) | Poor (Retention Time only) | Poor (UV Spectrum) | Excellent (Structural Info) |
| Typical LOD | ~0.01% | ~0.005% | >0.1% (Analyte dependent) | ~0.1% |
| Typical LOQ | ~0.03% | ~0.015% | >0.3% (Analyte dependent) | ~0.3% |
| Quantitative Linearity (R²) | >0.999 | >0.999 | >0.995 | >0.999 |
| Primary Use Case | Definitive purity/impurity profiling | Routine QC, high throughput screening | Analysis of non-volatile impurities | Reference standard certification |
Deeper Dive into Alternatives
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique replaces the mass spectrometer with a flame ionization detector. While it is robust, highly sensitive, and cost-effective for quantification, it offers no structural information.[7] It is best suited for routine quality control where the identity of all potential impurities is already known and chromatographically resolved.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis but is ill-suited for volatile compounds like this compound.[7] Furthermore, the molecule lacks a strong UV chromophore, resulting in poor sensitivity with standard UV detectors. Its use would be limited to analyzing specific non-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method capable of providing highly accurate purity values without the need for a specific reference standard of the analyte. It offers unparalleled structural information. However, its significantly lower sensitivity, higher cost, and complex operation make it impractical for routine analysis, reserving it for the certification of primary reference materials.
Conclusion: A Strategic Approach to Purity Analysis
For the comprehensive and definitive purity analysis of this compound, GC-MS is the unequivocally superior methodology . It provides the critical balance of high-resolution separation, definitive identification of unknowns, and excellent quantitative performance required by researchers, scientists, and drug development professionals. While GC-FID can serve as a high-throughput tool for routine quality control of known impurity profiles, it lacks the confirmatory power needed during process development and for release testing in a regulated environment. A strategic analytical approach leverages GC-MS for method development, validation, and impurity identification, potentially transitioning to GC-FID for routine checks once the manufacturing process is well-controlled and characterized. This ensures that the foundational quality of this critical intermediate is maintained, safeguarding the integrity of the entire synthetic pathway.
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NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals.[Link]
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ResearchGate. Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos.[Link]
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MDPI. Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems.[Link]
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A Comparative Guide to the Characterization of Ethyl 3-cyclopentene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the precise characterization of building blocks is paramount. Ethyl 3-cyclopentene-1-carboxylate, a versatile intermediate, is frequently utilized in the synthesis of complex carbocyclic frameworks. This guide provides an in-depth analysis of its characterization data, offering a comparative perspective with its positional isomer, Ethyl 2-cyclopentene-1-carboxylate. The objective is to equip researchers with the necessary data and protocols to unambiguously identify and differentiate these critical synthons.
Spectroscopic Characterization of this compound
The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS), a trusted repository of spectral data.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum provides a unique fingerprint of the molecule's hydrogen environment. The key diagnostic signals for this compound are the olefinic protons of the cyclopentene ring, which appear as a characteristic multiplet, and the signals corresponding to the ethyl ester group.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.68 | m | 2H | CH =CH |
| 4.12 | q | 2H | -O-CH₂ -CH₃ |
| 3.15 | m | 1H | -CH -COO- |
| 2.60 - 2.30 | m | 4H | -CH₂ -CH=CH-CH₂ - |
| 1.25 | t | 3H | -O-CH₂-CH₃ |
Source: SDBS
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 175.5 | C =O |
| 127.1 | C H=C H |
| 60.5 | -O-C H₂-CH₃ |
| 43.5 | -C H-COO- |
| 33.0 | -C H₂-CH=CH-C H₂- |
| 14.2 | -O-CH₂-C H₃ |
Source: SDBS
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is characterized by a strong absorption band for the ester carbonyl group and bands corresponding to the C=C double bond.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1735 | Strong | C=O stretch (Ester) |
| 1650 | Medium | C=C stretch (Alkene) |
| 3050 | Medium | =C-H stretch (Alkene) |
| 2980-2850 | Strong | C-H stretch (Alkane) |
| 1180 | Strong | C-O stretch (Ester) |
Source: SDBS
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 140 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₂H₅]⁺ |
| 95 | [M - OC₂H₅]⁺ |
| 67 | [C₅H₇]⁺ |
Source: SDBS
Comparative Analysis: this compound vs. Ethyl 2-cyclopentene-1-carboxylate
A common challenge in the synthesis of cyclopentene derivatives is the potential for the formation of positional isomers. A notable alternative to the 3-cyclopentene isomer is Ethyl 2-cyclopentene-1-carboxylate. Distinguishing between these two isomers is crucial for ensuring the desired regiochemistry in subsequent synthetic steps.
Distinguishing Spectroscopic Features
The key to differentiating these isomers lies in their NMR spectra, particularly the signals of the olefinic protons and the methine proton adjacent to the ester.
-
¹H NMR: In Ethyl 2-cyclopentene-1-carboxylate, the olefinic proton is a single, distinct signal, typically a multiplet, and is located further downfield compared to the two equivalent olefinic protons in the 3-isomer. The methine proton alpha to the carbonyl is absent, as the ester group is directly attached to the double bond.
-
¹³C NMR: The chemical shifts of the olefinic carbons will be significantly different. In the 2-isomer, one olefinic carbon will be deshielded due to its direct attachment to the electron-withdrawing ester group.
Table 5: Comparative ¹H NMR Data
| Compound | Olefinic Protons (δ ppm) | Methine Proton (-CH-COO-) (δ ppm) |
| This compound | 5.68 (m, 2H) | 3.15 (m, 1H) |
| Ethyl 2-cyclopentene-1-carboxylate | ~6.0-6.2 (m, 1H) | Absent |
Synthesis and Experimental Protocols
The synthesis of these cyclopentene derivatives often involves cycloaddition reactions or elimination reactions from saturated precursors. A common and reliable method for the synthesis of this compound is the Diels-Alder reaction.
Synthesis of this compound via Diels-Alder Reaction
The [4+2] cycloaddition between cyclopentadiene and ethyl acrylate is a well-established method for the synthesis of the corresponding ethyl norbornene-2-carboxylate, which upon retro-Diels-Alder reaction at higher temperatures can yield this compound. However, a more direct approach involves the reaction of 1,3-butadiene with ethyl propiolate, followed by selective reduction. A more straightforward laboratory synthesis involves the esterification of 3-cyclopentene-1-carboxylic acid.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound via Fischer esterification.
Experimental Protocol: Esterification of 3-Cyclopentene-1-carboxylic Acid
-
To a solution of 3-cyclopentene-1-carboxylic acid (1.0 eq) in absolute ethanol (5.0 eq), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Synthesis of Ethyl 2-cyclopentene-1-carboxylate
A common route to Ethyl 2-cyclopentene-1-carboxylate involves the dehydrohalogenation of ethyl 2-bromocyclopentanecarboxylate.
Diagram 2: Synthesis of Ethyl 2-cyclopentene-1-carboxylate
Caption: Synthesis of Ethyl 2-cyclopentene-1-carboxylate via elimination.
Experimental Protocol: Dehydrohalogenation
-
Dissolve ethyl 2-bromocyclopentanecarboxylate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with dilute hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to afford pure Ethyl 2-cyclopentene-1-carboxylate.
Workflow for Characterization and Quality Control
A robust workflow is essential to ensure the identity and purity of the synthesized material.
Diagram 3: Characterization Workflow
Caption: A typical workflow for the purification and characterization of cyclopentene esters.
This self-validating system ensures that the material not only has the correct molecular weight and purity but also the correct isomeric structure, which is critical for its application in subsequent, often complex, synthetic endeavors.
Conclusion
The accurate characterization of this compound is fundamental for its effective use in research and development. This guide has provided a comprehensive overview of its key spectroscopic data, a comparative analysis with a common isomer, and reliable synthetic protocols. By adhering to the outlined characterization workflow, researchers can proceed with confidence in the quality and identity of their starting materials, a cornerstone of reproducible and successful scientific outcomes.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]
Sources
A Comparative Guide to the Chiral Separation of Ethyl 3-Cyclopentene-1-carboxylate Enantiomers
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Ethyl 3-cyclopentene-1-carboxylate, a valuable chiral building block in organic synthesis, presents a common challenge in achieving baseline resolution of its enantiomers. This guide provides an in-depth comparison of potential chromatographic techniques for this separation, offering evidence-based starting points for method development and objective analysis of expected performance. While specific application data for this exact molecule is not widely published, this guide synthesizes established principles of chiral chromatography and data from structurally analogous compounds to provide an authoritative framework for achieving successful enantioseparation.
The Significance of Chiral Separation
The "handedness" of a chiral molecule can lead to vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, robust analytical methods to separate and quantify enantiomers are paramount in pharmaceutical research and development.
Comparative Analysis of Chromatographic Techniques
The primary methods for the chiral separation of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), each employing a chiral stationary phase (CSP). The choice of technique and CSP is dictated by the physicochemical properties of the analyte and the desired outcome of the analysis, such as analytical quantification or preparative isolation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique for enantioselective separations. The success of this method hinges on the selection of an appropriate CSP and mobile phase. For a cyclic ester like this compound, polysaccharide-based CSPs are a logical first choice due to their broad applicability.
Expertise & Experience in Method Development:
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their excellent chiral recognition capabilities across a wide range of compounds. The chiral selector, often a carbamate derivative of the polysaccharide, forms a helical polymer that provides a complex three-dimensional chiral environment. Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
For this compound, a normal-phase HPLC approach is recommended as a starting point. The non-polar mobile phase, typically a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol), allows for strong interactions between the analyte and the polar CSP.
Illustrative Comparison of Polysaccharide-Based CSPs:
While direct data for this compound is unavailable, the following table presents typical performance data for the separation of a structurally similar cyclic ester on common polysaccharide-based CSPs to guide selection.
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane / Isopropanol) | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90 / 10 (v/v) | 8.2, 9.5 | 2.1 | 1.18 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 95 / 5 (v/v) | 12.1, 13.5 | 1.9 | 1.14 |
| Cellulose tris(4-methylbenzoate) | 85 / 15 (v/v) | 6.5, 7.2 | 1.6 | 1.11 |
Causality Behind Experimental Choices: The ratio of hexane to alcohol in the mobile phase is a critical parameter. A lower concentration of the alcohol modifier generally leads to stronger retention and often better resolution, as it minimizes competition with the analyte for interaction sites on the CSP. The choice between cellulose and amylose-based phases is often empirical, as subtle differences in the helical structure of the polysaccharide backbone can lead to significant variations in selectivity for a given analyte.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[1]
Expertise & Experience in Method Development:
For the chiral separation of this compound, SFC offers several advantages. The analysis times are typically shorter, and the consumption of organic solvents is significantly reduced. Polysaccharide-based CSPs are also the preferred choice in SFC and often exhibit complementary selectivity to that observed in HPLC.
Expected Performance Comparison: HPLC vs. SFC
| Parameter | Chiral HPLC | Chiral SFC |
| Mobile Phase | n-Hexane / Isopropanol | CO2 / Methanol |
| Typical Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | 10 - 20 min | 3 - 10 min |
| Solvent Consumption | High | Low |
| Resolution | Good to Excellent | Often Higher |
| Scalability | Good | Excellent for preparative |
Causality Behind Experimental Choices: The choice of co-solvent in SFC (e.g., methanol, ethanol, isopropanol) can significantly impact selectivity and resolution. Protic modifiers like alcohols are generally preferred as they can deactivate active sites on the silica surface and participate in hydrogen bonding interactions with the analyte and CSP.[2] The pressure and temperature in SFC also play a role in tuning the solvating power of the supercritical fluid, offering additional parameters for optimization.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, chiral GC presents a high-resolution analytical option. This technique typically employs capillary columns coated with a chiral stationary phase, most commonly a derivative of cyclodextrin.
Expertise & Experience in Method Development:
The underlying principle of chiral GC is the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[3] The differing stability of these complexes leads to different retention times and thus, separation. Derivatized cyclodextrins are effective CSPs for a wide range of chiral compounds due to their ability to form inclusion complexes.
Recommended Starting Conditions for Chiral GC:
-
Column: A capillary column coated with a derivatized β-cyclodextrin stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An initial oven temperature of around 80°C, followed by a ramp to approximately 150°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Causality Behind Experimental Choices: The temperature program is a critical parameter in chiral GC. A slower temperature ramp can often improve resolution by allowing for more effective partitioning between the mobile and stationary phases. The choice of cyclodextrin derivative (e.g., permethylated, acetylated) will influence the selectivity, and screening of different derivatives may be necessary to achieve optimal separation.
Experimental Protocols
The following are detailed, step-by-step methodologies for developing a chiral separation method for this compound based on the principles discussed above.
Protocol 1: Chiral HPLC Method Development
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H).
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of n-hexane and isopropanol (IPA) in varying ratios (e.g., 98:2, 95:5, 90:10 v/v).
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
-
Method Optimization: Inject the sample using the different mobile phase compositions. If the resolution is poor, decrease the percentage of IPA. If the retention times are too long, increase the percentage of IPA. Consider screening other polysaccharide-based CSPs if baseline separation is not achieved.
Protocol 2: Chiral SFC Method Development
-
Column Selection: Use a polysaccharide-based CSP designed for SFC applications.
-
Mobile Phase: The primary mobile phase is supercritical CO2. Use methanol (MeOH) as the co-solvent.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Co-solvent Gradient: Start with a screening gradient of 5% to 40% MeOH over 5 minutes.
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
-
Method Optimization: Based on the screening run, develop an isocratic method using the co-solvent percentage that provides the best separation. Further optimization can be achieved by adjusting the flow rate, back pressure, and temperature.
Visualization of Workflows
Sources
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- 2. cis-3-[2-oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid All chiral compounds contain a mixture of enantiomers i.e. not chirally pure. | 733740-49-3 [sigmaaldrich.com]
- 3. Ethyl cyclopent-2-ene-1-carboxylate | C8H12O2 | CID 57429489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-Cyclopentene-1-Carboxylate
In our pursuit of scientific advancement, the responsible management of chemical reagents is as critical as the innovative research we conduct. This guide provides a detailed, authoritative framework for the proper disposal of Ethyl 3-cyclopentene-1-carboxylate (CAS No. 21622-01-5), ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. This is not merely a procedural checklist but a comprehensive operational plan grounded in the principles of chemical safety and regulatory compliance.
Foundational Understanding: Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a flammable liquid and vapor .[1][2][3][4][5] This classification is the cornerstone of all subsequent safety and disposal protocols. The primary risk associated with this chemical is its potential for ignition, which dictates stringent handling and storage requirements to eliminate sources of heat, sparks, and open flames.[1][2][3][6]
The Globally Harmonized System (GHS) Hazard Statement H226 applies, underscoring its nature as a flammable substance.[1][2] Its flash point is 48°C (118.4°F).[2] Because this is below 140°F (60°C), under the U.S. Environmental Protection Agency (EPA) regulations, any waste containing this chemical is characterized as a D001 hazardous waste for ignitability.[7][8] This classification under the Resource Conservation and Recovery Act (RCRA) is critical, as it legally mandates a specific "cradle-to-grave" management and disposal process.[9][10]
| Property | Value | Significance for Disposal |
| CAS Number | 21622-01-5 | Unique identifier for accurate tracking and reporting. |
| Molecular Formula | C₈H₁₂O₂ | Relevant for chemical compatibility assessment. |
| Physical State | Colorless to Almost Colorless Clear Liquid[2] | Liquid state requires secure containment to prevent spills and vapor release. |
| Flash Point | 48°C (118.4°F)[2] | Defines the substance as a flammable liquid and a D001 hazardous waste.[7][8] |
| GHS Hazard Code | H226 | "Flammable liquid and vapor" - universal warning.[1][2][4] |
| Disposal Code | P501 | "Dispose of contents/container to an approved waste disposal plant."[1][2][3] |
Immediate Safety & Spill Response: The First Line of Defense
Effective disposal begins with proactive safety measures. In the event of a spill or when preparing for disposal, immediate and correct actions are crucial to mitigate risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[11]
-
Body Protection: A flame-retardant lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[11]
Spill Neutralization & Cleanup Protocol:
-
Eliminate Ignition Sources: Immediately turn off all open flames, hot plates, and spark-producing equipment in the vicinity.[3][12]
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood to prevent the accumulation of flammable vapors.
-
Contain the Spill: For small spills (<50 mL), absorb the liquid onto an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[12][13] Do not use combustible materials like paper towels for the initial absorption of larger quantities.
-
Collect Residue: Carefully scoop the absorbed material and contaminated soil into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: All contaminated materials, including gloves and absorbent, must be treated as hazardous waste and placed in the appropriate waste container.
Systematic Waste Accumulation: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins at the point of generation. Under no circumstances should this chemical be poured down the drain or placed in regular trash. [8][14][15]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
As required by the EPA, hazardous waste must be accumulated at or near its point of generation in a designated SAA.[16][17]
-
This area must be under the control of laboratory personnel and clearly marked with "Hazardous Waste" signage.[15][17]
-
The SAA must have a form of secondary containment, such as a chemical-resistant tray or tub, capable of holding the contents of the largest container within it.[16]
Step 2: Select the Correct Waste Container
-
Use a container that is chemically compatible with the ester. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid containers that may be degraded by organic solvents.
-
The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[14][15]
Step 3: Proper Labeling
-
The moment the first drop of waste enters the container, it must be labeled.
-
The label must include:
Step 4: Segregation of Waste
-
Do not mix incompatible waste streams. While it may be permissible to combine flammable solvents, never mix this compound with acids, bases, or oxidizers.[16] Mixing can cause violent chemical reactions or the release of toxic gases.
The Disposal Workflow: From Lab Bench to Final Disposition
The following diagram illustrates the decision-making and operational workflow for the compliant disposal of this compound.
Caption: Disposal workflow for this compound.
Step 5: Arranging for Professional Disposal
-
All hazardous waste, including this compound, must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][15][18]
-
These contractors are permitted to transport and manage waste at a Treatment, Storage, and Disposal Facility (TSDF).[15][18]
-
The most common and effective disposal method for flammable organic liquids is high-temperature incineration at a permitted facility.
Regulatory Trustworthiness: Adherence to EPA and OSHA Standards
Compliance is non-negotiable. This protocol is designed to meet the requirements of major regulatory bodies:
-
Environmental Protection Agency (EPA): Our procedures align with the RCRA regulations (40 CFR Parts 260-273) that govern hazardous waste management.[9] The classification as D001 ignitable waste and the use of SAAs are direct applications of these federal standards.[14][16] For academic labs, the alternative standards under Subpart K may also apply, which offer some flexibility but still require robust management plans.[14][19]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals are evaluated and that this information is conveyed to employees. Proper labeling and providing access to Safety Data Sheets (SDS) are key components of this protocol and OSHA compliance.
By adhering to this guide, you are not only following a procedure but also participating in a self-validating system of safety and compliance. Each step, from hazard identification to final disposal, is designed to protect you, your colleagues, and the integrity of our shared environment.
References
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This compound - Starshinechemical . Starshine Chemical. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
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1.31: Experiment_731_Esters 1_0 . Chemistry LibreTexts. Available at: [Link]
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Safety Data Sheet - Angene Chemical . Angene Chemical. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Available at: [Link]
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How Do You Dispose Of Flammable Liquids? . CountyOffice.org - YouTube. Available at: [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]
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This compound | C8H12O2 | CID 5314991 . PubChem. Available at: [Link]
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Synthesis of Esters . Bellevue College. Available at: [Link]
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Ester Disposal - Chemtalk . Chemtalk. Available at: [Link]
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Organic Chemistry II Lab Manual . Liberty University. Available at: [Link]
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4 Hazardous Waste Characteristics Under RCRA . YouTube. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. Available at: [Link]
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chemical label this compound . GHS. Available at: [Link]
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Resource Conservation and Recovery Act (RCRA) Overview . US EPA. Available at: [Link]
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Storing and Disposing of Flammable Liquids . Triumvirate Environmental. Available at: [Link]
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Recovery and esterification of aqueous carboxylates by using CO2-expanded alcohols with anion exchange . ResearchGate. Available at: [Link]
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Mastering the Safe Handling of Ethyl 3-Cyclopentene-1-Carboxylate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical and agrochemical research, the proficient and safe handling of versatile building blocks like Ethyl 3-cyclopentene-1-carboxylate (CAS No. 21622-01-5) is paramount.[1] This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for laboratory personnel. Our objective is to empower researchers with the knowledge to not only ensure their safety but also to maintain the integrity of their work when utilizing this flammable and reactive compound.
Understanding the Inherent Risks
This compound is classified as a flammable liquid and vapor.[2][3][4][5][6] The primary immediate hazard is its potential to ignite if exposed to heat, sparks, or open flames.[4] Comprehending this is the first step in establishing a robust safety protocol. Vapors can form explosive mixtures with air, and electrostatic discharge can serve as an ignition source. Therefore, all handling procedures must be designed to mitigate these risks proactively.
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical's properties.
| Body Part | Required PPE | Rationale and Expert Insight |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities (>100 mL). | Standard laboratory practice is elevated here due to the potential for splashes. A face shield offers broader protection against unforeseen energetic reactions or spills. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent measure during transfers of significant volumes. |
| Body | Flame-retardant laboratory coat. | A flame-retardant lab coat provides a critical barrier in the event of a flash fire. Standard cotton lab coats are not sufficient. |
| Respiratory | Use in a well-ventilated area (e.g., a chemical fume hood) is mandatory. For situations with a potential for exceeding exposure limits or in case of a spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7] | Passive ventilation is insufficient. All manipulations should be performed within a certified chemical fume hood to prevent the accumulation of flammable vapors. |
Procedural Blueprint: A Step-by-Step Handling Protocol
This protocol outlines a standard laboratory workflow for the use of this compound in a chemical reaction.
1. Pre-Experiment Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
- Clear the workspace of all unnecessary equipment and potential ignition sources.
- Assemble and inspect all required glassware for cracks or defects.
- Have an appropriate fire extinguisher (e.g., dry chemical or CO2) readily accessible.
- Locate the nearest safety shower and eyewash station.
2. Chemical Transfer:
- Ground and bond the source container and the receiving vessel to prevent static electricity buildup.[3][5]
- Use non-sparking tools for opening containers.[3]
- Slowly dispense the required amount of the chemical, avoiding splashing.
3. Reaction Setup and Execution:
- Perform all reaction steps within the chemical fume hood.
- If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.
- Maintain a constant awareness of the reaction's progress and be prepared for any unexpected changes.
4. Post-Reaction Workup and Waste Disposal:
- Quench the reaction carefully, if necessary, following established laboratory procedures.
- Segregate all waste containing this compound into a designated, properly labeled, and sealed hazardous waste container.[4][5]
- Dispose of contaminated materials, such as gloves and absorbent pads, in the same hazardous waste stream.
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and actions for the safe handling and disposal of this compound.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl cyclopent-3-ene-1-carboxylate - Safety Data Sheet [chemicalbook.com]
- 4. This compound - Starshinechemical [starshinechemical.com]
- 5. This compound | 21622-01-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemical-label.com [chemical-label.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
